Dccem
Description
Properties
CAS No. |
123376-04-5 |
|---|---|
Molecular Formula |
C24H34O2S2 |
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(8S,9S,10R,13R,14S,17S)-17-acetyl-13-(1,3-dithiolan-2-ylmethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C24H34O2S2/c1-15(25)19-5-6-21-18-4-3-16-13-17(26)7-9-23(16,2)20(18)8-10-24(19,21)14-22-27-11-12-28-22/h13,18-22H,3-12,14H2,1-2H3/t18-,19-,20+,21+,23+,24+/m1/s1 |
InChI Key |
PFDJFFZMFSJHKT-XCUVIRGDSA-N |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CC5SCCS5 |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CC5SCCS5 |
Synonyms |
3,20-dioxopregn-4-ene-18'-carboxaldehyde cyclic 18'-(1,2-ethandiylmercaptal) DCCEM |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the David Cockayne Centre for Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
The David Cockayne Centre for Electron Microscopy (DCCEM), housed within the Department of Materials at the University of Oxford, stands as a premier facility for materials characterization at the micro- and nano-scale. The centre provides researchers with access to a comprehensive suite of advanced electron microscopy and focused ion beam instrumentation, supported by a dedicated team of expert scientists and technicians.[1][2][3] This guide offers an in-depth overview of the centre's core capabilities, technical specifications of its key instrumentation, and detailed experimental protocols relevant to researchers in the physical and life sciences.
The this compound is situated across two locations: the Holder Building on Parks Road and the Hirsch Building at the Begbroke Science Park.[1] The centre's primary focus is on the physical sciences, including but not limited to bioengineering, metallurgy, nanomaterials, and semiconductors; however, it also accommodates life-science research.[3]
Core Instrumentation & Technical Specifications
The centre houses a formidable array of Transmission Electron Microscopes (TEMs), Scanning Electron Microscopes (SEMs), and Focused Ion Beam (FIB) instruments. The quantitative specifications of some of the key microscopes are summarized in the tables below for ease of comparison.
Transmission Electron Microscopes (TEM)
| Feature | JEOL JEM-2100 |
| Electron Source | LaB6 cathode |
| Accelerating Voltage | 80 - 200 kV |
| Point Resolution | 0.27 nm |
| Line Resolution | 0.14 nm |
| Magnification Range | 50x - 1,000,000x |
| Camera | TVIPS TemCam–XF416 (4k x 4k) |
| Specimen Holders | Single tilt, Quartet, High-tilt, Cryo-holder |
Scanning Electron Microscopes (SEM)
| Feature | Zeiss Merlin |
| Electron Source | Schottky Field Emitter |
| Accelerating Voltage | 0.02 - 30 kV |
| Resolution | 0.8 nm @ 15 kV, 1.4 nm @ 1 kV |
| Probe Current | 3 pA - 40 nA |
| Magnification Range | 12x - 2,000,000x |
| Detectors | In-Lens SE, EsB, AsB, SE2, EDS, EBSD |
| Stage | 5-axis motorized eucentric |
Focused Ion Beam (FIB) / SEM
| Feature | Zeiss Auriga | Thermo-Fisher Helios G4-CXe PFIB |
| SEM Column | Gemini | Elstar with UC+ monochromator |
| SEM Resolution | 1.0 nm @ 15 kV | Sub-nanometer at low energies |
| SEM Accel. Voltage | 0.1 - 30 kV | Not specified |
| Ion Source | Ga+ Liquid Metal | Xe+ Plasma |
| Ion Beam Resolution | <7 nm @ 30 kV | Not specified |
| Ion Accel. Voltage | 5 - 30 kV | 2 - 30 kV |
| Gas Injection System | Platinum | MultiChem |
| Key Features | Cross-sectional milling, Nanofabrication, TEM lamella preparation | Large volume 3D characterization, Ga+-free sample preparation, Micromachining |
Experimental Protocols
The following sections detail standardized methodologies for key experiments commonly performed at electron microscopy facilities like the this compound.
Biological Sample Preparation for TEM
The preparation of biological specimens for TEM is a meticulous process aimed at preserving the ultrastructure of cells and tissues. The following protocol outlines a conventional chemical fixation and embedding procedure.
-
Primary Fixation : The initial step is to stabilize the cellular structures. This is typically achieved by immersing the sample in a solution of 2.5% glutaraldehyde (B144438) and 2-4% paraformaldehyde in a suitable buffer (e.g., phosphate (B84403) buffer) for a duration ranging from 30 minutes to overnight.
-
Rinsing : The fixed sample is thoroughly rinsed with the buffer to remove excess fixative.
-
Secondary Fixation : To enhance contrast, particularly of membranes, the sample is post-fixed in a 1% osmium tetroxide solution for 1-2 hours.
-
Dehydration : The water within the sample is gradually replaced with an organic solvent, typically through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 50%, 70%, 90%, 100%).
-
Infiltration : The dehydrated sample is infiltrated with a resin (e.g., Epoxy or Spurr's resin) by gradually increasing the concentration of the resin in the solvent.
-
Embedding and Polymerization : The infiltrated sample is placed in a mold with fresh resin and polymerized in an oven at a specific temperature (e.g., 60-70°C) for 24-48 hours.
-
Sectioning : The hardened resin block containing the sample is trimmed, and ultrathin sections (typically 70-90 nm) are cut using an ultramicrotome equipped with a diamond knife.
-
Staining : The sections are collected on a TEM grid and stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to further enhance contrast.
Site-Specific TEM Sample Preparation using FIB-SEM
Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is a powerful technique for preparing electron-transparent sections (lamellae) from specific regions of a bulk sample for TEM analysis.
-
Site Selection and Protection : The area of interest on the sample is identified using the SEM. A protective layer, typically platinum, is deposited over this area using the gas injection system to prevent damage during ion milling.
-
Coarse Milling : A high-current gallium or xenon ion beam is used to mill away material on either side of the protected region, creating a "trench" and leaving a thin, vertical section of the material (the lamella).
-
Lift-Out : A micromanipulator needle is attached to the lamella. The bottom and sides of the lamella are then cut free from the bulk material using the ion beam. The lamella, attached to the needle, is carefully lifted out of the trench.
-
Mounting : The extracted lamella is transferred and attached to a TEM grid, often using ion-beam-assisted platinum deposition to "weld" it in place.
-
Final Thinning : The lamella is thinned from both sides using a lower current ion beam to achieve electron transparency (typically less than 100 nm).
-
Low-Energy Polishing : A final polishing step with a very low energy ion beam is often performed to remove any amorphous surface layer created during the higher-energy milling steps.
Accessing the Facility
The David Cockayne Centre for Electron Microscopy is accessible to researchers from across the University of Oxford and external academic and industrial users. Prospective users should contact the centre's administration to discuss their project requirements and the available access routes, which include training for independent use and service work conducted by the centre's staff. For grant applications, it is advisable to contact the facility management in advance to obtain the latest access rates and technical consultation.
References
An In-depth Technical Guide to the Core Research Facilities of the Centre for Medicines Discovery, University of Oxford
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The Centre for Medicines Discovery (CMD) at the University of Oxford stands as a pivotal institution in the landscape of early-stage drug discovery.[1][2] Established in 2020 through the strategic amalgamation of the Target Discovery Institute (TDI) and the Structural Genomics Consortium (SGC), the CMD consolidates a multidisciplinary array of expertise under one roof.[1] This technical guide provides an in-depth overview of the core research facilities at the CMD, designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the Centre's capabilities. The CMD's mission is to pioneer novel therapeutic avenues, cultivate innovative technologies, and forge extensive partnerships to translate fundamental scientific discoveries into tangible medicinal advancements.[1] This is achieved through a synergistic approach that leverages state-of-the-art platforms in protein production, structural biology, high-throughput screening, functional genomics, mass spectrometry, and chemical biology.
Core Research Platforms: A Quantitative Overview
The research infrastructure at the Centre for Medicines Discovery is organized into several interconnected platforms, each providing a suite of advanced instrumentation and expertise. The quantitative data regarding the key equipment across these platforms are summarized below for ease of comparison.
High-Throughput Screening (HTS) and Cellular HTS & CRISPR/Cas9 Screening Facility
The HTS facility, led by Associate Professor Daniel Ebner, provides comprehensive capabilities for high-throughput cell-based small compound and CRISPR screens.[1] Major investments have equipped the facility with cutting-edge automation for liquid handling, multi-platform plate readers, and high-content imaging systems, enabling the execution of highly complex and diverse screening campaigns.[1]
| Equipment Category | Instrument | Key Specifications and Capabilities |
| High-Throughput Liquid Handling | 2 x PerkinElmer Janus Liquid Handling Workstations | Fully integrated systems for automated liquid handling in 96, 384, and 1536-well plate formats. One workstation is housed in a ScanLaf Class 1 biological robotics enclosure, and the other in a BigNeat Class 2 enclosure for cell-based screening. |
| BioTek Plate Washers | Automated plate washing for various assay formats. | |
| FlexDrop Reagent Dispensers | Precise and rapid dispensing of reagents. | |
| High-Throughput Plate Reading | PerkinElmer EnVision Multilabel Plate Reader | Integrated with liquid handling workstations and automated plate stackers. Capable of AlphaScreens, Fluorescence Intensity, Fluorescence Polarization, Time-Resolved Fluorescence (TRF), luminescence, and absorbance readouts. |
| High-Content Imaging | GE InCell 1000 High Content Imager | Automated with a SCARA laboratory robot and controlled by PAA Overload 2 scheduling software for large batch cell-based high-content imaging screens. |
| PerkinElmer Operetta High Content Imager | Also automated with a SCARA laboratory robot and controlled by PAA Overload 2 scheduling software. Equipped with a range of objectives and filters for various fluorophores. | |
| High-Throughput FACS | BD LSRII with High-Throughput Sampler (HTS) module | Located at The Experimental Medicine Division Flow Cytometry Facility for FACS-based high-throughput screens. |
| Sony SH800 cell sorter | Benchtop cell sorter with a 488nm excitation laser, used for FACS sorting of pooled genome-wide CRISPR screens. Accommodates various cell sizes with 70 µm, 100 µm, and 130 µm microfluidics sorting chips.[3] |
Lead Discovery Technologies
This platform offers a comprehensive suite of services for the discovery and development of small molecules and other protein modulators.[4] It supports protein production, biochemical and biophysical assays, and compound screening.[4]
| Equipment Category | Instrument(s) | Key Specifications and Capabilities |
| Protein Purification | ÄKTA pure, ÄKTA purifier, and ÄKTA express FPLC instruments | Substantial capacity for protein purification from E. coli, insect, and mammalian cell expression systems.[4] |
| Dionex HPLC | Used for analytical Size Exclusion Chromatography (SEC) and buffer screening.[4] | |
| Compound Storage and Liquid Handling | Labcyte Echo 550 in Access workstation; Formulatrix Tempest; ThermoFisher Combi Multidrop dispensers | Advanced systems for precise and low-volume liquid handling and compound storage.[4] |
| Multimode Plate Readers | BMG PherastarFS & FSX with plate stackers | Capable of HTRF, AlphaScreen/AlphaLisa, Fluorescence intensity and polarisation, Luminescence, and absorption assays.[4] |
| Biophysical Methods | Biacore S200 (SPR); FortéBio Octet RED384 (BLI); Nanotemper Monolith (MST); NanoTemper Prometheus NT.48 (DSF); TA Instruments NanoITC & Malvern VP-ITC (ITC) | A comprehensive suite of instruments for detailed characterization of molecular interactions.[4] |
| Assays by Mass Spectrometry | Agilent QTOF mass spectrometer with a high-throughput LC system (Agilent RapidFire) or a conventional HPLC (Agilent 1290 Infinity II) | Enables high-throughput mass spectrometry-based assays.[4] |
Discovery Proteomics and Mass Spectrometry
The Discovery Proteomics (DisPro) facility is a leading laboratory for proteomics, equipped with state-of-the-art mass spectrometers for bottom-up proteomics. The broader mass spectrometry platforms at CMD cover a wide range of applications from structural and mechanistic proteomics to metabolomics and lipidomics.
| Equipment Category | Instrument(s) | Key Specifications and Capabilities |
| LC-MS/MS Platforms | Ultima 3000 HPLC + QExactive MS (Thermo); Vanquish Neo UHPLC system + Orbitrap Ascend Tribrid MS (Thermo); Evosep One + timsTOFPro MS (Bruker); Evosep One + Orbitrap Astral MS (Thermo) | A versatile platform for a wide range of proteomics applications, from low- to high-throughput. |
| Structural & Mechanistic Proteomics | LEAP HDX Automation Robot (Trajan); Orbitrap Exploris 480 mass spectrometer with FAIMS (Thermo Scientific) | Fully equipped for cutting-edge Hydrogen-Deuterium eXchange Mass Spectrometry (HDX-MS) experiments to study protein structure and conformational dynamics.[5] |
Experimental Protocols
The Centre for Medicines Discovery employs a range of sophisticated experimental protocols. Below are detailed methodologies for some of the key experiments conducted at the facility.
Protocol for Pooled Lentiviral CRISPR-Cas9 Loss-of-Function Screens
This protocol provides a framework for conducting genome-wide loss-of-function screens to identify genes that modify a specific cellular phenotype.
1. Library and Cell Line Preparation:
-
Library Selection: The facility utilizes pooled lentiviral CRISPR libraries, such as the GeCKO v2 (Genome-scale CRISPR Knock-Out) library, which contains a heterogeneous population of lentiviral transfer vectors, each with an individual guide RNA (gRNA) targeting a single gene.
-
Cell Line Transduction with Cas9: Target cells are transduced with a lentiviral vector constitutively expressing Cas9 nuclease. Stable Cas9 expression is crucial for the duration of the screen.
2. Lentivirus Production and Titer Determination:
-
Lentiviral particles for the pooled sgRNA library are produced in-house.
-
The viral titer is determined to calculate the appropriate multiplicity of infection (MOI).
3. CRISPR Library Transduction:
-
Target cells expressing Cas9 are transduced with the pooled sgRNA lentiviral library at a low MOI of 0.3-0.5. This ensures that most cells receive only a single sgRNA, linking a specific genetic perturbation to an observable phenotype.
-
A sufficient number of cells are transduced to achieve a coverage of 300-500 cells per sgRNA. For a library with 65,389 sgRNAs, this translates to approximately 33 to 65 million cells to be transduced.
4. Antibiotic Selection:
-
Following transduction, cells are subjected to puromycin (B1679871) selection for approximately 7 days to eliminate non-transduced cells.
5. Phenotypic Screening:
-
The transduced cell population is expanded and then subjected to a selection pressure relevant to the biological question (e.g., drug treatment, specific culture conditions).
-
The screen duration is typically between 6 and 12 cell doublings.
6. Sample Collection and Genomic DNA Extraction:
-
Cells are collected from both the treated and control populations.
-
Genomic DNA is extracted from the cell pellets.
7. Next-Generation Sequencing (NGS) and Data Analysis:
-
The sgRNA sequences integrated into the genome are amplified by PCR.
-
The amplicons are sequenced using NGS at the Wellcome Trust Centre for Human Genetics.
-
The frequency of each sgRNA in the treated versus control populations is quantified.
-
Statistical analysis is performed to identify sgRNAs that are significantly enriched or depleted, thereby identifying genes that modulate the phenotype of interest.
Protocol for siRNA High-Throughput Screening
The TDI facility employs two main reverse transfection protocols for siRNA screening. The choice of protocol depends on the specific requirements of the screen.
1. Assay Development and Validation:
-
Initial Consultation: Researchers consult with the HTS facility manager to discuss the screen's objectives, assay design, choice of reagents, and potential costs.[6]
-
Transfection Optimization: Transfection conditions are optimized to ensure efficient siRNA delivery with minimal cell toxicity. Cell viability should not be reduced by more than 10-20% with a non-targeting control siRNA.[6]
-
Assay Validation: A thorough validation process is conducted, including stability and process studies, liquid handling validation, plate uniformity assessment, and control validation (e.g., Z' calculation).[3]
2. Reverse Transfection Protocol (Example: Mini-clonogenic Screen):
-
Plate Preparation: A library of siRNAs is arrayed in 96 or 384-well plates.
-
Transfection: Cells are seeded into the plates containing the siRNAs, initiating reverse transfection.
-
Cell Splitting (for replicate plates): After 24 hours, cells are trypsinized and split into multiple replicate plates. This method uses smaller amounts of siRNA and can reduce plate-to-plate variability.[6]
-
Treatment: Replicate plates are subjected to the experimental treatment (e.g., irradiation).[6]
-
Incubation: Plates are incubated for 5-7 days to allow for the phenotypic effect to manifest (e.g., colony formation).[6]
-
Readout: Cells are fixed, and the phenotype is quantified (e.g., colony counting).[6]
Protocol for High-Throughput Protein Expression and Solubility Screening
This protocol outlines a pipeline for the rapid screening of a large number of protein constructs to identify those that express solubly.
1. Target Optimization and Construct Design:
-
Bioinformatic analysis is used to select and optimize protein targets, often focusing on constructs with ordered secondary structures to increase the likelihood of soluble expression.
2. High-Throughput Cloning:
-
Selected protein targets are cloned into suitable expression vectors in a 96-well format.
3. High-Throughput Transformation:
-
The library of expression plasmids is transformed into an appropriate E. coli expression strain, such as BL21(DE3), in a 96-well format.
4. High-Throughput Expression and Solubility Screening:
-
Expression Induction: Small-scale cultures are grown in 96-deep-well plates and protein expression is induced (e.g., with IPTG).
-
Cell Lysis: Cells are harvested and lysed directly in the 96-well plates.
-
Solubility Analysis: The lysates are centrifuged, and the soluble and insoluble fractions are separated.
-
SDS-PAGE Analysis: Samples from the total cell lysate, soluble fraction, and insoluble pellet are analyzed by SDS-PAGE to determine the expression level and solubility of each protein construct.
Visualizing Workflows and Pathways
To further elucidate the complex processes and relationships within the Centre for Medicines Discovery, the following diagrams have been generated using the DOT language.
High-Throughput Screening (HTS) Workflow
This diagram illustrates the typical workflow for a high-throughput screening campaign at the CMD.
Caption: A generalized workflow for high-throughput screening at the CMD.
CRISPR-Cas9 Loss-of-Function Screening Workflow
This diagram outlines the key steps involved in a pooled CRISPR-Cas9 loss-of-function screen.
Caption: Workflow for a pooled CRISPR-Cas9 loss-of-function screen.
Kinase Signaling Pathway
This diagram represents a simplified, generic kinase signaling cascade, a key area of research within the CMD's Cellular Signalling group.
Caption: A simplified representation of a mitogen-activated protein kinase (MAPK) signaling pathway.
References
- 1. High Throughput Screening — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 2. Home — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 3. Cellular HTS and CRISPR/Cas9 Screening Facility — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 4. Lead Discovery Technologies — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. siRNA Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
Unveiling the Nanoscale: An In-depth Guide to Electron Microscopy for Materials Science
For researchers, scientists, and drug development professionals, understanding the micro and nanostructure of materials is paramount to innovation. Electron microscopy stands as a cornerstone technique, offering unparalleled insights into the morphology, composition, and crystalline structure of materials. This technical guide delves into the core principles of the two primary electron microscopy techniques—Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)—and their powerful analytical counterparts, providing a comprehensive resource for advanced materials characterization.
Electron microscopes utilize a beam of accelerated electrons to illuminate a specimen, providing significantly higher resolution and magnification than conventional light microscopes.[1][2] This capability stems from the much shorter wavelength of electrons compared to photons of visible light.[2][3] The two main types of electron microscopes, TEM and SEM, each offer unique advantages for materials science research.[1]
Core Principles and Instrumentation
At the heart of every electron microscope are several key components: an electron source to generate electrons, electromagnetic lenses to focus and manipulate the electron beam, a sample stage, and detectors to capture the signals produced from the interaction of the electron beam with the sample.[4][5][6] The entire electron column is maintained under a high vacuum to prevent the scattering of electrons by air molecules.[7]
Transmission Electron Microscopy (TEM)
In a TEM, a high-energy electron beam is transmitted through an ultrathin specimen (typically less than 100 nm thick).[3][8] The interactions between the electrons and the material's atoms as the beam passes through create an image that reveals the internal structure of the sample.[3] TEM can achieve magnifications of over 50 million times, enabling the visualization of features at the atomic scale.[1]
Key Components of a TEM: [8]
-
Electron Gun: Generates a high-energy electron beam.
-
Condenser Lenses: Focus the electron beam onto the sample.[9]
-
Objective Lens: Forms the initial magnified image and diffraction pattern.[8]
-
Intermediate and Projector Lenses: Further magnify the image onto a detector.
-
Detector: A fluorescent screen or a digital camera (like a CCD) captures the final image.[8]
Scanning Electron Microscopy (SEM)
Unlike TEM, which analyzes transmitted electrons, SEM creates an image by scanning a focused electron beam across the surface of a bulk sample.[7][10] The interaction of the primary electron beam with the sample's surface generates various signals, primarily secondary electrons and backscattered electrons, which are then collected by detectors to form a three-dimensional-like image of the sample's topography and composition.[7] SEMs can magnify samples up to 1-2 million times.[1]
Key Components of an SEM: [7]
-
Electron Gun: Produces the primary electron beam.
-
Condenser and Objective Lenses: Focus the electron beam to a fine spot on the sample surface.
-
Scan Coils: Raster the electron beam across the sample's surface.
-
Detectors: Collect secondary electrons, backscattered electrons, and other signals.
-
Sample Chamber: Holds the sample under vacuum.
Analytical Techniques in Electron Microscopy
Modern electron microscopes are often equipped with additional detectors that enable powerful analytical techniques for elemental and chemical analysis.
Energy-Dispersive X-ray Spectroscopy (EDS)
When the high-energy electron beam strikes the sample, it can eject inner-shell electrons from the atoms.[11] Electrons from higher energy shells then drop to fill these vacancies, emitting characteristic X-rays with energies unique to each element.[11][12] An EDS detector measures the energy and intensity of these X-rays to determine the elemental composition of the sample.[11][13] EDS is a widely used technique for qualitative and semi-quantitative elemental analysis and mapping.[11][14]
Electron Energy Loss Spectroscopy (EELS)
EELS is an analytical technique used in conjunction with TEM.[15] It analyzes the energy distribution of electrons that have passed through the sample. Some electrons lose a specific amount of energy due to inelastic scattering, which is characteristic of the elements and chemical bonding present in the material.[15][16] EELS can provide information on elemental composition, chemical bonding, and electronic properties.[15][17] It is particularly sensitive to lighter elements.[18]
Electron Diffraction
When the electron beam in a TEM passes through a crystalline sample, the electrons are diffracted by the periodic arrangement of atoms, creating a diffraction pattern.[19][20] This pattern provides information about the crystal structure, orientation, and phase of the material.[3][19] Selected Area Electron Diffraction (SAED) is a common technique used to obtain diffraction information from a specific area of the sample.[21]
Quantitative Data Summary
The capabilities of electron microscopes can be summarized by several key quantitative parameters. The following tables provide a general comparison of typical specifications for TEM and SEM, as well as a comparison of the analytical capabilities of EDS and EELS.
| Parameter | Transmission Electron Microscope (TEM) | Scanning Electron Microscope (SEM) |
| Resolution | < 0.1 nm (atomic resolution)[22] | ~0.5 nm - 5 nm[17] |
| Magnification | > 50,000,000x[1] | 10x - 2,000,000x[17] |
| Accelerating Voltage | 60 - 300 kV[17] | 0.1 - 30 kV[23] |
| Sample Thickness | < 100 nm (electron transparent)[8] | No specific thickness limitation |
| Information Obtained | Internal structure, crystallography, morphology[1] | Surface topography, morphology, composition[1] |
Table 1: Comparison of Typical TEM and SEM Specifications.
| Parameter | Energy-Dispersive X-ray Spectroscopy (EDS) | Electron Energy Loss Spectroscopy (EELS) |
| Detectable Elements | Beryllium (Be) to Uranium (U) | Lithium (Li) to Uranium (U) |
| Energy Resolution | ~130 eV | < 1 eV[18] |
| Detection Limits | 0.1 - 0.5 wt% | ~10-20 ppm for some elements[16] |
| Spatial Resolution | ~1 - 10 nm | < 1 nm[18] |
| Information Provided | Elemental composition and distribution[13] | Elemental composition, chemical bonding, electronic structure[15] |
Table 2: Comparison of EDS and EELS Analytical Capabilities.
Experimental Protocols
The quality of electron microscopy results is highly dependent on proper sample preparation. The primary goal is to create a specimen that is representative of the bulk material and suitable for the specific microscopy technique.
TEM Sample Preparation
TEM samples must be electron transparent, meaning they need to be thinned to less than 100 nm.[8] Common methods include:
-
Mechanical Polishing and Dimpling: The sample is mechanically thinned to a few micrometers.
-
Ion Milling: A focused beam of ions is used to sputter material from the sample until a small, electron-transparent area is created.
-
Electropolishing: An electrochemical process used to thin conductive samples.
-
Ultramicrotomy: A technique used to slice thin sections of polymers and biological materials.
-
Focused Ion Beam (FIB): A precise technique that uses a focused ion beam to cut out a thin lamella from a specific region of interest.[8]
Detailed Methodology for FIB-SEM Lift-Out for TEM Sample Preparation: [8]
-
Locate the Region of Interest (ROI): Use the SEM to identify the specific area for analysis.
-
Protective Layer Deposition: Deposit a layer of platinum or carbon over the ROI to protect it from ion beam damage.
-
Trench Milling: Mill two trenches on either side of the ROI to create a thin "lamella".
-
Lift-Out: Use a micromanipulator to attach to the lamella, cut it free from the bulk sample, and lift it out.
-
Mounting: Weld the lamella to a TEM grid.
-
Final Thinning: Thin the lamella to electron transparency (typically < 100 nm) using the ion beam at progressively lower energies to minimize surface damage.
SEM Sample Preparation
SEM samples need to be conductive to prevent the buildup of electrostatic charge from the electron beam.[10] Non-conductive samples are typically coated with a thin layer of a conductive material, such as gold, platinum, or carbon.[24]
Detailed Methodology for Sputter Coating of Non-Conductive SEM Samples:
-
Sample Mounting: Securely mount the sample onto an SEM stub using conductive adhesive.
-
Loading into Sputter Coater: Place the stub with the sample into the chamber of a sputter coater.
-
Vacuum Pumping: Evacuate the chamber to a low pressure.
-
Gas Introduction: Introduce an inert gas, typically argon, into the chamber.
-
Sputtering: Apply a high voltage to a target of the coating material (e.g., gold). This creates a plasma, and argon ions bombard the target, dislodging atoms of the coating material.
-
Coating Deposition: The dislodged atoms deposit as a thin, uniform conductive layer onto the sample surface. The thickness of the coating is typically a few nanometers.
Visualizing Workflows and Principles
The following diagrams, created using the DOT language, illustrate key workflows and principles in electron microscopy.
Caption: A typical workflow for materials characterization using a Transmission Electron Microscope.
Caption: A standard workflow for surface analysis of materials using a Scanning Electron Microscope.
Caption: Interaction of the primary electron beam with a sample, generating various signals for analysis.
References
- 1. vaccoat.com [vaccoat.com]
- 2. Resolution as a function of accelerating voltage in electron microscopy of semithick biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. scribd.com [scribd.com]
- 5. MyScope [myscope.training]
- 6. MyScope [myscope.training]
- 7. mmm.edpsciences.org [mmm.edpsciences.org]
- 8. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 9. SEM Accelerating Voltage: Impact on Resolution - Element Pi [elementpi.com]
- 10. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 11. scispace.com [scispace.com]
- 12. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
- 13. m.youtube.com [m.youtube.com]
- 14. users.encs.concordia.ca [users.encs.concordia.ca]
- 15. Sample Preparation | er-c [er-c.org]
- 16. Sensitivity/Detection Limit of EELS [globalsino.com]
- 17. Electron Microscopy | TEM vs SEM | Thermo Fisher Scientific - US [thermofisher.com]
- 18. globalspec.com [globalspec.com]
- 19. mcgill.ca [mcgill.ca]
- 20. kfu.edu.sa [kfu.edu.sa]
- 21. eag.com [eag.com]
- 22. JEOL USA blog | When to Choose EDS Analysis Over EELS? [jeolusa.com]
- 23. youtube.com [youtube.com]
- 24. SEM sample preparation techniques | University of Gothenburg [gu.se]
Services offered at David Cockayne Centre for Electron Microscopy.
An In-depth Technical Guide to the Core Services of the David Cockayne Centre for Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the instrumentation and services offered at the David Cockayne Centre for Electron Microscopy (DCCEM), a world-class facility located at the Department of Materials, University of Oxford. The centre provides a suite of advanced electron microscopes and sample preparation equipment, supported by a team of expert scientists. This document details the technical specifications of the available instrumentation, outlines key experimental protocols, and provides a guide to accessing the centre's resources.
Core Imaging and Analysis Services
The this compound offers a comprehensive range of electron microscopy techniques to cater to a wide variety of research needs, from atomic-resolution imaging to large-scale 3D characterization. The core services are centered around three main types of instrumentation: Transmission Electron Microscopes (TEM), Scanning Electron Microscopes (SEM), and Focused Ion Beam (FIB) systems.
Transmission Electron Microscopy (TEM)
TEM is a powerful technique for high-resolution imaging and analysis of the internal structure of materials. The this compound houses a range of TEMs capable of atomic-resolution imaging, chemical analysis, and in-situ experiments.
Table 1: Transmission Electron Microscopes - Technical Specifications
| Instrument | Key Features | Accelerating Voltage | Resolution | Detectors & Capabilities |
|---|---|---|---|---|
| JEOL ARM-200F | CFEG Cs probe corrected STEM | 80, 200 kV | STEM: <80 pm | BF, ADF, HAADF detectors, EELS, EDX |
| JEOL JEM-3000F | Field Emission Gun TEM | 300 kV | Point: 0.17 nm | Gatan Imaging Filter (GIF), EDX, STEM |
| JEOL JEM-2100 | Entry-level research and training TEM | 80 - 200 kV | Point: 0.23 nm, Lattice: 0.14 nm | Gatan Orius CCD camera, Oxford Instruments EDS |
Scanning Electron Microscopy (SEM)
SEM is used to produce high-resolution images of the surface of a sample. It is a versatile technique for topographical, morphological, and compositional analysis.
Table 2: Scanning Electron Microscopes - Technical Specifications
| Instrument | Key Features | Accelerating Voltage | Resolution | Detectors & Capabilities |
|---|---|---|---|---|
| Zeiss Merlin - Analytical | High-resolution FEG-SEM | 20V - 30kV | 0.8 nm @ 15kV, 1.6 nm @ 1kV | In-lens SE, EsB, 4-quadrant BSE, A-STEM, Oxford Instruments Xmax 150 EDX, Cryo-stage |
| Zeiss Merlin - EBSD | FEG-SEM with EBSD | 20V - 30kV | 0.8 nm @ 15kV, 1.6 nm @ 1kV | In-lens SE, EsB, Bruker Quantax EBSD with eFlash camera |
| Zeiss EVO | Tungsten source SEM | 0.2 - 30 kV | 3.5 nm @ 30kV | SE, 5-segment BSE, Bruker Quantax e-Flash1000 EBSD, Oxford Instruments X-act EDX |
| JEOL JSM-5510 | Teaching laboratory SEM | 0.5 - 30 kV | 3.5 nm @ 30kV (high vacuum) | SE, BSE, EDX |
Focused Ion Beam (FIB) Systems
FIB systems use a focused beam of ions to mill and image samples with nanoscale precision. They are widely used for site-specific analysis, TEM sample preparation, and 3D characterization.
Table 3: Focused Ion Beam Systems - Technical Specifications
| Instrument | Key Features | Ion Source | SEM Resolution | FIB Resolution | Key Capabilities |
|---|---|---|---|---|---|
| Zeiss NVision 40 | FIB-SEM with Gemini SEM column | Ga+ | 1.1 nm @ 20kV | 4 nm | In-situ lift-out, Raith Elphy Quantum lithography, Gas Injection System (W, C, SiO2) |
| Zeiss Auriga | FEG-SEM FIB with Gemini SEM column | Ga+ | 1.0 nm @ 15kV | 2.5 nm | In-situ lift-out, Gas Injection System (C, W, Pt), Atlas 3D automated cross-sectioning |
| Zeiss Crossbeam 540 | FIB-SEM with Capella FIB and Gemini II SEM columns | Ga+ | - | - | Nanofabrication, 3D EDX and EBSD, Oxford Instruments XMaxN 150 EDX and Nordlys Max EBSD |
| ThermoFisher Helios G4-CXe PFIB | Plasma-FIB with analytical capabilities | Xe+ | - | - | Large area cross-sectioning, SIMS, EDX |
Sample Preparation Services
The this compound provides a comprehensive suite of sample preparation equipment to ensure that samples are in optimal condition for electron microscopy analysis.
Table 4: Key Sample Preparation Equipment - Capabilities
| Instrument | Technique | Key Capabilities and Specifications |
|---|---|---|
| Fischione 1010 Ion Mill | Ion Beam Milling | Two independently adjustable Penning ion guns, milling angle range 0-45°, LN2 cooling. |
| Fischione 1040 NanoMill | Low-energy Ion Milling | Ultra-low energy ion source (50 eV to 2 keV), concentrated ion beam (<1 µm), LN2 cooling. Ideal for post-FIB cleaning. |
| Gatan PECS II | Ion Beam Milling & Coating | Two Penning ion guns, ion beam energy 0.1 - 8.0 keV, sample rotation, and coating capabilities. |
| Leica ACE600 Coater | Sputter and Carbon Coating | High vacuum coater for depositing thin conductive layers of metals (e.g., Au, Pt, Cr) or carbon. |
| Bio Rad Gold Sputter Coater | Sputter Coating | For routine coating of non-conductive samples with a layer of gold. |
| Gatan 656 Dimple Grinder | Mechanical Grinding | For pre-thinning TEM samples to near electron transparency. |
| Fischione 1020 Plasma Cleaner | Plasma Cleaning | Removes organic contamination from samples and holders using a low-energy plasma. |
| Buehler Isomet Low Speed Saw | Precision Cutting | For precise, low-deformation cutting of a wide range of materials. |
| Metprep Grinder/Polisher | Grinding and Polishing | For preparing flat, polished surfaces on a variety of materials. |
| Struers Labopol-5 | Grinding and Polishing | Variable speed grinder and polisher for metallographic sample preparation. |
| Logitech Precision Lapping Machine | Lapping and Polishing | For achieving highly flat and smooth surfaces on a range of materials. Plate speed: 5 to 100 rpm. |
| South Bay Technology Tripod Polisher | Mechanical Polishing | For preparing cross-sections and planar samples for SEM and TEM analysis. |
Experimental Protocols & Workflows
The following sections outline typical experimental workflows for common techniques available at the this compound.
Accessing the David Cockayne Centre for Electron Microscopy
The process for gaining access to the facilities is designed to be collaborative, ensuring that researchers receive the necessary support for their projects.
Standard TEM Sample Preparation Workflow for Materials Science
Preparing a high-quality electron-transparent sample is crucial for successful TEM analysis. The following diagram illustrates a typical workflow for preparing a solid material.
SEM with Energy-Dispersive X-ray Spectroscopy (EDX) Analysis Workflow
This workflow outlines the steps for obtaining elemental composition information from a sample using SEM-EDX.
FIB-SEM Cross-Sectioning and Imaging Workflow
This diagram illustrates the process of creating a cross-section of a specific region of interest for subsequent imaging.
Contact and Access Information
For initial inquiries and to discuss potential projects, please contact the this compound via email. The center's staff will guide you through the access process and help determine the most suitable techniques for your research.
This guide is intended to provide a comprehensive overview of the capabilities of the David Cockayne Centre for Electron Microscopy. For more detailed information on specific instruments or techniques, please visit the official this compound website or contact the facility staff directly.
Accessing the David Cockayne Centre for Electron Microscopy (DCCEM) for Academic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the David Cockayne Centre for Electron Microscopy (DCCEM) at the University of Oxford, detailing the procedures for academic researchers to gain access to its state-of-the-art instrumentation. It includes technical specifications of key equipment relevant to materials science and drug development, alongside representative experimental protocols.
Introduction to the this compound
The David Cockayne Centre for Electron Microscopy (this compound), operated by the Department of Materials at the University of Oxford, is a central facility offering access to a wide array of advanced electron microscopy and focused ion beam instrumentation.[1] The centre is staffed by experienced research support scientists who provide training and assistance to help researchers acquire high-quality data.[2] The facility's capabilities are crucial for a variety of research fields, including the characterization of novel materials and the analysis of drug delivery systems such as liposomes, microspheres, and nanoparticles.[3]
Gaining Access to the this compound
Access to the this compound is available to researchers within the University of Oxford and to external academic and commercial users. The process is managed to ensure fair usage and proper allocation of resources.
Access for University of Oxford Researchers
Researchers and project leaders from all departments within the University of Oxford are eligible to use the this compound facilities.[1] The primary steps are outlined below and visualized in the workflow diagram (Figure 1).
-
Initial Contact : Project leaders should email their initial inquiry to emaccess@materials.ox.ac.uk.[1]
-
Project Discussion : A relevant EM support scientist will follow up to discuss the scientific goals, administrative requirements, and how the centre can best support the project.[1]
-
Formal Application : For staff and students in the Department of Materials, a "Request for access to electron microscopes form" must be completed and submitted in advance of the project start date.[1]
-
Application Review : this compound staff will review the request and, after further discussion, will provide the applicant with an "EM application summary" and a "training timeline".[1]
-
Access and Training : Access is granted through a small research facility (SRF) model and is costed accordingly.[1] Support includes postgraduate lectures on microscopy techniques, practical, project-focused training on specific instruments (SEM, TEM, FIB), and one-on-one service sessions with staff scientists.[1]
Access for External Researchers
All inquiries for external access should be directed to the EM Facility Manager, Dr. Neil Young.[1][4] Researchers preparing grant applications that include funding for access to this compound facilities are also encouraged to contact Dr. Young or Professor Peter Nellist to discuss the project and obtain the latest access rates.[1]
Service Work Requests
For projects that require specific, self-contained tasks rather than full independent user training, the this compound offers a service work option. Researchers can submit an "EM Service Request" form for jobs to be carried out by the centre's expert staff.[5] This can include tasks such as:
-
SEM imaging and EDX analysis of a few specimens.
-
FIB preparation of one or two samples.
-
A TEM-based study of a specific feature.[5]
Core Instrumentation and Capabilities
The this compound houses a comprehensive suite of instruments categorized into Transmission Electron Microscopes (TEM), Scanning Electron Microscopes (SEM), Focused Ion Beam (FIB) systems, and specimen preparation equipment.[6][7] The technical specifications of key instruments highly relevant for materials and drug delivery research are summarized below.
Transmission Electron Microscopes (TEM)
TEMs are essential for high-resolution imaging of the internal structure of thin specimens. The JEOL JEM-ARM200F is particularly suited for atomic-scale characterization.
| Feature | JEOL JEM-ARM200F |
| Description | CFEG Cs probe corrected 200kV STEM, enabling atomic resolution imaging and analysis.[6] |
| Electron Source | Cold Field Emission Gun (CFEG) |
| Accelerating Voltage | 80 kV, 200 kV[8] |
| Resolution (STEM) | < 80 picometers (pm)[8] |
| Resolution (TEM) | ~110 picometers (pm)[9] |
| Key Detectors | Bright-Field (BF), Annular Dark-Field (ADF), High-Angle Annular Dark-Field (HAADF) detectors.[8] |
| Analytical Capabilities | Electron Energy Loss Spectroscopy (EELS) for elemental composition and chemical bonding information; Energy Dispersive X-ray Spectroscopy (EDX) for elemental analysis.[8][9] |
| Applications | Atomic-resolution imaging of crystalline materials, nanoparticle characterization, analysis of crystal defects, elemental mapping at the atomic scale.[10][11] |
Scanning Electron Microscopes (SEM)
SEMs are used to image the surface topography and composition of samples. The Zeiss Merlin is a high-resolution FEG-SEM with advanced analytical capabilities.
| Feature | Zeiss Merlin (Analytical) |
| Description | High-resolution Field Emission Gun (FEG) SEM with extensive analytical capabilities.[6] |
| Electron Source | Schottky Field Emission Gun |
| Accelerating Voltage | 0.02 kV to 30 kV[12] |
| Resolution | 0.8 nanometers (nm) at 15 kV[12] |
| Key Detectors | In-lens Secondary Electron (SE) Detector, Energy Selective Backscattered (EsB) Detector, Everhart-Thornley SE Detector.[12][13] |
| Analytical Capabilities | Equipped with Energy Dispersive X-ray Spectroscopy (EDS) for elemental analysis and mapping, and Electron Backscatter Diffraction (EBSD) for crystallographic analysis.[6][12] |
| Applications | High-resolution surface imaging of nanoparticles, characterization of pharmaceutical powders, analysis of cell-drug interactions, fracture surface analysis.[14] |
Focused Ion Beam (FIB) Systems
FIB systems use a focused beam of ions for precise milling, sectioning, and sample preparation, often in combination with an SEM (FIB-SEM). The ThermoFisher Helios G4 is a plasma-FIB (PFIB) system, enabling high-throughput operations.
| Feature | ThermoFisher Helios G4-CXe PFIB |
| Description | A Plasma-FIB/SEM DualBeam system that uses a Xe+ ion beam for extremely fast milling and large-volume characterization, eliminating Ga+ ion contamination.[6][15][16] |
| Ion Source | Inductively Coupled Xe+ Plasma (ICP)[15] |
| Electron Source | Monochromated Elstar SEM Column[17] |
| Key Capabilities | High-speed, large-area cross-sectioning (up to 900 µm), preparation of high-quality TEM lamella, 3D volume imaging, and precise micromachining.[17][18] |
| Analytical Capabilities | Equipped with Energy Dispersive X-ray Spectroscopy (EDS) and Electron Backscatter Diffraction (EBSD) for 3D analytical mapping. The system at this compound also has SIMS for light element detection.[15][16][18] |
| Applications | 3D characterization of cellular structures, preparation of site-specific TEM samples from biological tissues or material interfaces, subsurface analysis of medical devices or drug coatings.[18] |
Experimental Protocols and Workflows
The following sections provide a detailed, representative workflow and experimental protocol for a typical research project in drug delivery, illustrating the practical application of this compound's resources.
General Access and Project Workflow
The process of initiating and conducting a research project at this compound follows a structured path from initial idea to final data analysis. This logical flow ensures that facility resources are used efficiently and that researchers receive the appropriate level of support.
References
- 1. Access to this compound | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 2. Home | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 3. "Evaluation of Drug Delivery Systems by Electron Microscopy Techniques" by Y. V. Pathak and V. D. Labhashetwar [digitalcommons.usu.edu]
- 4. iLab Organizer :: David Cockayne Centre for Electron Microscopy [oxford.corefacilities.org]
- 5. This compound Service Work | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 6. Instruments | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 7. Facilities | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 8. Jeol ARM200F [warwick.ac.uk]
- 9. JEOL ARM 200F | Atomic Resolution TEM | Centre for High Resolution Transmission Electron Microscopy [chrtem.mandela.ac.za]
- 10. Jeol JEM-ARM200F TEM has atomic resolution | Laboratory Talk [laboratorytalk.com]
- 11. First JEOL JEM-ARM200F Electron Microscope Produces Atomic Resolu [jeolusa.com]
- 12. Zeiss Merlin High-resolution SEM | Nanousers [nanousers.mit.edu]
- 13. Zeiss Merlin [ruhr-uni-bochum.de]
- 14. news-medical.net [news-medical.net]
- 15. Helios G4 PFIB DualBeam | Los Alamos National Laboratory [lanl.gov]
- 16. Thermo-Fisher Helios G4-CXe PFIB | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 17. selectscience.net [selectscience.net]
- 18. Helios G5 PFIB UXe - Thermo Scientific | EMU [unsw.edu.au]
Navigating the Microcosm: A Technical Guide to Accessing University of Oxford's Microscopy Facilities
For Researchers, Scientists, and Drug Development Professionals
The University of Oxford stands as a global leader in research and innovation, underpinned by a network of world-class scientific facilities. For researchers in the life sciences and drug development, access to advanced microscopy is paramount for elucidating cellular mechanisms, understanding disease progression, and evaluating therapeutic efficacy. This in-depth guide provides a comprehensive overview of the key microscopy core facilities at the University of Oxford, detailing their instrumentation, services, access protocols, and representative experimental workflows.
Overview of Key Microscopy Facilities
The University of Oxford hosts a constellation of specialized microscopy facilities, each offering a unique suite of instrumentation and expertise. These facilities are largely interconnected through the --INVALID-LINK--, which promotes collaboration and knowledge sharing across the university.[1][2] The primary facilities for biological and biomedical imaging are:
-
Dunn School Bioimaging Facility: Located in the Sir William Dunn School of Pathology, this facility provides a broad range of light and electron microscopy technologies.[3][4] It is open to all members of the University of Oxford, as well as external academic and industrial researchers.[3][4]
-
Wellcome Centre for Human Genetics (WHG) Cellular Imaging Core: A major hub for microscopy in Oxford, the CICF offers cutting-edge techniques for high-content imaging, super-resolution microscopy, and live-cell imaging.[5][6] They provide comprehensive support from experimental design to data analysis and publication.[6]
-
Micron Imaging Facility: Situated in the Department of Biochemistry, Micron is an advanced bioimaging unit that develops and applies cutting-edge fluorescence microscopy technologies.[7][8] They offer access to a wide array of super-resolution and bespoke imaging systems.[8] The facility is open to both internal and external researchers.[9]
-
David Cockayne Centre for Electron Microscopy (DCCEM): Based in the Department of Materials, the this compound provides extensive capabilities in electron microscopy and microanalysis for both materials and biological sciences.[10][11] Access is available to all researchers across the University and to external users.[12]
Instrumentation and Capabilities
The microscopy facilities at the University of Oxford are equipped with a diverse range of state-of-the-art instruments. The following tables summarize the key light and electron microscopes available at the primary facilities.
Light Microscopy
| Facility | Microscope | Key Features |
| Dunn School Bioimaging Facility | Olympus SoRa spinning disc | Super-resolution and live-cell imaging |
| Zeiss 880 with fast Airyscan | Super-resolution and live-cell imaging | |
| Olympus FV1200 laser scanning confocal | Routine fixed-cell work | |
| Olympus FV1000 laser scanning confocal | Routine fixed-cell work | |
| Evos M700 | Long-term time-lapse, multi-well plate imaging, histopathology | |
| WHG Cellular Imaging Core | Zeiss LSM900 with Airyscan 2 | User-friendly super-resolution, live-cell imaging with full incubation |
| Olympus SpinSR SoRa | Spinning disc confocal with super-resolution, high-content multiwell plate assays | |
| Leica SP8 FALCON | Point scanning confocal with Fluorescence Lifetime Imaging (FLIM) | |
| Leica SP8 WLL | Point scanning confocal with a white light laser for flexible excitation | |
| Zeiss Elyra PS.1 | TIRF and Single-Molecule Localization Microscopy (SMLM) | |
| Zeiss Microbeam Laser Capture | Laser capture microdissection | |
| Micron Imaging Facility | Leica Stellaris TauSTED Xtend | STED super-resolution microscopy |
| Leica Thunder Imager Cell | Widefield imaging with computational clearing | |
| Zeiss LSM980 with Airyscan 2 | Confocal with super-resolution | |
| Olympus ScanR | High-content screening | |
| Institute of Developmental and Regenerative Medicine (IDRM) | ZEISS Lattice Lightsheet 7 | Rapid and gentle live-cell imaging at subcellular resolution.[13] |
| ZEISS 980 Airyscan 2 | Inverted confocal for rapid live-cell 4D imaging.[13] | |
| Leica DMi8 with CODEX | Inverted wide-field fluorescence microscope for automated multiplex imaging.[13] |
Electron Microscopy
| Facility | Microscope | Key Features |
| Dunn School Bioimaging Facility | JEOL 1400 Flash 120kV TEM | Negative stain and thin section TEM |
| JEOL 2100 Plus 200kV TEM | High-resolution imaging and electron tomography | |
| Zeiss Sigma 300 SEM | Topographical and elemental imaging | |
| JEOL 4700F FIB-SEM | Volume EM and FIB lift-outs | |
| Zeiss Merlin Compact FEG-SEM with Gatan 3View | Serial block face sectioning SEM | |
| David Cockayne Centre for Electron Microscopy | JEOL JSM-IT800 | High-resolution FEG SEM with analytical capabilities |
| Zeiss Merlin (Analytical and EBSD) | High-resolution FEG SEM with analytical and crystallographic capabilities | |
| Thermo-Fisher Helios G4-CXe PFIB | Plasma-FIB with analytical capabilities (SIMS and EDX) | |
| Zeiss Crossbeam 540 | FIB/SEM system | |
| JEOL-ARM200F Analytical STEM | Atomic resolution scanning transmission electron microscopy | |
| JEOL-GrandARM 300kV TEM/STEM | Atomic resolution TEM/STEM |
Accessing the Facilities
Access to the microscopy facilities at the University of Oxford follows a structured process designed to ensure that researchers receive the appropriate training and support for their projects. The general workflow for gaining access is outlined below.
Access Workflow for University of Oxford Researchers
Caption: Workflow for University of Oxford researchers to gain access to microscopy facilities.
Access for External Academic and Industrial Users
Most facilities welcome external users, though the access procedure involves additional administrative steps.[3][9] The general workflow is as follows:
Caption: General access workflow for external academic and industrial users.
For external users, it is crucial to initiate contact with the facility manager well in advance of the planned research.[12] Costs for external users are determined on a project-by-project basis and a formal quotation will be provided.[4][9]
Experimental Protocols
While specific protocols are highly dependent on the sample and the research question, this section provides detailed methodologies for common experiments performed at the University of Oxford's microscopy facilities.
Sample Preparation for Scanning Electron Microscopy (SEM) of Biological Samples
This protocol is a representative workflow for preparing biological samples for SEM imaging.
Caption: A typical workflow for preparing biological samples for SEM.[14]
Methodology:
-
Primary Fixation: Samples are fixed with an aldehyde-based fixative, such as 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate-buffered saline, PBS), to crosslink proteins and preserve the cellular structure.[14]
-
Washing: The samples are washed with the buffer to remove the excess fixative.
-
Secondary Fixation: Post-fixation is performed with 1% osmium tetroxide, which stabilizes lipids and increases sample conductivity.[14]
-
Washing: The samples are washed with distilled water to remove the osmium tetroxide.
-
Dehydration: The water in the sample is gradually replaced with an organic solvent, typically through a graded series of ethanol or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%).[14]
-
Drying: The solvent is removed without causing structural damage. This is most commonly achieved through critical point drying, where the solvent is replaced with liquid carbon dioxide, which is then brought to its critical point and vaporized. Alternatively, chemical drying with agents like hexamethyldisilazane (B44280) (HMDS) can be used.[14]
-
Mounting: The dried sample is mounted onto an SEM stub using conductive adhesive.
-
Coating: A thin layer of a conductive material, such as gold or platinum, is deposited onto the sample surface using a sputter coater to prevent charging under the electron beam.[14]
Immunofluorescence Staining for Confocal Microscopy
This protocol outlines a standard procedure for preparing adherent cells for immunofluorescence imaging.
Methodology:
-
Cell Culture: Cells are grown on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Fixation: The cells are fixed to preserve their morphology and antigenicity. A common method is to use 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Washing: The coverslips are washed three times with PBS to remove the fixative.
-
Permeabilization: If the target protein is intracellular, the cell membrane is permeabilized to allow antibody access. This is typically done with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: To prevent non-specific antibody binding, the cells are incubated in a blocking buffer (e.g., 1-5% bovine serum albumin (BSA) in PBS with 0.1% Triton X-100) for at least 1 hour.
-
Primary Antibody Incubation: The cells are incubated with the primary antibody, which is diluted in the blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: The coverslips are washed three times with the washing buffer (e.g., 0.1% Triton X-100 in PBS).
-
Secondary Antibody Incubation: The cells are incubated with a fluorescently-labeled secondary antibody that specifically binds to the primary antibody. This is typically done for 1 hour at room temperature in the dark to protect the fluorophore.
-
Washing: The coverslips are washed three times with the washing buffer.
-
Counterstaining (Optional): The cell nuclei can be stained with a DNA-binding dye like DAPI.
-
Mounting: The coverslips are mounted onto a glass slide using an anti-fade mounting medium.
-
Sealing: The edges of the coverslip are sealed with nail polish to prevent drying. The slide is then ready for imaging on a confocal microscope.
Sample Preparation for Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM requires the sample to be rapidly frozen in a thin layer of vitreous (non-crystalline) ice. This preserves the native structure of the macromolecules.
Methodology:
-
Sample Optimization: The protein of interest must be highly pure (>99%) and biochemically stable in a suitable buffer.[15]
-
Grid Preparation: A small volume (typically 3-4 µL) of the purified sample is applied to a cryo-EM grid.
-
Blotting: Excess liquid is blotted away to create a thin film of the sample on the grid.
-
Plunge-Freezing: The grid is rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample.[16]
-
Grid Screening: The vitrified grids are screened in a transmission electron microscope to assess ice thickness and particle distribution.
-
Data Collection: Grids with suitable ice and particle distribution are used for high-resolution data collection.
Data Analysis and Support
All major microscopy facilities at the University of Oxford provide access to high-performance computing workstations equipped with a suite of image analysis software.[4][6][17]
Available Software
-
Commercial Software: Imaris, Arivis Vision4D, Huygens, Zen, LAS X.[6][17]
-
Open-Source Software: Fiji/ImageJ, CellProfiler, IMOD.[4][6]
Data Analysis Support
The level of data analysis support varies between facilities, but generally includes:
-
Training: Courses and workshops on image analysis software and principles are offered.[18]
-
Consultation: Facility staff are available to provide expert advice on data analysis strategies and troubleshooting.[6]
-
Collaborative Analysis: For complex projects, collaborative analysis with facility staff may be possible.
The Micron facility, for example, has a dedicated analysis suite and supports the use of the Open Microscopy Environment (OME) for data management.[17] The WHG Cellular Imaging Core also offers support in generating analysis pipelines, including those utilizing AI and machine learning.[19]
Conclusion
The University of Oxford offers an exceptional ecosystem of microscopy facilities, providing researchers with access to a comprehensive range of cutting-edge imaging technologies and expertise. By following the established access protocols and engaging with the knowledgeable facility staff, researchers from both within and outside the university can leverage these powerful resources to advance their scientific discoveries and drug development programs. Early consultation with facility managers is strongly recommended to ensure that experimental design, sample preparation, and data analysis strategies are optimized for success.
References
- 1. Facilities | Oxford Bioimaging Network [oxfordbioimagingnetwork.web.ox.ac.uk]
- 2. About | Oxford Bioimaging Network [oxfordbioimagingnetwork.web.ox.ac.uk]
- 3. microscopy.arizona.edu [microscopy.arizona.edu]
- 4. rms.org.uk [rms.org.uk]
- 5. Microscopy Facilities — Centre for Human Genetics [chg.ox.ac.uk]
- 6. Cellular Imaging Core — Centre for Human Genetics [chg.ox.ac.uk]
- 7. micronoxford.com [micronoxford.com]
- 8. Micron Imaging Facility | Biochemistry [bioch.ox.ac.uk]
- 9. micronoxford.com [micronoxford.com]
- 10. Home | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 11. Facilities | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 12. Access to this compound | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 13. idrm.ox.ac.uk [idrm.ox.ac.uk]
- 14. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. micronoxford.com [micronoxford.com]
- 18. micronoxford.com [micronoxford.com]
- 19. Cell Imaging, Oxford, UK - Instruct-ERIC [instruct-eric.org]
Navigating the David Cockayne Centre for Electron Microscopy (DCCEM): A Technical Guide to Instrument Booking and User Training
For researchers, scientists, and drug development professionals, accessing cutting-edge electron microscopy instrumentation is paramount for advancing scientific discovery. This in-depth guide provides a comprehensive overview of the instrument booking and user training procedures at the David Cockayne Centre for Electron Microscopy (DCCEM), a world-class facility at the University of Oxford. This document outlines the necessary protocols, from initial access requests to hands-on training and instrument reservation.
Gaining Access to this compound Facilities
Access to the this compound's state-of-the-art electron microscopy and focused ion beam instrumentation is a structured process designed to accommodate a diverse range of users, from internal staff and students to external academic and commercial researchers. The initial step for all prospective users is to formally request access.
Access for University of Oxford Materials Staff and Students
Project leaders, supervisors, or Principal Investigators (PIs) within the Department of Materials should initiate the process by completing a "Request for access to electron microscopes form".[1] While the main influx of applications is anticipated in September annually, new requests are welcomed at any time.[1] Following the submission, this compound staff will engage with the researchers to discuss the project's specific needs. Subsequently, a completed "EM application summary" and a "training timeline" will be provided to the applicants before the commencement of any training.[1] For any inquiries, the primary point of contact is --INVALID-LINK--.[1]
Access for Researchers from Other University of Oxford Departments
The this compound extends its facilities to all researchers across the University of Oxford.[1] Project leaders from other departments should direct their initial access requests to --INVALID-LINK--.[1] A relevant EM support scientist will then make contact to discuss the scientific and administrative facets of the request.[1] Access is provided through the small research facility (SRF) model, and all associated costs for training and instrument usage are charged at the published SRF rate.[1]
Access for External Users (Other Higher Education Institutions and Commercial Companies)
The this compound is also accessible to researchers from other higher education institutions and commercial entities. The initial point of contact for these users is also --INVALID-LINK--. An EM support scientist will then liaise with the interested party to discuss the project requirements and logistical arrangements.
User Training Pathways
The this compound offers a multi-faceted approach to user training, ensuring that researchers are proficient in the operation of the complex instrumentation. The training framework includes theoretical coursework, practical hands-on sessions, and specialized workshops.
It is important to note that, according to the most recent information available, the this compound is currently unable to offer training for new users of Scanning Electron Microscopes (SEM), Focused Ion Beam (FIB) instruments, and Transmission Electron Microscopes (TEM).[2] In lieu of this, a service-based access model has been established (see Section 3). However, users who are already partially trained or wish to expand their existing skill set may have opportunities for online training.[2]
Postgraduate Lecture Courses
The this compound provides postgraduate level lecture courses on electron microscopy techniques during the Michaelmas and Hilary terms.[1] These courses are open to all and are offered without charge.[1] A foundational course, "Foundation Topics for Electron Microscopy," covers the essential physics of optical systems, waves, diffraction, and the behavior of charged particles in electric and magnetic fields.[3]
Practical, Project-Focused User Training
For eligible users, the this compound offers practical, project-focused training on SEM, TEM, and FIB instruments.[1] This training is typically conducted in small groups or on a one-to-one basis with an EM support scientist and is tailored to the specific research needs of the user.[3] The curriculum includes introductions to the practical operation of the microscopes and can extend to more advanced techniques such as energy-dispersive X-ray spectroscopy (EDX), electron energy-loss spectroscopy (EELS), high-resolution EM, and scanning transmission electron microscopy (STEM).[3]
Electron Microscopy & Analysis Workshop
The this compound, in collaboration with the Henry Royce Institute, periodically hosts an in-person "Electron Microscopy & Analysis Workshop."[4] This workshop provides a broad introduction to materials characterization using electron microscopy and related techniques.[4] The format includes both theoretical sessions and hands-on small-group practicals covering SEM, FIB, TEM, EDX, and Electron Backscatter Diffraction (EBSD).[4]
| Training Component | Description | Target Audience | Associated Cost |
| Postgraduate Lecture Courses | Theoretical courses on electron microscopy techniques. | Open to all | Free of charge[1] |
| Practical, Project-Focused Training | Hands-on, tailored training on specific instruments (SEM, TEM, FIB) and advanced techniques. | Approved researchers with a defined project need. | Chargeable at the published SRF rate.[1] |
| Electron Microscopy & Analysis Workshop | An intensive, in-person workshop covering theory and practice of various electron microscopy techniques. | Researchers in the early stages of using electron microscopy. | £200 with accommodation, £80 without accommodation (subject to change).[4] |
Instrument Booking and Service Requests
Once a user has been granted access and has completed the necessary training, they can proceed to book instrument time. For new users of SEM, FIB, and TEM, an "EM service request" process is the current primary mode of accessing the instrumentation.
Instrument Booking System
The this compound utilizes the iLabSolutions online platform for instrument booking.[5][6] Trained and authorized users can access the system at --INVALID-LINK--.[5][6] The platform allows users to view instrument schedules and reserve time slots. While specific booking rules such as maximum reservation duration and advance booking requirements are not publicly detailed, users are advised to familiarize themselves with the system's guidelines and any instrument-specific booking restrictions upon gaining access.
EM Service Request for New Users
For research groups requiring access to SEM, FIB, and TEM instrumentation without prior hands-on training, the this compound has instituted an online "EM service request" process.[2] This service allows groups to have specific, self-contained "jobs" performed by this compound support scientists.[2]
Examples of appropriate service requests include: [2]
-
SEM imaging and EDX analysis of one or two specimens.
-
FIB preparation of one or two specimens from a given material.
-
A TEM-based study of a specific aspect of one or two specimens.
Requests are submitted via an online form, and it is crucial to provide as much detail as possible to guide the support scientists.[2] Group members are encouraged to participate in the sessions interactively via Teams calls.[2] Each service request is typically completed within one or two instrument sessions.[2]
| Access Method | Description | Target Audience |
| iLabSolutions Booking | Online reservation of instrument time for independent use. | Trained and authorized users. |
| EM Service Request | Submission of a request for this compound staff to perform specific microscopy tasks. | New users of SEM, FIB, and TEM; groups without trained users. |
Experimental Protocols and Workflows
While detailed, instrument-specific experimental protocols are provided during user training, the following diagrams illustrate the general workflows for gaining access, receiving training, and booking instrumentation at the this compound.
Caption: Workflow for gaining access and receiving training at the this compound.
Caption: Pathways for instrument booking and service requests at the this compound.
Instrumentation
The this compound is equipped with a comprehensive suite of electron microscopes and sample preparation equipment. A summary of the major instrumentation is provided below. For detailed specifications and capabilities, users are encouraged to visit the this compound website or contact the relevant support scientist.[5]
| Instrument Category | Examples |
| Transmission Electron Microscopes (TEM) | JEOL ARM-200F, JEOL JEM-2100[7] |
| Scanning Electron Microscopes (SEM) | JEOL JSM-5510, JEOL JSM-IT800, Zeiss EVO, Zeiss Merlin[7] |
| Focused Ion Beam (FIB) | Thermo-Fisher Helios G4-CXe PFIB, Zeiss Auriga, Zeiss Crossbeam 540, Zeiss NVision 40[7] |
| Specimen Preparation | Fischione Ion Mills, Sputter Coaters, Plasma Cleaners, Grinders/Polishers[7] |
Contact Information
For all inquiries regarding access, training, and instrument booking, please use the following contact information:
-
General Inquiries: Dr. Neil Young
-
Email for Access Requests: --INVALID-LINK--[1]
This guide provides a comprehensive overview based on publicly available information. For the most current and detailed information on policies, procedures, and pricing, it is always advisable to directly contact the this compound.
References
- 1. Access to this compound | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 2. This compound Service Work | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 3. materials.ox.ac.uk [materials.ox.ac.uk]
- 4. Royce Training: Electron Microscopy & Analysis Workshop - Henry Royce Institute [royce.ac.uk]
- 5. Facilities | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
- 6. Equipment Booking | Department of Materials [materials.ox.ac.uk]
- 7. Instruments | David Cockayne Centre for Electron Microscopy [www-em.materials.ox.ac.uk]
Unlocking the Nanoscale: A Technical Guide to Scanning Transmission Electron Microscopy (STEM)
For Researchers, Scientists, and Drug Development Professionals
Scanning Transmission Electron Microscopy (STEM) stands as a cornerstone technique in nanoscience, offering unparalleled capabilities for visualizing and analyzing materials at the atomic scale. This guide provides an in-depth exploration of the core principles, advanced techniques, and practical applications of STEM, with a particular focus on its relevance to materials science, nanotechnology, and the intricate world of drug development.
Fundamental Principles of STEM
In contrast to conventional transmission electron microscopy (TEM), which uses a broad, parallel electron beam, STEM employs a finely focused electron probe that is scanned across a thin specimen in a raster pattern. The interaction of the electron beam with the sample generates a variety of signals that are collected by specialized detectors to form an image or spectrum. This point-by-point data acquisition allows for a direct correlation between the image and the analytical signals originating from the same sub-nanometer region of the sample.[1][2]
A key advantage of STEM is its ability to perform a multitude of analytical techniques simultaneously, providing a comprehensive understanding of the sample's morphology, structure, and chemical composition at the nanoscale.[3]
Core STEM Imaging and Analytical Capabilities
The versatility of STEM lies in its diverse array of imaging modes and analytical techniques. The choice of detector and signal processing allows for the extraction of specific information about the sample.
Imaging Modes
The primary imaging modes in STEM are categorized by the angle at which scattered electrons are collected.
-
Bright-Field (BF) STEM: This mode collects the directly transmitted and low-angle scattered electrons, providing an image with contrast similar to conventional TEM. It is particularly useful for visualizing the overall morphology and diffraction contrast in crystalline materials.[2]
-
Annular Dark-Field (ADF) STEM: In this mode, an annular detector collects electrons scattered to intermediate angles. ADF imaging is sensitive to both diffraction and mass-thickness variations within the sample.
-
High-Angle Annular Dark-Field (HAADF) STEM: This is one of the most powerful imaging modes in STEM. It collects electrons scattered at very high angles, which are primarily the result of incoherent Rutherford scattering. The intensity in a HAADF-STEM image is approximately proportional to the square of the atomic number (Z), leading to what is known as "Z-contrast" imaging.[4] This makes it an invaluable tool for identifying and mapping heavy elements within a lighter matrix, without the complexities of diffraction contrast.[4]
Table 1: Comparison of Key STEM Imaging Modes
| Imaging Mode | Collected Signal | Primary Contrast Mechanism | Typical Spatial Resolution (Aberration-Corrected) | Key Applications |
| Bright-Field (BF) | Directly transmitted and low-angle scattered electrons | Diffraction and phase contrast | ~0.1 nm | Morphology, lattice imaging, defect analysis |
| Annular Dark-Field (ADF) | Mid-angle scattered electrons | Diffraction and mass-thickness contrast | ~0.1 nm | Defect imaging, nanoparticle visualization |
| High-Angle Annular Dark-Field (HAADF) | High-angle scattered electrons | Z-contrast (Intensity ∝ Z²) | < 0.1 nm (sub-Ångström)[5] | Atomic-resolution elemental mapping, catalyst nanoparticle analysis, interface studies |
Analytical Techniques: EELS and EDS
Simultaneously with imaging, STEM can perform powerful analytical techniques to probe the chemical and electronic structure of the sample at the nanoscale.
-
Electron Energy Loss Spectroscopy (EELS): EELS analyzes the energy distribution of electrons that have inelastically scattered as they pass through the sample. The energy loss is characteristic of the elements and their bonding environment. EELS is particularly sensitive to light elements and can provide information about oxidation states and electronic band structure.[6]
-
Energy-Dispersive X-ray Spectroscopy (EDS): The interaction of the electron beam with the sample can also cause the emission of characteristic X-rays. EDS detects these X-rays to identify the elemental composition of the sample. While generally less sensitive to light elements than EELS, EDS is a robust technique for quantitative elemental analysis of heavier elements.[7]
Table 2: Comparison of EELS and EDS in STEM
| Feature | Electron Energy Loss Spectroscopy (EELS) | Energy-Dispersive X-ray Spectroscopy (EDS) |
| Detected Signal | Inelastically scattered electrons | Characteristic X-rays |
| Elemental Sensitivity | High for light elements (down to Li) | Better for heavier elements (Z > 10)[8] |
| Energy Resolution | High (can be < 0.1 eV) | Lower (~130 eV) |
| Information Provided | Elemental composition, chemical bonding, oxidation state, electronic structure[6] | Elemental composition and quantification[7] |
| Acquisition Speed | Generally faster for mapping | Can be slower for mapping, especially for trace elements |
| Sample Thickness Requirement | Very thin (< 100 nm) for optimal results[6] | Can tolerate slightly thicker samples |
Advanced STEM Capabilities
Recent advancements in instrumentation, particularly the development of aberration correctors, have pushed the capabilities of STEM to new frontiers.
Aberration-Corrected STEM
Spherical aberration, an inherent lens defect that blurs the electron probe, has historically limited the resolution of electron microscopes. Aberration correctors are sophisticated electromagnetic lens systems that compensate for this and other aberrations, enabling the formation of sub-Ångström electron probes.[5][9] This has revolutionized STEM, allowing for routine atomic-resolution imaging and analysis.[9]
Table 3: Performance Specifications of Aberration-Corrected STEM
| Parameter | Typical Specification | Impact on Performance |
| Spatial Resolution (HAADF) | < 0.1 nm (sub-Ångström)[5] | Direct imaging of individual atomic columns. |
| Probe Current | Increased by up to an order of magnitude[5] | Improved signal-to-noise ratio and faster acquisition times. |
| Energy Resolution (with monochromator) | < 30 meV | Enables vibrational spectroscopy and detailed electronic structure analysis. |
Cryo-STEM
For biological and other beam-sensitive materials, cryogenic STEM (cryo-STEM) is a transformative technique. Samples are rapidly frozen in a vitrified (non-crystalline) state, preserving their native structure.[10] Cryo-STEM allows for the high-resolution imaging and tomographic reconstruction of cells, viruses, and macromolecular complexes in a near-native state.[10] This is particularly relevant for drug development, enabling the characterization of lipid nanoparticles, viral vectors, and other drug delivery systems.[6]
In-Situ STEM
In-situ STEM allows for the observation of dynamic processes in real-time by subjecting the sample to external stimuli such as heating, cooling, gas or liquid environments, and electrical biasing. This provides invaluable insights into material transformations, chemical reactions, and the behavior of devices under operating conditions.
Experimental Protocols
Detailed and meticulous experimental protocols are crucial for obtaining high-quality and reproducible STEM data. Below are outlines for key STEM experiments.
Protocol for HAADF-STEM Imaging of Nanoparticles
This protocol outlines the general steps for acquiring high-resolution HAADF-STEM images of inorganic nanoparticles.
-
Sample Preparation:
-
Disperse the nanoparticles in a suitable solvent (e.g., ethanol, isopropanol) through sonication.
-
Deposit a drop of the nanoparticle suspension onto a thin carbon-coated TEM grid.
-
Allow the solvent to evaporate completely.
-
-
Microscope Alignment:
-
Perform standard microscope alignments, including gun alignment, condenser system alignment, and objective lens astigmatism correction.
-
Select an appropriate condenser aperture to achieve the desired probe size and convergence angle.
-
-
Imaging Conditions:
-
Switch the microscope to STEM mode.
-
Select the HAADF detector.
-
Set the camera length to ensure that the inner collection angle of the HAADF detector is larger than the convergence angle of the incident probe, avoiding the collection of the direct beam.
-
Adjust the focus and correct for any residual astigmatism on the sample.
-
-
Image Acquisition:
-
Select the desired magnification and pixel resolution for the image.
-
Set the dwell time per pixel to achieve an adequate signal-to-noise ratio without causing significant sample drift or beam damage.
-
Acquire the HAADF-STEM image.
-
-
Data Analysis:
-
Use image analysis software to measure nanoparticle size, shape, and distribution.
-
For Z-contrast images, analyze the intensity variations to infer compositional differences.[11]
-
Protocol for STEM-EDS Elemental Mapping of Biological Sections
This protocol provides a workflow for performing STEM-EDS elemental mapping on thin sections of biological tissue.
-
Sample Preparation:
-
Fix the biological tissue using appropriate chemical fixation methods (e.g., glutaraldehyde (B144438), paraformaldehyde).
-
Dehydrate the tissue through a graded series of ethanol.
-
Infiltrate the tissue with a resin (e.g., epoxy) and polymerize.
-
Cut ultrathin sections (typically 70-100 nm) using an ultramicrotome and place them on a TEM grid. For improved EDS sensitivity, using fixation methods that avoid heavy metals is recommended.[2]
-
-
Microscope Setup:
-
Align the microscope in STEM mode.
-
Insert the EDS detector and ensure it is properly cooled and calibrated.
-
Tilt the sample holder towards the EDS detector to maximize the solid angle of X-ray collection.[12]
-
-
Acquisition Parameters:
-
Select a region of interest for mapping.
-
Choose an appropriate probe current and accelerating voltage. A higher probe current will increase the X-ray signal but may also increase beam damage.
-
Set the dwell time per pixel and the total number of frames for the map. Longer acquisition times will improve the signal-to-noise ratio.
-
-
Data Acquisition and Processing:
-
Simultaneously acquire a HAADF-STEM image for morphological reference and the EDS spectral data at each pixel.
-
After acquisition, process the EDS data to generate elemental maps. This involves background subtraction and integration of the characteristic X-ray peaks for each element of interest.[7]
-
-
Quantitative Analysis (Optional):
-
For quantitative analysis, standard samples with known compositions can be used to determine k-factors for the elements of interest.
-
Apply appropriate software to calculate the atomic or weight percentages of the mapped elements.
-
Protocol for Immunogold Labeling and STEM Imaging
Immunogold labeling is a powerful technique to localize specific proteins within cells and tissues at high resolution.
-
Sample Preparation and Fixation:
-
Fix cells or tissues with a mixture of paraformaldehyde and a low concentration of glutaraldehyde to preserve both antigenicity and ultrastructure.
-
-
Permeabilization and Blocking:
-
Permeabilize the cell membranes (if targeting intracellular antigens) using a mild detergent like saponin.
-
Block non-specific antibody binding sites with a solution containing bovine serum albumin (BSA) and normal serum.
-
-
Antibody Incubation:
-
Incubate the sample with a primary antibody that specifically binds to the protein of interest.
-
Wash the sample thoroughly to remove unbound primary antibodies.
-
Incubate with a secondary antibody conjugated to a colloidal gold nanoparticle of a specific size. This secondary antibody will bind to the primary antibody.
-
-
Post-fixation and Embedding:
-
Post-fix the sample with glutaraldehyde to firmly crosslink the antibodies.
-
Proceed with standard dehydration and resin embedding procedures.
-
-
Sectioning and Staining:
-
Cut ultrathin sections and mount them on TEM grids.
-
Lightly stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast of the cellular structures.
-
-
STEM Imaging:
-
Image the sections in STEM mode, typically using the HAADF detector. The high-Z gold nanoparticles will appear as bright dots, clearly marking the location of the target protein.
-
Visualizing Complex Biological and Experimental Processes
Graphviz is a powerful tool for creating clear and concise diagrams of complex relationships, workflows, and signaling pathways. The following diagrams illustrate key concepts in STEM and its application in drug development.
Conclusion
Scanning Transmission Electron Microscopy offers a powerful and versatile suite of tools for the characterization of materials at the nanoscale. For researchers, scientists, and drug development professionals, STEM provides critical insights into the structure-property relationships of novel materials, the atomic-level details of biological systems, and the mechanisms of drug delivery systems. As instrumentation and techniques continue to evolve, the capabilities of STEM are poised to further revolutionize our understanding and manipulation of the nano-world.
References
- 1. perso.univ-st-etienne.fr [perso.univ-st-etienne.fr]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Immunobiology and signaling pathways of cancer stem cells: implication for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annular dark-field imaging - Wikipedia [en.wikipedia.org]
- 5. spherical aberration corrected Scanning Transmission Electron Microscope:Cs-corrected STEM | Commissioned Analysis and Research | Technical Information | Toray Research Center [toray-research.co.jp]
- 6. Lipid Nanoparticles - Cryo TEM - LNPs - Drug Delivery - [thermofisher.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. researchgate.net [researchgate.net]
- 9. Aberration-corrected STEM for atomic-resolution imaging and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips and tricks for biological EDS - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
A Technical Guide to the Core Principles of Focused Ion Beam (FIB) Technology
For Researchers, Scientists, and Drug Development Professionals
Focused Ion Beam (FIB) technology is a versatile technique for site-specific analysis, material deposition, and ablation.[1] Initially developed for the semiconductor industry, its applications have expanded significantly into materials science and the biological fields.[1][2] A FIB instrument operates similarly to a scanning electron microscope (SEM); however, instead of a focused beam of electrons, it utilizes a finely focused beam of ions.[1] This fundamental difference is key to its capabilities. The much larger mass of ions compared to electrons allows a FIB to precisely remove atoms from a sample's surface through a process called sputtering, making it an indispensable tool for nanoscale machining and analysis.[3][4][5]
Modern instrumentation often combines both an ion column and an electron column in a single chamber, known as a FIB-SEM or DualBeam system.[3][6] This configuration enables the powerful combination of ion beam milling and simultaneous high-resolution imaging with the electron beam.[7][8]
Core Operating Principles
The functionality of a FIB system is rooted in its ability to generate, accelerate, and focus a beam of ions onto a sample. This process is governed by the ion source, the ion optics, and the fundamental interactions between the energetic ions and the solid sample.
Ion Generation: The Liquid Metal Ion Source (LMIS)
The heart of most commercial FIB systems is the ion source, which must provide a stable, high-brightness stream of ions.[9][10] The most common type is the Gallium (Ga) Liquid Metal Ion Source (LMIS).[1][9]
-
Mechanism : In a Ga LMIS, liquid gallium metal is drawn from a reservoir to wet the tip of a sharp tungsten needle.[1][11] A strong electric field applied between the needle and an extractor electrode pulls the liquid gallium into a conical shape known as a Taylor cone, which has an extremely small tip radius of about 2 nanometers.[1][12] The immense electric field at this tip (exceeding 1x10⁸ V/cm) causes the field emission and ionization of gallium atoms, producing a beam of Ga+ ions.[1]
-
Why Gallium? : Gallium is the preferred element for several reasons: it has a low melting point (29.8°C) and low vapor pressure, allowing it to be operated in a liquid state in a high-vacuum environment.[4][12] Its mass is substantial enough for effective sputtering of most materials but not so heavy that it causes immediate, excessive damage to the sample.[4]
Other ion sources, such as plasma FIBs using noble gases like xenon, argon, or oxygen, are also available.[1][13] These sources can deliver much higher ion currents, enabling significantly faster milling rates over larger areas, though typically with lower ultimate resolution compared to Ga LMIS systems.[13][14]
Ion Optics and Beam Formation
After generation, the ions are accelerated to an energy typically between 1 and 50 keV.[1] The ion beam is then focused and steered by an ion optical column. Unlike an SEM, which uses electromagnetic lenses, a FIB column must use electrostatic lenses.[3] This is because the charge-to-mass ratio of ions is much smaller than that of electrons, making them difficult to control effectively with magnetic fields.[3]
The column consists of:
-
Electrostatic Lenses: To focus the ion beam to a fine spot on the sample surface.[3]
-
Apertures: To control the beam current and define the spot size.[15] Higher currents are used for rapid milling, while lower currents are used for high-resolution imaging.[1]
-
Deflectors: Octopole deflectors are used to scan the beam across the sample for milling patterns or imaging, and to correct for astigmatism.[3][4] Beam blankers are used to rapidly switch the beam on and off.[3]
Ion-Solid Interactions
The core functionality of FIB technology stems from the physical processes that occur when the energetic ion beam strikes the sample surface.[16][17]
-
Sputtering (Milling): The primary ion transfers momentum to the sample atoms through a series of elastic collisions.[15] If a surface atom receives sufficient energy to overcome its surface binding energy, it is ejected.[18] This physical etching process is known as sputtering and is the basis for all FIB milling and micromachining applications.[1][19]
-
Ion Implantation: Not all incident ions cause sputtering. Many lose their energy within the sample and become embedded (implanted) in the top few nanometers of the surface.[12][17] This implantation of gallium can lead to the amorphization of crystalline materials like silicon, which is an important consideration during sample preparation.[1][19]
-
Secondary Electron (SE) Emission: Inelastic collisions between the ion beam and the sample also generate secondary electrons.[1][17] These low-energy electrons are emitted from the surface and collected by a detector to form an image, much like in an SEM.[20] FIB images often show strong crystallographic orientation contrast (channeling contrast) because the ion penetration depth varies with the crystal lattice alignment.[15]
-
Secondary Ion (SI) Emission: In addition to neutral atoms, charged ions are also sputtered from the surface.[1][17] These secondary ions can be collected and analyzed by a mass spectrometer to provide surface composition information, a technique known as Secondary Ion Mass Spectrometry (SIMS).[1]
-
Ion Beam Induced Deposition (IBID): Material can be added to the sample surface by introducing a precursor gas into the vacuum chamber via a Gas Injection System (GIS).[4][6] The focused ion beam decomposes the gas molecules adsorbed on the surface, leaving behind a non-volatile deposit (e.g., platinum, tungsten, or carbon) while the volatile components are pumped away.[1][21]
Quantitative Data and System Parameters
The performance and application of a FIB system are defined by several key quantitative parameters. These values can vary between different instrument models and ion sources.
| Parameter | Typical Value (Ga LMIS) | Significance | Citations |
| Ion Source | |||
| Ion Species | Ga+ | Standard for high-resolution milling and imaging. | [1][10] |
| Tip Radius | ~2 nm | Enables high source brightness and small probe sizes. | [1][12] |
| Acceleration Voltage | 1 - 50 keV | Affects sputtering yield, penetration depth, and resolution. | [1] |
| Beam Characteristics | |||
| Beam Current | 1 pA - 100 nA | Low currents for imaging; high currents for milling. | [1] |
| Imaging Resolution | 2.5 - 6 nm | Defines the smallest feature that can be resolved in an image. | [1] |
| Minimum Feature Size | ~10 - 50 nm | Smallest structure that can be fabricated by milling. | [22] |
| Application-Specific | |||
| TEM Lamella Thickness | < 100 nm | Required thickness for electron transparency in a TEM. | [1][11] |
| Sputter Yield | 1 - 10 atoms/ion | Efficiency of material removal; depends on material, ion energy, and angle. | [23] |
| Deposition Rate | Variable | Depends on precursor gas, beam current, and scan parameters. | [15] |
Key Experimental Protocols
FIB technology enables a range of precise, site-specific experimental procedures critical for research and development.
Protocol: TEM Sample Preparation via In-Situ Lift-Out
One of the most common applications of FIB is the preparation of ultra-thin samples (lamellae) for Transmission Electron Microscopy (TEM) from a specific region of interest (ROI) within a bulk sample.[1][22]
Methodology:
-
Locate ROI: The sample is loaded into the FIB-SEM, and the precise ROI is identified using SEM imaging.[24]
-
Protective Layer Deposition: A protective layer, typically of platinum or carbon, is deposited over the ROI using the Gas Injection System (GIS).[25][26] This layer prevents damage to the top surface from the ion beam during subsequent milling steps.[1]
-
Bulk Milling: Two large trenches are milled on either side of the protective strip using a high ion beam current. This defines the lamella.[26][27]
-
Undercutting: The lamella is tilted, and the bottom and one side are carefully cut free from the substrate (often called a "J-cut").[26]
-
Manipulator Attachment: A micromanipulator needle is carefully brought into contact with the free end of the lamella. A small amount of platinum is deposited to "weld" the needle to the lamella.[25][26]
-
Lift-Out: The final connection holding the lamella to the bulk material is cut, and the freed lamella is lifted out of the trench by the micromanipulator.[25]
-
Mounting: The lamella is transferred to a TEM grid (e.g., a copper Omnigrid) and welded in place with platinum deposition.[25][27]
-
Final Thinning: The micromanipulator is cut free.[25] The lamella is then thinned from both sides using progressively lower beam currents to achieve a final thickness of less than 100 nm, making it electron transparent.[1][25]
Protocol: Integrated Circuit (IC) Edit
FIB is a powerful tool for debugging and modifying prototype integrated circuits, saving the time and expense of fabricating a new mask set.[28][29] This "microsurgery" allows engineers to physically cut traces and add new connections within a live device.[28]
Methodology:
-
Navigation: The IC designer's CAD layout files (e.g., GDS files) are used to navigate to the exact subsurface location for modification.[28]
-
Milling (Cutting a Connection):
-
A precise "hole" or "via" is milled through the insulating layers (e.g., silicon dioxide) to expose the metal trace that needs to be cut. Gas-assisted etching can be used to increase milling selectivity and precision.[28]
-
The ion beam is then used to sputter through the metal line, creating an open circuit.[30]
-
-
Deposition (Adding a Connection):
-
Vias are milled to expose two or more target connection points on the same or different metal layers.
-
Using the GIS, a conductive material like tungsten or platinum is deposited to fill the vias and create a new conductive path between the target points.[28][30][31]
-
An insulating material (e.g., SiO₂) can be deposited to isolate the new connection and prevent shorts.[28]
-
Protocol: Nanopatterning and Nanofabrication
FIB allows for direct, maskless fabrication of structures at the micro- and nanoscale.[20][32]
Methodology:
-
Pattern Design: A desired pattern (e.g., an array of holes, lines, or a complex 3D shape) is created using patterning software.[33]
-
Subtractive Patterning (Milling): The ion beam is programmed to scan over the sample surface following the designed pattern. Material is sputtered away only in the scanned areas, directly etching the pattern into the substrate.[14][32] This is used to create devices like plasmonic structures, microfluidic channels, and nanopores.[2]
-
Additive Patterning (Deposition):
References
- 1. Focused ion beam - Wikipedia [en.wikipedia.org]
- 2. MyScope [myscope.training]
- 3. Focused Ion Beam (FIB) Technology:Principles and Development History | Universal Lab Blog [universallab.org]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. MyScope [myscope.training]
- 6. Focused Ion Beam | Materials Research Institute [mri.psu.edu]
- 7. The principle of the Focused Ion Beam Scanning Electron Microscope (FIB-SEM) | Universal Lab Blog [universallab.org]
- 8. researchgate.net [researchgate.net]
- 9. Introduction to the Focused Ion Beam (FIB) Principle [ciqtekglobal.com]
- 10. What is FIB - Orsay Physics [orsayphysics.com]
- 11. measurlabs.com [measurlabs.com]
- 12. FIB + SEM/TEM : Energy beyond your imagination | Universal Lab Blog [universallab.org]
- 13. Focused Ion Beam Scanning Electron Microscopes (FIB-SEM) [camcor.uoregon.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. faculty.eng.ufl.edu [faculty.eng.ufl.edu]
- 16. MyScope [myscope.training]
- 17. MyScope [myscope.training]
- 18. MyScope [myscope.training]
- 19. Focused Ion Beam (FIB): Precision micro-sectioning [semiconductor.altertechnology.com]
- 20. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 21. euspen.eu [euspen.eu]
- 22. dl.asminternational.org [dl.asminternational.org]
- 23. eipbn.org [eipbn.org]
- 24. scribd.com [scribd.com]
- 25. protochips.com [protochips.com]
- 26. FIB-TEM sample preparation technique | Universal Lab Blog [universallab.org]
- 27. FIB recipes for TEM and APT sample preparation | PPTX [slideshare.net]
- 28. Focused ion beam (FIB) circuit Edit | EAG Laboratories [eag.com]
- 29. Novel and Simple Cross-sectional FIB Circuit Edit Techniques for Circuit Isolation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 30. FIB Circuit Edit - AnySilicon [anysilicon.com]
- 31. istgroup.com [istgroup.com]
- 32. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 33. mtu.edu [mtu.edu]
- 34. researchgate.net [researchgate.net]
A Researcher's Guide to Accessing Core Electron Microscopy Services
This in-depth technical guide provides academic researchers, scientists, and drug development professionals with a comprehensive overview of the services, protocols, and instrumentation available at a typical university electron microscopy (EM) core facility. Understanding these resources is the first step toward leveraging the power of electron microscopy to advance your research.
Overview of Electron Microscopy Services
Electron microscopy core facilities offer a suite of services and instrumentation to enable the high-resolution imaging of a wide variety of biological and materials science samples.[1][2] These facilities provide access to state-of-the-art equipment that would otherwise be prohibitively expensive for individual labs to purchase and maintain. Expert staff are available to provide training, consultation, and technical assistance at all stages of a project, from experimental design to data interpretation.[2][3]
Services can be broadly categorized into the following areas:
-
Consultation and Training: Initial consultations are often required for new projects to determine the most appropriate imaging strategy.[4] Many facilities also offer training for independent operation of the microscopes and ancillary equipment.[1][4]
-
Sample Preparation: Proper sample preparation is critical for obtaining high-quality EM data.[5] Core facilities offer a range of sample preparation services, from chemical fixation and embedding for conventional EM to vitrification for cryo-EM.[3][6]
-
Microscope Operation and Data Acquisition: Users can opt for full-service imaging, where a staff member operates the microscope and acquires the data, or they can be trained to use the instruments independently.[1]
-
Data Analysis and Visualization: Some facilities provide access to specialized software and workstations for the processing and analysis of EM data.
Instrumentation and Capabilities
A well-equipped electron microscopy core will house a variety of instruments to suit different research needs. The primary types of electron microscopes and their applications are summarized below.
| Instrument Type | Abbreviation | Primary Applications | Resolution |
| Transmission Electron Microscope | TEM | High-resolution imaging of the internal structure of thin samples (e.g., cells, organelles, viruses, nanoparticles).[7] | Atomic to near-atomic |
| Scanning Electron Microscope | SEM | Imaging the surface topography of bulk samples (e.g., tissues, materials, insects).[8] | Nanometer scale |
| Cryo-Electron Microscope | Cryo-EM | High-resolution 3D structure determination of biological macromolecules in a near-native, frozen-hydrated state.[9] | Near-atomic to atomic |
| Focused Ion Beam SEM | FIB-SEM | 3D reconstruction of sample volumes through serial "slice-and-view" imaging; site-specific sample thinning for TEM. | Nanometer scale |
Fee Structure for Academic Users
Pricing for electron microscopy services varies between institutions, but most follow a fee-for-service model.[4][10] Rates are typically tiered for internal academic users, external academic users, and commercial clients, with external academic rates being higher than internal rates.[11][12] The following tables provide representative pricing for common services.
Table 1: Hourly Instrument Rates for Academic Users
| Instrument | Assisted Use (per hour) | Unassisted Use (per hour) |
| Transmission Electron Microscope (TEM) | $99.75[4] | $68.74[4] |
| Scanning Electron Microscope (SEM) | $137[12] | $57[12] |
| Cryo-Electron Microscope (Screening) | $115.50[4] | $63.00[4] |
| Cryo-Electron Microscope (Data Collection) | $630 (per day)[4] | $525 (per day)[4] |
Table 2: Sample Preparation and Other Service Fees
| Service | Unit | Price |
| TEM Sample Processing & Embedding | 1-10 specimens | $320.25[4] |
| Ultramicrotomy | Per block | $57.75 - $94.50[4] |
| Negative Staining | Per sample | $52.50[4] |
| Cryo-EM Sample Preparation (Vitrobot) | Per use | $52.50[4] |
| Sputter Coating (for SEM) | Per run | No cost at some facilities[10] |
| Critical Point Drying (for SEM) | Per run | No cost at some facilities[10] |
| Staff Technical Support/Consultation | Per hour | $105.00[4] |
| Training | Per session | $500.00[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for common electron microscopy techniques.
Sample Preparation for Scanning Electron Microscopy (SEM) of Biological Samples
This protocol is designed to preserve the surface morphology of biological specimens for SEM imaging.[5]
-
Primary Fixation: Tissues are fixed for 1-2 hours at room temperature (or overnight at 4°C) in a solution of 2.5% glutaraldehyde (B144438) and 2.5% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4).[13] This step cross-links proteins, stabilizing the cellular structure.[5]
-
Rinsing: Samples are rinsed three times for 10 minutes each in 0.1 M sodium cacodylate buffer to remove excess fixative.[13]
-
Secondary Fixation: Samples are post-fixed for 1-2 hours in 1% osmium tetroxide in water.[13] This step fixes lipids and increases sample conductivity.[5]
-
Rinsing: Samples are rinsed three times for 5 minutes each in distilled water.[13]
-
Dehydration: The specimen is dehydrated through a graded series of ethanol (B145695) or acetone (B3395972) solutions (e.g., 50%, 70%, 90%, 100%, 100%, 100%) for 10-15 minutes at each step to remove water.[5][7]
-
Drying: To prevent artifacts from surface tension during air drying, the solvent is removed using either critical point drying or chemical drying with a reagent like hexamethyldisilazane (B44280) (HMDS).[5][14]
-
Mounting: The dried sample is mounted onto an SEM stub using conductive adhesive, such as carbon tape or silver paint.[15]
-
Coating: A thin layer of conductive material, typically gold or gold-palladium, is deposited onto the sample surface using a sputter coater.[5][15] This coating prevents the buildup of charge from the electron beam.[5]
Sample Preparation for Transmission Electron Microscopy (TEM) of Cultured Cells
This protocol outlines the steps for embedding and sectioning cultured cells for ultrastructural analysis by TEM.
-
Fixation: Cells are fixed in 2.5% glutaraldehyde in 0.1 M sodium phosphate (B84403) buffer (pH 7.4) for at least 2 hours at room temperature.[7]
-
Rinsing: Wash the cells three times in 0.1 M sodium phosphate buffer.[7]
-
Secondary Fixation: Fix in 1% osmium tetroxide in 0.1 M sodium phosphate buffer for 2 hours.[7]
-
Rinsing: Rinse in 0.1 M sodium phosphate buffer and then wash in distilled water for 10 minutes.[7]
-
En Bloc Staining (Optional): Incubate in 1% uranyl acetate (B1210297) in water for 1 hour to enhance contrast.[6]
-
Dehydration: Dehydrate the samples in a graded series of ethanol (e.g., 50%, 70%, 90%, 100%, 100%) for 10 minutes each.
-
Infiltration: Infiltrate the dehydrated cells with a mixture of resin and ethanol, gradually increasing the resin concentration. Finally, infiltrate with 100% resin.
-
Embedding and Polymerization: Place the cells in a mold with fresh resin and polymerize in an oven at 60°C for 48 hours.
-
Sectioning: The hardened resin block is trimmed, and ultrathin sections (60-80 nm) are cut using an ultramicrotome.
-
Staining: The sections are collected on a TEM grid and post-stained with solutions of uranyl acetate and lead citrate (B86180) to further enhance contrast.
Cryo-Electron Microscopy (Cryo-EM) Sample Preparation: Vitrification
Vitrification is the process of rapidly freezing a sample to prevent the formation of ice crystals, which would damage the specimen.[16]
-
Grid Preparation: A small volume (3-4 µL) of the purified protein sample is applied to a glow-discharged EM grid.[16][17]
-
Blotting: Excess liquid is blotted away with filter paper, leaving a thin film of the sample suspended in the holes of the grid support film.[16]
-
Plunging: The grid is rapidly plunged into a cryogen, typically liquid ethane, which is cooled by liquid nitrogen.[16] This rapid freezing vitrifies the sample, preserving it in a near-native, glass-like state.[16]
-
Storage: The vitrified grids are stored in liquid nitrogen until they are ready to be imaged.
Workflows and Logical Relationships
Visualizing the workflow of a typical electron microscopy project can help researchers plan their experiments and understand the process from start to finish.
General Project Workflow
The following diagram illustrates the typical progression of a project within an electron microscopy core facility.
Cryo-EM Single Particle Analysis Workflow
The workflow for determining the 3D structure of a macromolecule using single-particle cryo-EM is a multi-step process.[18]
This guide provides a foundational understanding of the services and procedures involved in utilizing an academic electron microscopy core. For specific project needs and the most current information on services and pricing, researchers are encouraged to directly contact the staff of their local facility.
References
- 1. Electron Microscopy Laboratory - Coordinated Operating Research Entities [umaine.edu]
- 2. sc.edu [sc.edu]
- 3. Services [ndsu.edu]
- 4. Pricing | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 5. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 6. TEM sample preparation techniques | University of Gothenburg [gu.se]
- 7. researchgate.net [researchgate.net]
- 8. vaccoat.com [vaccoat.com]
- 9. Cryo-EM Starts Here | Cryo-EM Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. User Costs: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 11. Fees | Advanced Electron Microscopy [voices.uchicago.edu]
- 12. Electron Microscopy and Materials Characterization Core | UK Research [research.uky.edu]
- 13. Methods | Electron Microscopy [electron-microscopy.hms.harvard.edu]
- 14. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MyScope [myscope.training]
- 16. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 17. Cryo-Electron Microscopy Laboratory Workflow & Supplies | NYU Langone Health [med.nyu.edu]
- 18. What to Expect - High Resolution Macromolecular Cryo-Electron Microscopy [cryoem.med.ubc.ca]
Navigating a Successful Collaboration: A Technical Guide to Initial Project Consultations with DCCEM Support Scientists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial consultation process for projects requiring the expertise and instrumentation of the Discovery and Characterization Core for Electron Microscopy (DCCEM). It is designed to equip researchers, scientists, and drug development professionals with the necessary information to foster a productive collaboration with this compound support scientists. This document outlines the consultation framework, details key experimental protocols available, and provides examples of data presentation and visualization to facilitate project planning and execution.
The Initial Consultation: A Phased Approach to Project Success
The initial consultation is a critical step in ensuring your research objectives align with the capabilities of the this compound. The process is designed to be collaborative, with a focus on defining a clear and achievable project plan.
A typical consultation workflow is as follows:
-
Initial Contact and Project Inquiry : Researchers should initiate contact with the this compound by emailing the designated access point (e.g., --INVALID-LINK--) or the facility manager. The initial inquiry should briefly outline the research goals and the questions you aim to answer using electron microscopy.
-
Completion of Project Scope Questionnaire : Prior to the first meeting, researchers will be asked to complete a detailed questionnaire. This document will request information regarding the sample type, the specific scientific questions, any previous imaging or analytical work, and the desired outcomes of the project.
-
First Consultation Meeting : This meeting will involve the principal investigator, the researchers directly involved in the project, and one or more this compound support scientists with relevant expertise. The discussion will focus on the scientific goals of the project and the feasibility of addressing them with the available instrumentation.
-
Technical Deep Dive and Experimental Design : Following the initial meeting, a support scientist will work closely with the research team to develop a detailed experimental plan. This includes selecting the most appropriate microscopy technique(s), defining sample preparation protocols, and establishing data acquisition and analysis parameters.
-
Project Proposal and Agreement : The support scientist will summarize the agreed-upon experimental plan, including a timeline and cost estimate, in a formal project proposal. This document will serve as a roadmap for the collaboration.
-
Training and/or Service Work Commencement : Once the proposal is approved, the project will commence. This may involve training the researchers to use the instruments independently or having the this compound support scientists perform the experimental work as a service.
Quantitative Data Presentation
Electron microscopy techniques at the this compound can generate a wealth of quantitative data. Summarizing this data in a structured format is crucial for interpretation and comparison. The following tables provide examples of how quantitative data from various EM modalities can be presented.
| Technique | Parameter | Unit | Sample A | Sample B (Treated) | p-value |
| TEM | Organelle Diameter | nm | 150 ± 20 | 250 ± 30 | <0.05 |
| Mitochondrial Cristae Density | number/µm² | 15 ± 3 | 8 ± 2 | <0.01 | |
| Gold Nanoparticle Count per Cell | number | 50 ± 10 | 150 ± 25 | <0.001 | |
| SEM | Surface Roughness (Ra) | nm | 10 ± 2 | 50 ± 5 | <0.01 |
| Nanoparticle Size Distribution | nm | 100 ± 15 | 100 ± 16 | >0.05 | |
| Fiber Diameter | µm | 1.2 ± 0.3 | 2.5 ± 0.5 | <0.05 | |
| FIB-SEM | 3D Volume of Nucleus | µm³ | 250 ± 50 | 400 ± 70 | <0.05 |
| Number of Synapses per Volume | number/µm³ | 5 ± 1 | 2 ± 0.5 | <0.01 | |
| Cryo-EM | Resolution of 3D Reconstruction | Å | 3.2 | 2.8 | N/A |
| Particle Count per Micrograph | number | 200 ± 50 | 210 ± 45 | >0.05 |
Experimental Protocols
Detailed and reproducible protocols are the foundation of high-quality electron microscopy data. Below are detailed methodologies for key experiments relevant to drug development.
Protocol for Transmission Electron Microscopy (TEM) of Cultured Cells to Assess Drug-Induced Ultrastructural Changes
This protocol is designed to preserve the fine structure of cells for the analysis of organelle morphology and the localization of intracellular components.
I. Fixation
-
Wash cells grown on a culture dish with Phosphate (B84403) Buffered Saline (PBS).
-
Fix the cells with a primary fixative solution of 2.5% glutaraldehyde (B144438) in 0.1 M sodium cacodylate buffer (pH 7.4) for 1 hour at room temperature.[1]
-
Carefully scrape the cells and transfer them to a microcentrifuge tube. Pellet the cells by centrifugation.
-
Wash the cell pellet three times with 0.1 M sodium cacodylate buffer.
II. Post-fixation
-
Post-fix the cells in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1 hour at room temperature in the dark.
-
Wash the pellet three times with distilled water.
III. Dehydration
-
Dehydrate the cell pellet through a graded series of ethanol (B145695) concentrations: 50%, 70%, 90%, and 100% (twice), for 15 minutes at each step.
IV. Infiltration and Embedding
-
Infiltrate the pellet with a 1:1 mixture of epoxy resin and propylene (B89431) oxide for 1 hour.
-
Infiltrate with 100% epoxy resin for 2 hours.
-
Embed the pellet in fresh epoxy resin in a silicone mold and polymerize in an oven at 60°C for 48 hours.
V. Sectioning and Staining
-
Trim the resin block and cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Collect the sections on copper grids.
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
Protocol for Scanning Electron Microscopy (SEM) of Cells to Visualize Surface Morphology Changes
This protocol is optimized for preserving the three-dimensional surface features of cells.
I. Fixation
-
Grow cells on glass coverslips.
-
Fix the cells with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4) for 1 hour at room temperature.
-
Wash the coverslips three times with 0.1 M phosphate buffer.
II. Dehydration
-
Dehydrate the samples in a graded ethanol series: 30%, 50%, 70%, 90%, and 100% (three times), for 10 minutes at each step.[2]
III. Drying
-
Perform critical point drying to preserve the three-dimensional structure of the cells without distortion from surface tension.[3]
IV. Mounting and Coating
-
Mount the dried coverslips onto aluminum SEM stubs using conductive carbon tape.
-
Sputter-coat the samples with a thin layer of gold or platinum to make them conductive.[2]
Mandatory Visualizations
Diagrams are essential for communicating complex biological pathways and experimental processes. The following visualizations are generated using Graphviz (DOT language) and adhere to the specified formatting requirements.
Signaling Pathway: Simplified PI3K/AKT/mTOR Pathway in Cancer
This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer, making it a key target for drug development.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 3. researchgate.net [researchgate.net]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
A Technical Guide to Utilizing the Duke Cryo-Electron Microscopy (Cryo-EM) Core Facility
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Duke Cryo-Electron Microscopy (Cryo-EM) Core, a component of the Shared Materials Instrumentation Facility (SMIF). It is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the associated costs, experimental procedures, and workflows involved in utilizing this state-of-the-art facility.
I. Understanding the Costs of Facility Usage
The Duke Cryo-EM facility operates on a fee-for-service basis to recover a portion of the operational costs. These fees are subject to change and are reviewed and approved by Duke University's administrative bodies. The rates are tiered based on the user's affiliation.
Table 1: Equipment Use Fees (Effective July 1, 2025) [1]
| Instrument/Service | Duke University Users (per hour) | External University & Non-Profit Users (per hour) | Industry Users (per hour) |
| Cryo-Electron Microscopes | |||
| TEM3 (ThermoFisher Krios G2i) | $60.10 | $97.06 | $150.25 |
| TEM4 (Talos Tundra) | $54.64 | $88.24 | $136.60 |
| Electron Microscopes | |||
| MTOME2 (Cryo-Microtome) | $31.83 | $51.41 | $79.57 |
| Clean Room | |||
| Lab Usage (0-30 hours/month) | $52.21 | $84.32 | $130.53 |
| Lab Usage (>30 hours/month) | $0.00 | $21.08 | Not Applicable |
| Electron Beam Lithography | |||
| EBL1 (0-30 hours/month) | $33.83 | $54.64 | $84.56 |
| EBL1 (>30 hours/month) | $0.00 | $13.66 | Not Applicable |
Table 2: Staff Labor and Material Fees (Effective July 1, 2025) [1]
| Service | Duke University Users | External University & Non-Profit Users | Industry Users |
| SMIF Staff Labor (per hour) | $78.94 | $127.49 | $197.35 |
| Deposited Materials (per run) | $30.00 | $30.00 | $30.00 |
Note: Additional charges may apply for gold films > 250nm and platinum films > 100nm.[1]
In 2022, it was reported that the high demand for the Duke Cryo-EM instrument allows for a relatively low cost for researchers at $55 per hour.[2] The purchase and installation of the Thermo-Fisher Titan Krios Cryo Transmission Electron Microscope in 2018 cost between $8 to $10 million.[2]
II. Experimental Protocols: A Generalized Cryo-EM Workflow
While specific protocols are highly dependent on the sample and research question, a general workflow for single-particle cryo-electron microscopy is outlined below. This process is fundamental for determining the high-resolution structure of purified proteins or macromolecular complexes, a critical step in drug development.
1. Sample Preparation and Optimization: The initial and often most challenging step is the preparation of a high-purity, stable, and sufficiently concentrated sample of the macromolecule of interest. This typically involves expressing and purifying the protein, followed by biochemical and biophysical characterization to ensure its integrity and homogeneity.
2. Cryo-EM Grid Preparation: A small aliquot (2-3 µL) of the purified sample is applied to a specialized electron microscopy grid, which is a small metal disc covered with a thin film of carbon with precisely sized holes. The grid is then rapidly plunged into a cryogen, such as liquid ethane, to vitrify the sample—freezing it so rapidly that ice crystals cannot form, thus preserving the native structure of the macromolecules.
3. Data Collection: The vitrified grid is loaded into the cryo-electron microscope, such as the Titan Krios.[2] The microscope operates at cryogenic temperatures and uses a high-energy electron beam to image the thousands of individual macromolecules suspended in the vitrified ice. The Titan Krios at Duke runs nearly 24/7, collecting as many as 5,000 images per day.[2] Automated data collection software is used to acquire a large dataset of high-quality images, often referred to as micrographs.
4. Image Processing and 3D Reconstruction: The collected micrographs are then computationally processed. This involves several steps:
- Particle Picking: Individual particle images are selected from the micrographs.
- 2D Classification: The particle images are grouped into classes based on their different orientations.
- 3D Reconstruction: The 2D class averages are used to generate an initial 3D model, which is then refined to high resolution using an iterative process.
5. Structure Analysis and Interpretation: The final high-resolution 3D map is used to build an atomic model of the macromolecule. This model provides detailed insights into the protein's architecture, the arrangement of its subunits, and the location of potential drug-binding sites.
III. Visualizing Workflows and Pathways
Experimental Workflow for Single-Particle Cryo-EM
Caption: A generalized workflow for single-particle cryo-electron microscopy.
Signaling Pathway Elucidation using Cryo-EM
Caption: Using Cryo-EM to understand ligand-induced receptor activation.
References
Methodological & Application
Application Notes and Protocols for Transmission Electron Microscopy (TEM) Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for common sample preparation techniques used in Transmission Electron Microscopy (TEM). Proper sample preparation is a critical step to obtain high-quality, high-resolution images of ultrastructural details of biological specimens, nanomaterials, and drug delivery systems.[1][2] The choice of method depends on the sample type and the research question.
Negative Staining
Negative staining is a rapid and simple method ideal for visualizing isolated particulate samples such as viruses, proteins, liposomes, and nanoparticles.[3][4][5] The sample is surrounded by an electron-dense stain, creating a contrast that reveals the specimen's morphology.[3]
Experimental Protocol: Negative Staining
| Parameter | Value/Range | Notes |
| Sample Concentration | >0.2 mg/mL | Can be diluted if necessary.[6] |
| Stain Solution | 1-2% Uranyl Acetate (B1210297) in water (pH ~4) | Phosphotungstic acid (PTA) or ammonium (B1175870) molybdate (B1676688) can also be used.[3][6] |
| Grid Type | Formvar/carbon-coated copper grids | Glow discharge to make the surface hydrophilic.[6] |
| Incubation Time (Sample) | 1 minute | Can be varied from 10 seconds to 1 minute.[5][6] |
| Washing Steps | 3x with ultrapure water | To remove excess sample and salts.[6] |
| Staining Time | 1 minute (total) | Can be done in two steps: 15 seconds then 45 seconds.[6] |
Methodology [6]
-
Glow-discharge a Formvar/carbon-coated EM grid for 1 minute to render the surface hydrophilic.
-
Apply 5 µL of the sample suspension onto the grid and incubate for 1 minute.
-
Blot the excess liquid with filter paper.
-
Wash the grid by placing it on three successive drops of ultrapure water, blotting in between each wash.
-
Apply the grid to a drop of 2% uranyl acetate solution for 15 seconds, blot, and then transfer to a second drop for 45 seconds.
-
Blot the grid completely dry.
-
The sample is now ready for imaging in the TEM.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for observing samples in a near-native, hydrated state by rapidly freezing them in vitreous (non-crystalline) ice.[7][8] This method is essential for high-resolution structural determination of proteins, complexes, and viruses.[7]
Plunge Freezing for Single Particle Analysis
This is the most common method for preparing samples for single-particle cryo-EM.
Experimental Protocol: Plunge Freezing
| Parameter | Value/Range | Notes |
| Sample Concentration | 50 nM - 5 µM | Highly dependent on the sample.[9] |
| Sample Volume | 3-4 µL | Applied to the EM grid.[10] |
| Grid Type | Holey carbon grids | The choice of hole size and spacing is sample-dependent. |
| Blotting Time | 1-10 seconds | Varies with sample and environment. |
| Blotting Force | Variable | Optimized to create a thin film of the sample. |
| Cryogen | Liquid ethane | Cooled by liquid nitrogen.[10] |
Methodology
-
Glow discharge a holey carbon grid to make it hydrophilic.
-
In a controlled environment (e.g., Vitrobot), apply 3-4 µL of the purified sample to the grid.[10]
-
The grid is then blotted with filter paper to create a thin aqueous film.
-
The grid is rapidly plunged into liquid ethane, which is cooled by liquid nitrogen, to vitrify the sample.[10]
-
The vitrified grid is stored in liquid nitrogen until imaging.
High-Pressure Freezing (HPF) and Freeze Substitution (FS)
For larger samples like tissues and cells (up to 200 µm thick), high-pressure freezing followed by freeze substitution is the method of choice to achieve excellent structural preservation.[11][12][13] HPF uses high pressure (~2100 bar) to prevent the formation of damaging ice crystals during rapid freezing.[11] Freeze substitution then gently dehydrates the sample at low temperatures before embedding in resin.[8]
Experimental Protocol: HPF and Freeze Substitution
| Parameter | Value/Range | Notes |
| Freezing Method | High-Pressure Freezing | ~2100 bar, -196 °C.[11] |
| Freeze Substitution Medium | Anhydrous acetone (B3395972) with fixatives | e.g., 2% OsO₄, 0.1% uranyl acetate. |
| Substitution Temperature | -90°C | Gradually warmed to room temperature. |
| Substitution Duration | 1-3 days | [14] |
| Resin Infiltration | Gradual increase in resin concentration | |
| Embedding Resin | Epon, Araldite, or Lowicryl | [15] |
| Polymerization | Heat or UV light | Dependent on the resin used. |
Methodology
-
Load the sample into a specimen carrier and freeze using a high-pressure freezer.
-
Transfer the frozen sample under liquid nitrogen to a pre-cooled freeze-substitution cocktail (e.g., anhydrous acetone with 2% OsO₄) at -90°C.[13]
-
Incubate for 1-3 days at -90°C, then slowly warm the samples to room temperature over several hours to days.[14]
-
Rinse the samples with anhydrous acetone.
-
Infiltrate the samples with a graded series of resin in acetone.
-
Embed the samples in pure resin and polymerize in an oven or with UV light.
-
The resin-embedded block is now ready for ultramicrotomy.
Ultramicrotomy
Ultramicrotomy is the process of cutting resin-embedded samples into extremely thin sections (typically 50-100 nm) using a specialized instrument called an ultramicrotome.[16][17][18] These ultrathin sections are electron-transparent and can be placed on EM grids for TEM imaging.[17]
Experimental Protocol: Ultramicrotomy
| Parameter | Value/Range | Notes |
| Section Thickness | 50-100 nm | For standard TEM.[17] |
| Knife Type | Diamond or glass | Diamond knives are used for final sectioning.[17] |
| Cutting Speed | 0.5 - 1.5 mm/s | Sample-dependent.[16] |
| Clearance Angle | 5-6° | [16] |
| Collection Liquid | Water | Sections float on the water surface in a boat attached to the knife.[17] |
-
Trim the resin block containing the sample to create a small, trapezoidal block face (typically 0.5-1 mm wide).
-
Mount the trimmed block onto the ultramicrotome.
-
Position a diamond knife with a water-filled boat adjacent to the block face.
-
Cut thick sections (0.5-1 µm) for light microscopy to identify the region of interest.
-
Once the region of interest is located, begin cutting ultrathin sections (50-100 nm).
-
The sections will float on the water surface as a ribbon.
-
Carefully collect the sections onto an EM grid.
-
Allow the grid to dry before post-staining.
Immunogold Labeling
Immunogold labeling is a technique used to localize specific proteins or other antigens within a sample at the ultrastructural level.[15] It involves using a primary antibody that binds to the target antigen, followed by a secondary antibody conjugated to a colloidal gold particle, which is electron-dense and visible in the TEM.[15] There are two main approaches: pre-embedding and post-embedding labeling.[15]
Experimental Protocol: Post-Embedding Immunogold Labeling
This protocol is for labeling antigens on the surface of ultrathin sections of resin-embedded material. It generally provides better preservation of ultrastructure.[15]
| Parameter | Value/Range | Notes |
| Fixation | 2% Paraformaldehyde, 0.5% Glutaraldehyde | [19] |
| Embedding Resin | Hydrophilic resins like LR White or Lowicryl K4M | [15][19] |
| Blocking Solution | 5% BSA in TBS or PBS | To prevent non-specific antibody binding.[19] |
| Primary Antibody Incubation | 3 hours at RT or overnight at 4°C | [19] |
| Secondary Antibody | Gold-conjugated (10-15 nm) | Diluted according to manufacturer's instructions.[19] |
| Secondary Antibody Incubation | 1 hour at RT | [19] |
| Washing Buffer | 0.1% BSA in TBS | [19] |
| Post-staining | Uranyl acetate and lead citrate | Optional, for enhanced contrast.[19] |
Methodology [19]
-
Place the grid with the ultrathin section face down on a droplet of blocking solution (5% BSA/TBS) for 10-20 minutes.
-
Transfer the grid to a droplet of the primary antibody diluted in 1% BSA/TBS and incubate for 3 hours at room temperature or overnight at 4°C.
-
Wash the grid by transferring it through a series of 5 droplets of washing buffer (0.1% BSA-TBS), 2 minutes each.
-
Transfer the grid to a droplet of the gold-conjugated secondary antibody and incubate for 1 hour.
-
Wash the grid by transferring it through 5 droplets of distilled water, 2 minutes each.
-
Optionally, post-stain the section with uranyl acetate and lead citrate.
-
Allow the grid to dry completely before imaging.
References
- 1. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 2. infinitalab.com [infinitalab.com]
- 3. Negative Staining | Central Microscopy Research Facility - Office of the Vice President for Research | The University of Iowa [cmrf.research.uiowa.edu]
- 4. youtube.com [youtube.com]
- 5. Variations on Negative Stain Electron Microscopy Methods: Tools for Tackling Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Electron Microscopy | Freeze Substitution | Chemical Research Support [weizmann.ac.il]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academic.oup.com [academic.oup.com]
- 11. High-Pressure Freezing Followed by Freeze Substitution: An Optimal Electron Microscope Technique to Study Golgi Apparatus Organization and Membrane Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem high-pressure freezing and quick freeze substitution of plant tissues for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. leica-microsystems.com [leica-microsystems.com]
- 14. diyhpluswiki [diyhpl.us]
- 15. Pre- and Post-embedding Immunogold Labeling of Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Ultramicrotomy - Wikipedia [en.wikipedia.org]
- 18. Essential Guide to Ultramicrotomy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
Application Notes and Protocols for High-Resolution TEM Imaging of Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique for the characterization of nanoparticles, providing direct imaging of atomic structures.[1] This is crucial for understanding the size, morphology, crystallinity, and surface features of nanoparticles, which are critical parameters in drug development and materials science.[2][3] The use of HRTEM allows for the detailed analysis of various nanoparticles, including those used in drug delivery systems, to evaluate their physicochemical properties and stability.[3][4]
These application notes provide a comprehensive overview of the protocols and data analysis workflows for HRTEM imaging of nanoparticles.
Data Presentation: Quantitative Parameters for HRTEM of Nanoparticles
The following tables summarize key quantitative data for successful HRTEM imaging of nanoparticles.
Table 1: Nanoparticle Sample Preparation Parameters
| Parameter | Guideline/Value | Application/Notes |
| Nanoparticle Concentration | 0.1–1 mg/mL | Optimal concentration to avoid aggregation while ensuring sufficient particles for imaging. Smaller particles (~5–20 nm) may require higher concentrations.[5] |
| Solvent | Methanol, Ethanol, Deionized Water | The choice of solvent depends on the nanoparticle's dispersibility.[1] |
| Dispersion Method | Sonication | Typically for 15 minutes to break up agglomerates and ensure a homogenous suspension.[6] |
| Volume for Grid Application | 5-10 µL | A small droplet is sufficient to cover the grid surface.[5][7] |
| Adsorption Time | 30-60 seconds to 30 minutes | Allows nanoparticles to adhere to the grid surface.[2][5] |
Table 2: TEM Grid Specifications for Nanoparticle Imaging
| Parameter | Specification | Rationale |
| Grid Material | Copper (Cu), Gold (Au) | Copper is common and cost-effective. Gold grids are used to minimize background interference when imaging gold nanoparticles.[5] |
| Mesh Size | 200–400 mesh | Provides a good balance between support and open area for imaging.[5] |
| Support Film | Thin Carbon Film, Lacey Carbon, Holey Carbon/Formvar | A thin carbon film is ideal for high-resolution imaging due to its conductivity and minimal background signal.[1][5] Lacey and holey films provide areas with no support film, allowing for imaging of nanoparticles suspended over the holes.[1] |
Table 3: Typical HRTEM Imaging Parameters
| Parameter | Value | Purpose |
| Acceleration Voltage | 80 - 300 kV | Higher voltages provide better resolution but can also lead to beam damage, especially for soft materials.[1][2] |
| Magnification | 100,000x - 1,000,000x | Sufficient to resolve atomic lattices. |
| Resolution | Point resolution < 0.25 nm | Enables direct imaging of the atomic structure of nanoparticles.[1] |
| Image Recording | CCD Camera, Direct Electron Detector | Direct electron detectors offer higher sensitivity and faster frame rates, enabling the capture of dynamic processes.[8] |
Experimental Protocols
Protocol 1: Nanoparticle Sample Preparation by Drop-Casting
This is a common and straightforward method for preparing nanoparticle samples for TEM analysis.[7]
Materials:
-
Nanoparticle suspension (0.1-1 mg/mL in a volatile solvent)[5]
-
TEM grids (e.g., 300 mesh copper grid with a thin carbon support film)[5]
-
Pipette and tips
-
Tweezers
-
Filter paper
Procedure:
-
Homogenize the Nanoparticle Suspension: Sonicate the nanoparticle suspension for 15 minutes to ensure a uniform dispersion and break up any aggregates.[6]
-
Hold the Grid: Carefully pick up a TEM grid using tweezers.
-
Apply the Sample: Pipette a small droplet (5-10 µL) of the nanoparticle suspension onto the shiny side of the TEM grid.[5]
-
Adsorption: Allow the droplet to sit on the grid for 30-60 seconds to permit the nanoparticles to adhere to the support film.[5]
-
Blotting (Optional): Gently touch the edge of the grid with a piece of filter paper to wick away excess liquid.
-
Drying: Allow the grid to air-dry completely before inserting it into the TEM.
Protocol 2: Negative Staining for Enhanced Contrast
Negative staining is used to increase the contrast of biological or organic nanoparticles that have low intrinsic electron density.
Materials:
-
Nanoparticle suspension
-
TEM grids with a carbon support film
-
Staining solution (e.g., 2% Uranyl Acetate in water)
-
Deionized water
-
Pipette and tips
-
Tweezers
-
Filter paper
Procedure:
-
Prepare the Grid: Place a 5-10 µL drop of the nanoparticle suspension onto the grid and allow it to adsorb for 1-2 minutes.
-
Remove Excess Sample: Blot the grid with filter paper to remove the excess suspension.
-
Washing (Optional): Wash the grid by floating it on a drop of deionized water for a few seconds to remove any unbound particles or contaminants. Blot again.
-
Staining: Apply a drop of the negative staining solution to the grid for 30-60 seconds.
-
Remove Excess Stain: Blot the grid carefully with filter paper to remove the excess stain, leaving a thin layer of stain embedding the nanoparticles.
-
Drying: Allow the grid to air-dry completely.
Visualizations
Experimental Workflow for HRTEM Imaging
The following diagram illustrates the general workflow for preparing and imaging nanoparticle samples using HRTEM.
Caption: Workflow for HRTEM analysis of nanoparticles.
Logical Relationships in HRTEM Data Analysis
This diagram outlines the key steps and their relationships in the analysis of HRTEM images of nanoparticles.
Caption: Data analysis workflow for HRTEM images.
References
- 1. microscopyinnovations.com [microscopyinnovations.com]
- 2. microscopyinnovations.com [microscopyinnovations.com]
- 3. Transmission Electron Microscopy: Novel Application of Established Technique in Characterization of Nanoparticles as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How to Prepare TEM Grids for Imaging Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 6. youtube.com [youtube.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. kavlifoundation.org [kavlifoundation.org]
Application Notes and Protocols for Preparing Biological Samples for Scanning Electron Microscopy (SEM)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and ultrastructure of biological specimens at high resolution. However, because biological samples are typically soft, hydrated, and non-conductive, they require a meticulous preparation process to withstand the high vacuum conditions and electron beam of the SEM.[1][2][3] Proper preparation is paramount to prevent artifacts and preserve the native structure of the specimen.[4][5] This document provides a detailed protocol for the preparation of biological samples for SEM analysis, ensuring optimal imaging results.
The standard workflow for preparing biological samples for SEM involves several key steps: fixation, dehydration, drying, mounting, and coating.[6] Each step is critical for preserving the sample's three-dimensional structure and ensuring it is suitable for imaging.[7]
Experimental Protocols
Fixation
The primary goal of fixation is to stabilize the cellular structures of the sample, preventing autolysis and degradation.[4][8] This is typically a two-step process involving a primary and a secondary fixative.
Protocol:
-
Primary Fixation: Immediately after collection, immerse the sample in a primary fixative solution. A common and effective primary fixative is 2.5% glutaraldehyde (B144438) in a 0.1 M phosphate (B84403) or cacodylate buffer (pH 7.2-7.4).[9] The sample should be fixed for at least 2 hours at 4°C.[9] For delicate samples, vapor fixation using a drop of fixative in a sealed container can be employed.[4]
-
Washing: After primary fixation, wash the sample three times with the same buffer used for the fixative solution, with each wash lasting 15-20 minutes.[4][10]
-
Secondary Fixation: For enhanced contrast and lipid preservation, a secondary fixation step is recommended.[1] Immerse the sample in a 1% osmium tetroxide solution in the same buffer for 1 hour at room temperature.[9] Osmium tetroxide also increases the sample's conductivity.[1]
-
Final Washing: Wash the sample again with the buffer three times for 15-20 minutes each to remove excess osmium tetroxide.[4]
Dehydration
Because water would rapidly evaporate in the high vacuum of the SEM, it must be removed and replaced with an organic solvent.[11] This process is done gradually to minimize cell shrinkage and distortion.[4][11]
Protocol:
-
Immerse the fixed sample in a graded series of ethanol (B145695) (or acetone) solutions with increasing concentrations.[4][9]
-
The typical series is 30%, 50%, 70%, 90%, and 100% ethanol.[9]
-
Incubate the sample in each concentration for 15-20 minutes.[4][9]
-
Repeat the final step with 100% ethanol to ensure complete water removal.[4]
Drying
After dehydration, the organic solvent must be removed without causing the collapse of the delicate biological structures due to surface tension forces.[7][12] The two most common methods for this are Critical Point Drying (CPD) and chemical drying using Hexamethyldisilazane (HMDS).
a) Critical Point Drying (CPD):
CPD is a widely used method that avoids the damaging effects of surface tension by transitioning the sample from a liquid to a gas phase at the critical point of the transitional fluid, typically carbon dioxide (CO2).[7][12][13]
Protocol:
-
Place the dehydrated sample in the chamber of the critical point dryer, submerged in 100% ethanol.[4]
-
Purge the chamber with liquid CO2 to replace the ethanol. This is done multiple times over a period of 30 minutes to 3 hours, depending on the sample size and type.[14]
-
Once the ethanol is completely replaced with liquid CO2, raise the temperature and pressure of the chamber to the critical point of CO2 (31°C and 1072 psi).[12][13]
-
At the critical point, the liquid and gas phases of CO2 are indistinguishable, and surface tension is zero.[13]
-
Slowly vent the gaseous CO2 from the chamber, leaving a dry and structurally preserved sample.[15]
b) Hexamethyldisilazane (HMDS) Drying:
HMDS drying is a simpler and less expensive alternative to CPD that works well for many types of samples.[4]
Protocol:
-
After dehydration in 100% ethanol, transfer the sample to a 1:2 solution of HMDS:ethanol for 20 minutes.[4]
-
Transfer the sample to a 2:1 solution of HMDS:ethanol for 20 minutes.[4]
-
Transfer the sample to 100% HMDS for 20 minutes, and repeat this step with fresh HMDS.[4]
-
Allow the HMDS to evaporate completely in a fume hood overnight, leaving the dried sample.[4]
Mounting
The dried sample must be securely mounted on an SEM stub for insertion into the microscope.
Protocol:
-
Use conductive adhesive tabs or carbon paint to mount the sample onto an aluminum stub.[3][9]
-
Ensure a good conductive path from the sample to the stub to prevent charging during imaging.[3] Silver-containing glue can be used for enhanced conductivity.[1]
Coating
Most biological samples are non-conductive and require a thin layer of a conductive material to prevent the buildup of charge from the electron beam, which can cause imaging artifacts.[16][17][18]
Protocol:
-
Place the mounted sample in a sputter coater.[9]
-
Coat the sample with a thin (typically 10 nm) layer of a conductive metal.[1][19]
-
Common coating materials include gold, gold-palladium, platinum, or chromium.[9][17][20] Gold is widely used due to its high conductivity and small grain size.[17][20] For high-resolution imaging, materials with finer grain sizes like chromium or iridium are preferred.[19][20]
Data Presentation
| Step | Reagent/Method | Concentration/Parameters | Duration | Purpose |
| Primary Fixation | Glutaraldehyde | 2.5% in 0.1 M buffer | ≥ 2 hours | Protein cross-linking and structural stabilization.[1][9] |
| Secondary Fixation | Osmium Tetroxide | 1% in 0.1 M buffer | 1 hour | Lipid preservation and enhanced contrast/conductivity.[1][9] |
| Dehydration | Ethanol or Acetone | Graded series (30%-100%) | 15-20 min/step | Gradual removal of water to prevent shrinkage.[9][11] |
| Drying | Critical Point Drying | CO2 at 31°C and 1072 psi | Varies | Avoids surface tension artifacts during drying.[12][13] |
| HMDS Chemical Drying | Graded series (HMDS:Ethanol) | 20 min/step | A simpler alternative to CPD for drying.[4] | |
| Coating | Sputter Coating | Gold, Gold-Palladium, etc. | ~10 nm thickness | Provides conductivity to prevent charging artifacts.[1][19] |
Visualization of the Experimental Workflow
Caption: Workflow for preparing biological samples for SEM.
References
- 1. SEM sample preparation techniques | University of Gothenburg [gu.se]
- 2. jcu.edu.au [jcu.edu.au]
- 3. MyScope [myscope.training]
- 4. View of How to Prepare Biological Samples and Live Tissues for Scanning Electron Microscopy (SEM) | Galen Medical Journal [journals.salviapub.com]
- 5. m.youtube.com [m.youtube.com]
- 6. vaccoat.com [vaccoat.com]
- 7. Brief Introduction to Critical Point Drying | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MyScope [myscope.training]
- 12. emc.centre.ubbcluj.ro [emc.centre.ubbcluj.ro]
- 13. emsdiasum.com [emsdiasum.com]
- 14. researchgate.net [researchgate.net]
- 15. Critical point drying for scanning electron microscopy: a semi-automatic method of preparing biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vpi2004.com [vpi2004.com]
- 17. Sputter coating for SEM: how this sample preparation technique assists your imaging | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. nanoimages.com [nanoimages.com]
- 19. azom.com [azom.com]
- 20. academic.oup.com [academic.oup.com]
Application Note: Using Focused Ion Beam for High-Precision Cross-Sectional Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focused Ion Beam (FIB) technology is a cornerstone technique for site-specific analysis and sample preparation on the micro- and nano-scale.[1] When integrated into a dual-beam platform with a Scanning Electron Microscope (FIB-SEM), it provides an unparalleled ability to mill into a sample and immediately image the freshly exposed subsurface with high resolution.[2] This application note provides a detailed overview and protocol for using FIB to create precise cross-sections for the analysis of material structures, interfaces, defects, and layers. This technique is invaluable for materials science, semiconductor failure analysis, and the structural characterization of complex drug delivery systems.[3][4]
Principle of Operation
A FIB system operates in a manner analogous to an SEM; however, instead of a beam of electrons, it uses a finely focused beam of ions—typically Gallium (Ga+).[5][6] These heavy ions are accelerated towards the sample surface and, upon impact, sputter atoms from the target material.[5] This sputtering process allows for the precise milling or etching of the sample. By scanning the beam in a defined pattern, trenches can be cut to reveal a vertical cross-section of the subsurface.[7] The interaction of the ion beam with the sample also generates secondary electrons and secondary ions, which can be collected to form an image, providing real-time feedback during the milling process.[5]
Instrumentation: The Dual-Beam FIB-SEM System
Modern cross-sectional analysis is predominantly performed in a dual-beam FIB-SEM instrument, which combines an ion column and an electron column in a single vacuum chamber.
-
Ion Column: Generates, accelerates, and focuses the ion beam (e.g., Ga+) onto the sample. It is used for milling and imaging.
-
Electron Column: Provides high-resolution, non-destructive imaging of the sample surface and the milled cross-section.[8]
-
Gas Injection System (GIS): A critical component that introduces precursor gases near the sample surface. The ion or electron beam can decompose these gases, leading to the localized deposition of materials like platinum (Pt) or tungsten (W) for surface protection or carbon for conduction.[1]
-
Nanomanipulator: A fine probe used for the in-situ lift-out of milled sections (lamellae) for subsequent Transmission Electron Microscopy (TEM) analysis, a common extension of the cross-sectioning workflow.[3]
General Experimental Workflow
The process of creating a clean, viewable cross-section involves several key steps, from initial sample preparation to final high-resolution imaging. The logical flow ensures the preservation of the area of interest and minimizes artifacts.
Caption: General workflow for creating a cross-section using a FIB-SEM system.
Detailed Protocols
Protocol 1: Protective Layer Deposition
To prevent surface damage from the ion beam and reduce curtaining artifacts, a protective layer is deposited over the region of interest.[7] Platinum (Pt) is commonly used.
-
Locate Target Area: Use the electron beam to identify the precise area for cross-sectioning.
-
Position GIS Needle: Carefully insert the GIS needle, positioning it close to the sample surface (~100-200 µm away) and near the area of interest.
-
Define Deposition Area: In the FIB software, define a rectangular pattern over the target area. A typical size is 10-20 µm long, 1-2 µm wide, and 1-2 µm thick.
-
Initiate Deposition: Open the GIS valve to release the precursor gas. Simultaneously, start scanning the ion beam (or electron beam for more delicate samples) within the defined pattern.
-
Complete and Retract: Once the desired thickness is achieved, stop the beam scanning, close the GIS valve, and fully retract the needle.
Protocol 2: Cross-Section Milling
This process uses sequential milling steps with decreasing ion beam currents to efficiently remove material while creating a high-quality final surface.[9]
-
Coarse Milling:
-
Define large rectangular milling patterns on either side of the protective layer. These are the "trenches."
-
Select a high beam current (e.g., 5-30 nA) for rapid material removal.[5] The accelerating voltage is typically kept at 30 kV.[10]
-
Mill the trenches to the desired depth, leaving a central wall containing the area of interest. The front trench allows for viewing the cross-section.
-
-
Fine Milling (Polishing):
-
Reduce the beam current significantly (e.g., 100-500 pA).
-
Define a new milling pattern that slightly overlaps with the cross-sectional face created during the coarse mill.
-
Mill away a thin layer of material. This step removes material damaged by the high-current beam and smooths the surface.
-
-
Final Polishing:
-
Further, reduce the beam current to a very low setting (e.g., 10-50 pA).
-
Perform a final, gentle scan over the cross-sectional face. This "cleaning" step produces a smooth, mirror-like finish ideal for high-resolution imaging.[7]
-
Data Presentation: Quantitative Parameters
The choice of FIB parameters is critical and depends heavily on the sample material. The following table summarizes typical starting parameters for milling different materials. Milling rate is defined as the volume of material removed per unit of charge (µm³/nC).
| Material | Milling Stage | Ion Beam Current | Accelerating Voltage | Typical Milling Rate (µm³/nC) | Notes |
| Silicon (Si) | Coarse | 10 - 60 nA | 30 kV | ~0.25 | Standard material, predictable milling. |
| Polishing | 50 - 200 pA | 30 kV | ~0.20 | Lower currents are used to minimize amorphization. | |
| Copper (Cu) | Coarse | 10 - 60 nA | 30 kV | ~0.50 | Higher sputter yield than Si; mills faster. |
| Polishing | 100 - 500 pA | 30 kV | ~0.45 | Prone to redeposition if not managed. | |
| Polymers | Coarse | 1 - 10 nA | 30 kV | Varies widely | Use lower currents to avoid excessive heating and melting.[11] |
| Polishing | 10 - 100 pA | 5 - 16 kV | Varies widely | Lower voltages can reduce beam damage. | |
| Ceramics (Al₂O₃) | Coarse | 15 - 65 nA | 30 kV | ~0.15 | Lower sputter yield; requires more time. |
| Polishing | 50 - 300 pA | 30 kV | ~0.12 | Can be prone to charging; may require a conductive coat. |
Note: Milling rates are approximate and can be influenced by factors like crystal orientation and the angle of incidence of the ion beam.[12]
Common Artifacts and Mitigation Strategies
FIB processing is inherently destructive and can introduce artifacts that may complicate analysis.[13] Understanding and mitigating these is crucial for accurate results.
Caption: Relationship between common FIB artifacts and their mitigation strategies.
-
Curtaining: Vertical striations on the cross-section face, often caused by variations in milling rates across different materials or topographic irregularities on the surface.[6]
-
Ion Implantation and Amorphization: The Ga+ ions can become embedded in the near-surface region of the cross-section, creating an amorphous layer.[11] This is a significant concern for TEM analysis.
-
Mitigation: Use a low accelerating voltage (e.g., 2-5 kV) for the final polishing steps. This reduces the penetration depth of the ions.[15]
-
-
Redeposition: Sputtered material can redeposit onto the freshly milled face or adjacent areas.
-
Mitigation: Optimize the milling geometry and strategy. Ensure trenches are sufficiently large and consider tilting the sample to allow sputtered material to escape.
-
-
Heating: The energy transfer from the ion beam can cause localized heating, which is particularly problematic for soft materials like polymers.[15]
-
Mitigation: Use the lowest possible beam currents and consider pausing between milling steps to allow heat to dissipate.
-
Conclusion
FIB cross-sectioning is a powerful and versatile technique for revealing subsurface micro- and nanostructures with high precision.[4] By following systematic protocols and understanding the interplay between beam parameters and material properties, researchers can generate clean, artifact-minimized cross-sections suitable for high-resolution imaging and analysis. Careful attention to surface protection and the use of multi-step milling strategies are paramount to achieving reliable and accurate results.
References
- 1. aac-research.at [aac-research.at]
- 2. Cross Sectioning | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 4. istgroup.com [istgroup.com]
- 5. analyticalanswersinc.com [analyticalanswersinc.com]
- 6. MA-tek [matek.com]
- 7. MyScope [myscope.training]
- 8. assets.cambridge.org [assets.cambridge.org]
- 9. azom.com [azom.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Introduction and Theory of Milling Rate of Materials in FIB [globalsino.com]
- 13. MyScope [myscope.training]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Applications of SEM in Metallurgy and Alloy Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scanning Electron Microscopy (SEM) is an indispensable tool in the fields of metallurgy and alloy development. Its ability to provide high-resolution imaging, elemental analysis, and crystallographic information at the micro and nano-scale makes it crucial for understanding the structure-property relationships in metallic materials. This document provides detailed application notes and experimental protocols for leveraging SEM in your research, from routine microstructural characterization to in-depth failure analysis and the development of novel alloys.
I. Microstructural Characterization
Microstructural features such as grain size, phase distribution, and the presence of precipitates are fundamental to the performance of an alloy. SEM provides unparalleled capabilities for visualizing and quantifying these features.
Application Note: Grain Size and Phase Analysis of a Ti-6Al-4V Alloy
The mechanical properties of Ti-6Al-4V, an alloy widely used in aerospace and biomedical applications, are strongly dependent on its microstructure, particularly the size and distribution of the α (hexagonal close-packed) and β (body-centered cubic) phases.[1] SEM, coupled with Electron Backscatter Diffraction (EBSD), is a powerful technique for characterizing this two-phase microstructure.
Quantitative Data:
| Parameter | Value | Reference |
| Average α grain size (longitudinal) | ~ 24.2 ± 1.0 μm | [1] |
| Average α grain size (transverse) | 16.2 ± 1.0 μm | [1] |
| Volume percentage of α phase | ~ 78% | [1] |
| Volume percentage of β phase | ~ 22% | [1] |
Experimental Protocol: Grain Size and Phase Analysis of Ti-6Al-4V using SEM/EBSD
-
Sample Preparation:
-
Section the Ti-6Al-4V sample to the desired size using a low-speed diamond saw to minimize deformation.
-
Mount the sample in a conductive resin.
-
Grind the sample surface using successively finer silicon carbide (SiC) papers (e.g., 240, 400, 600, 800, 1200 grit), with water as a lubricant.
-
Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on polishing cloths.
-
Perform a final polish using a colloidal silica (B1680970) suspension (e.g., 0.04 µm) for at least 1 hour to remove the final deformed layer.
-
Clean the sample ultrasonically in ethanol (B145695) and dry it thoroughly.
-
For revealing the microstructure for standard SEM imaging (optional, not for EBSD), etch the sample with Kroll's reagent (e.g., 2-3 mL HF, 4-6 mL HNO₃, and 100 mL H₂O). For EBSD, the sample should remain unetched.[2]
-
-
SEM Imaging and EBSD Analysis:
-
SEM Parameters:
-
Accelerating Voltage: 20 kV
-
Working Distance: 10-15 mm
-
Detector: Backscattered Electron (BSE) detector for phase contrast.
-
-
EBSD Parameters:
-
Tilt Angle: 70°
-
Step Size: 0.5 - 1 µm (depending on the expected grain size)
-
Mapping Area: Select a representative area of the microstructure.
-
-
-
Data Analysis:
Visualization:
II. Elemental Analysis with EDS
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a technique used in conjunction with SEM to determine the elemental composition of a sample. This is critical for verifying alloy compositions, identifying inclusions, and understanding elemental segregation.
Application Note: Quantitative Analysis of Inconel 718
Inconel 718 is a high-strength, corrosion-resistant nickel-based superalloy used in extreme environments. Its properties are derived from a complex multi-element composition. SEM-EDS is routinely used for quality control and to study the distribution of alloying elements.[5]
Quantitative Data: Nominal Composition of Inconel 718 (wt%)
| Element | Weight % | Reference |
| Nickel (Ni) | 50.00 - 55.00 | [6] |
| Chromium (Cr) | 17.00 - 21.00 | [6] |
| Iron (Fe) | Balance | [6] |
| Niobium (Nb) | 4.75 - 5.50 | [6] |
| Molybdenum (Mo) | 2.80 - 3.30 | [6] |
| Titanium (Ti) | 0.65 - 1.15 | [6] |
| Aluminum (Al) | 0.20 - 0.80 | [6] |
| Cobalt (Co) | < 1.00 | [6] |
| Carbon (C) | < 0.08 | [6] |
| Manganese (Mn) | < 0.35 | [6] |
| Silicon (Si) | < 0.35 | [6] |
| Phosphorus (P) | < 0.015 | [6] |
| Sulfur (S) | < 0.015 | [6] |
| Boron (B) | < 0.006 | [6] |
| Copper (Cu) | < 0.30 | [6] |
Experimental Protocol: Quantitative EDS Analysis of Inconel 718
-
Sample Preparation:
-
Prepare a metallographically polished, flat, and clean surface as described in the previous protocol. For quantitative analysis, a highly polished and flat surface is crucial to minimize topographical effects on X-ray generation and detection.[7]
-
-
SEM-EDS Parameters:
-
Accelerating Voltage: 20 kV (A higher voltage is generally used to excite the K-lines of the heavier elements present in the alloy).
-
Probe Current: Adjust for a dead time of 20-40% to ensure sufficient X-ray counts without detector saturation.
-
Acquisition Time: 60-120 seconds for a good signal-to-noise ratio.
-
Working Distance: A shorter working distance is often preferred to increase the X-ray take-off angle.
-
-
Data Acquisition and Analysis:
-
Acquire EDS spectra from multiple representative areas of the sample.
-
Perform a standardless or standards-based quantitative analysis using the EDS software. For accurate results, standards-based quantification is recommended.
-
Generate elemental maps to visualize the spatial distribution of key alloying elements like Ni, Cr, Nb, and Ti.
-
Visualization:
III. Failure Analysis
SEM is a cornerstone of metallurgical failure analysis, providing critical insights into the fracture mechanisms and root causes of component failure.[8]
Application Note: Failure Analysis of a Welded Steel Component
Weld failures can be catastrophic. A thorough failure analysis is essential to prevent future incidents. SEM fractography (the study of fracture surfaces) can reveal the failure mode (e.g., ductile, brittle, fatigue) and the origin of the fracture.[9]
Experimental Protocol: SEM Failure Analysis of a Welded Joint
-
Documentation and Sample Selection:
-
Thoroughly document the failed component with photographs before sectioning.
-
Carefully select and section the fracture surface and adjacent areas. Avoid damaging the fracture surface.
-
-
Cleaning:
-
Clean the fracture surface to remove contaminants that may obscure features. Use an ultrasonic bath with a suitable solvent (e.g., acetone, ethanol). Avoid any cleaning methods that could alter the fracture surface.
-
-
SEM Fractography:
-
Mounting: Mount the sample on an SEM stub, ensuring a conductive path to the stub.
-
SEM Parameters:
-
Accelerating Voltage: 15-25 kV. A higher voltage provides better signal for heavier elements in EDS but can increase charging on non-conductive contaminants.[10]
-
Detector: Secondary Electron (SE) detector for topographical contrast to reveal fracture features.
-
Magnification: Start with low magnification to get an overview of the fracture surface and identify the fracture origin, then increase magnification to examine specific features like fatigue striations, cleavage facets, or dimples.
-
-
-
Cross-Sectional Analysis:
-
Prepare a cross-section through the weld and heat-affected zone (HAZ).
-
Perform metallographic preparation as described previously.
-
Etch the sample to reveal the microstructure of the weld metal, HAZ, and base metal.
-
Use SEM with BSE and EDS to examine the microstructure for defects like cracks, porosity, inclusions, or undesirable phases.
-
Visualization:
IV. Alloy Development
SEM plays a pivotal role in the iterative process of developing new alloys by providing rapid feedback on the microstructure resulting from changes in composition and processing.
Application Note: Development of High-Entropy Alloys (HEAs)
HEAs are a novel class of materials with multiple principal elements in near-equiatomic ratios. Their development relies heavily on understanding the phase formation, which can be complex. SEM with EDS and EBSD is essential for characterizing the resulting microstructures.[11]
Experimental Protocol: Microstructural Screening of a Novel HEA
-
Alloy Production:
-
Produce a small button of the candidate HEA composition using a suitable method (e.g., arc melting).
-
-
Sample Preparation:
-
Section, mount, and polish the sample as described for other metallic alloys. Due to the potential for multiple phases with varying hardness, careful polishing is critical.
-
-
SEM-EDS-EBSD Characterization:
-
Initial Screening (SEM-EDS):
-
Use BSE imaging to quickly identify different phases based on atomic number contrast.
-
Use EDS to determine the elemental composition of each phase.
-
-
Detailed Phase Analysis (EBSD):
-
Perform EBSD mapping on areas of interest to identify the crystal structure of each phase.
-
Analyze the grain size and orientation relationships between different phases.
-
-
-
Iterative Development:
-
Based on the characterization results, modify the alloy composition or processing parameters (e.g., annealing temperature) to achieve the desired microstructure.
-
Repeat the characterization process on the modified alloy.
-
Visualization:
References
- 1. researchgate.net [researchgate.net]
- 2. Toward the design of ultrahigh-entropy alloys via mining six million texts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining austenite grain size | Thermal Processing Magazine [thermalprocessing.com]
- 4. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 5. Quantitative Characterization of Elemental Segregation in Inconel 718 Superalloy by Micro-Beam X-ray Fluorescence Spectroscopy and Its Correlation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. scispace.com [scispace.com]
- 8. Failure Analysis of Metals with SEM-EDS | BlueScientific [blue-scientific.com]
- 9. Weld Failure Analysis - Identifying the Root Cause of Weld Defects [element.com]
- 10. fushunspecialsteel.com [fushunspecialsteel.com]
- 11. oaepublish.com [oaepublish.com]
Application Notes & Protocols: Cryo-Transmission Electron Microscopy (Cryo-TEM) for Biological Specimens
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Cryo-electron microscopy (Cryo-EM) has become an indispensable tool in structural biology, enabling the visualization of biological macromolecules and cellular structures in their near-native state at high resolution.[1][2] The core principle of cryo-EM involves preserving the specimen in a thin layer of non-crystalline, vitreous ice, which is achieved by rapid freezing.[3][4] This vitrification process prevents the formation of ice crystals that would otherwise damage the delicate biological structures.[3] The prepared sample is then imaged in a transmission electron microscope under cryogenic conditions. This document provides detailed protocols for the key stages of the cryo-EM workflow, from sample preparation and vitrification to data acquisition and processing.
Part 1: Specimen Preparation and Vitrification
A critical bottleneck in the cryo-EM workflow is the preparation of high-quality grids with a thin, uniform layer of vitreous ice containing the specimen of interest.[5][6]
Protocol 1.1: Grid Preparation and Glow Discharging
The first step involves preparing the TEM grids to ensure the sample spreads evenly. Holey carbon-coated grids are commonly used, allowing the sample to be suspended in the holes.[7] These grids are typically hydrophobic and must be rendered hydrophilic to allow the aqueous sample to spread.[8] This is achieved through glow discharge, a process that uses an ionized gas plasma to modify the carbon surface.[9]
Methodology:
-
Select an appropriate TEM grid type (e.g., Quantifoil, C-flat) based on the sample and experimental goals.[7]
-
Place the grids, carbon side up, into the chamber of a glow discharge system.
-
Evacuate the chamber to the recommended pressure.
-
Apply a high voltage to generate a plasma for a specified time and current.[9] The plasma interacts with the carbon surface, making it negatively charged and hydrophilic.
-
Vent the chamber and use the grids immediately for the best results.
Table 1: Typical Glow Discharge Parameters
| Parameter | Value Range | Critical Considerations |
|---|---|---|
| Current | 15-25 mA | Higher currents can damage the delicate carbon film.[10] |
| Time | 30-60 seconds | Over-discharging can make the surface too active.[10][11] |
| Atmosphere | Air or Amylamine | Amylamine can create a positively charged surface, which may be beneficial for some samples.[11] |
Protocol 1.2: Plunge Freezing for Vitrification
Plunge freezing is the most common method for vitrifying purified biological samples for single-particle analysis.[3] The process involves applying a small volume of the sample to a prepared grid, blotting away excess liquid to create a thin film, and then rapidly plunging the grid into a cryogen.[7][12]
Methodology:
-
Set up a vitrification instrument (e.g., Vitrobot) by cooling the environmental chamber to a set temperature and ensuring high humidity to prevent sample evaporation.[4][10]
-
Place a freshly glow-discharged grid into the instrument's tweezers.
-
Apply 3-4 µL of the purified sample solution to the grid.[10]
-
The instrument's blotting arms, fitted with filter paper, will blot the grid to remove excess liquid. The blotting time and force are critical parameters for controlling ice thickness.[7]
-
Immediately after blotting, the tweezers plunge the grid into a container of liquid ethane (B1197151) or propane, which is maintained at cryogenic temperatures by liquid nitrogen.[13]
-
Quickly transfer the vitrified grid under liquid nitrogen to a storage box for later imaging.[11]
Table 2: Plunge Freezing Vitrification Parameters
| Parameter | Optimal Range | Critical Considerations |
|---|---|---|
| Sample Concentration | 0.1-5 mg/mL | Depends on particle size and complexity; must be optimized.[12] |
| Chamber Temperature | 4-22°C | Should match the sample's storage conditions to maintain stability.[12] |
| Chamber Humidity | 95-100% | Prevents premature drying and concentration of the sample on the grid.[12] |
| Blotting Time | 2-6 seconds | The primary variable for controlling final ice thickness; highly sample-dependent.[12] |
| Blotting Force | Instrument-dependent | A calibrated force ensures reproducible blotting.[10] |
| Cryogen | Liquid Ethane or Propane | Efficient cryogens for rapid heat transfer, preventing crystalline ice formation.[13][14] |
References
- 1. ultimate-guide-to-cryo-em-sample-preparation | Shuimu Biosciences [shuimubio.com]
- 2. Biological Applications at the Cutting Edge of Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vitrification-techniques-mastering-cryo-em-sample-preservation | Shuimu Biosciences [shuimubio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Tuning ice thickness using the chameleon for high-quality cryoEM data collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
- 7. MyScope [myscope.training]
- 8. Glow Discharging Grids: Tips & Help: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 9. Grid batch-dependent tuning of glow discharge parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryo-EM Grid preparation [protocols.io]
- 11. Cryo grid preparation methods | Electron Microscope Unit [ebe.uct.ac.za]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MyScope [myscope.training]
Application Notes and Protocols: In-Situ Experiments Using Advanced Electron Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for leveraging advanced in-situ electron microscopy (EM) techniques to address critical challenges in drug discovery and development. In-situ EM allows for the direct observation of biological processes and material dynamics in real-time and in their native or near-native environments, offering unprecedented insights into drug-target interactions, delivery mechanisms, and cellular responses.[1][2]
Application Note 1: Structure-Based Drug Design using In-Situ Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a revolutionary tool in structural biology and a cornerstone of modern structure-based drug design (SBDD).[3][4] It enables the determination of high-resolution 3D structures of complex biological macromolecules, such as proteins and nucleic acids, in their near-native states.[5] This is particularly advantageous for targets that are difficult to crystallize, such as membrane proteins, which constitute approximately 60% of drug targets.[4] By visualizing the direct interaction between a drug candidate and its target protein, Cryo-EM provides invaluable information for optimizing drug potency and specificity.[6]
Quantitative Data: Comparison of Structural Biology Techniques
| Technique | Typical Resolution | Sample State | Key Advantages for Drug Development | Limitations |
| Cryo-EM (Single Particle Analysis) | 1.5 - 4 Å | Vitrified, near-native | No crystallization needed; suitable for large, flexible, or membrane-bound complexes; can reveal conformational heterogeneity.[3][7] | Lower resolution for very small proteins (<50 kDa); requires specialized equipment. |
| X-ray Crystallography | 1 - 3 Å | Crystalline | High-resolution structures; well-established methodology. | Requires well-diffracting crystals, which can be a major bottleneck; may trap non-physiological conformations.[7] |
| Nuclear Magnetic Resonance (NMR) | N/A (provides distance constraints) | Solution | Can study protein dynamics and interactions in solution; suitable for smaller proteins (<80 kDa).[4] | Limited by protein size; requires high sample concentrations and stability.[4] |
Experimental Workflow: Cryo-EM for Structure-Based Drug Design
The general workflow for determining the structure of a protein-ligand complex using single-particle Cryo-EM is a multi-stage process that moves from sample preparation to high-resolution 3D reconstruction.[3][4] This visualization provides a roadmap for optimizing lead compounds.
Protocol: Single-Particle Cryo-EM of a Protein-Ligand Complex
1. Objective: To determine the three-dimensional structure of a target protein in complex with a small molecule inhibitor to guide lead optimization.
2. Materials and Equipment:
-
Purified target protein (>95% purity) at a concentration of 1-10 mg/mL.
-
Small molecule ligand/drug candidate.
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Vitrification robot (e.g., Vitrobot Mark IV, Leica EM GP2).
-
Liquid ethane (B1197151) and liquid nitrogen.
-
Transmission Electron Microscope (TEM) with a field emission gun (200-300 kV), equipped with a direct electron detector (e.g., Gatan K3, Falcon 4).
-
Data processing software (e.g., CryoSPARC, RELION).
3. Methodology:
-
Step 1: Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of the ligand for 1-2 hours on ice to ensure maximum binding saturation.
-
Step 2: Grid Preparation and Vitrification:
-
Glow-discharge the Cryo-EM grids to make the carbon surface hydrophilic.
-
Inside the vitrification robot (set to 4°C and 100% humidity), apply 3-4 µL of the protein-ligand complex solution to the grid.
-
Blot the grid for a set time (e.g., 3-5 seconds) to create a thin film of the solution.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process, known as vitrification, freezes water so rapidly that it forms amorphous ice, preserving the native structure of the complex.[8]
-
-
Step 3: Data Acquisition:
-
Load the vitrified grid into the cryo-electron microscope.
-
Screen the grid to find areas with optimal ice thickness and particle distribution.
-
Set up an automated data collection session. Acquire thousands of high-resolution images (micrographs) using low-dose imaging techniques to minimize radiation damage to the sensitive biological sample.[9]
-
-
Step 4: Data Processing and 3D Reconstruction:
-
Perform motion correction on the raw movie frames to correct for beam-induced sample drift.
-
Use automated particle-picking software to identify individual protein-ligand complexes from the micrographs.
-
Sort the selected particles into 2D classes to remove junk particles and identify different views of the complex.[10]
-
Generate an initial 3D model (ab-initio reconstruction) and perform iterative 3D classification and refinement to achieve the highest possible resolution.[10]
-
-
Step 5: Model Building and Analysis:
-
Build an atomic model of the protein-ligand complex into the refined 3D density map.
-
Analyze the binding interface to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the drug and the target protein. This structural insight is then used to guide the design of new compounds with improved affinity and selectivity.[11]
-
Application Note 2: Real-Time Analysis of Drug Delivery Systems with Liquid-Phase Electron Microscopy (LP-EM)
Liquid-Phase Electron Microscopy (LP-EM) is a powerful technique for visualizing nanomaterials and biological systems directly in a liquid environment.[12][13] This capability is crucial for drug development, particularly for studying nanoparticle-based drug delivery systems (DDS), such as liposomes or polymeric micelles. With LP-EM, researchers can directly observe dynamic processes like nanoparticle formation, drug encapsulation, and drug release in real-time and at the nanoscale, providing critical information for formulation development and quality control.[14][15]
Quantitative Data: In-Situ LP-EM Experimental Parameters
| Parameter | Typical Range/Value | Significance in Drug Delivery Studies |
| Spatial Resolution | 1 - 10 nm | Sufficient to resolve individual nanoparticles and their larger structural features. |
| Temporal Resolution | Milliseconds to seconds[1] | Enables the capture of dynamic events like nanoparticle assembly or drug release kinetics. |
| Liquid Layer Thickness | 50 - 1000 nm | Critical for electron transmission; must be optimized to balance image contrast and maintaining a native-like environment.[12] |
| Electron Dose Rate | Low to moderate | Must be minimized to avoid beam-induced artifacts or damage to the drug carrier and payload, which can be a significant challenge.[13][16] |
Experimental Workflow: Visualizing Drug Release with LP-EM
The LP-EM workflow involves encapsulating the liquid sample within a specialized microfabricated holder, allowing it to be safely introduced into the high vacuum of the TEM column for direct observation.[16]
Protocol: Observing pH-Triggered Drug Release from Polymeric Micelles
1. Objective: To visualize the structural changes and drug release from pH-sensitive polymeric nanoparticles in real-time as the local environment is acidified.
2. Materials and Equipment:
-
Suspension of drug-loaded, pH-sensitive polymeric micelles.
-
Acidic buffer solution (e.g., pH 5.5).
-
Liquid-phase EM holder system with flow capability (e.g., Protochips Poseidon, DENSsolutions Stream).
-
Silicon nitride (SiN) window chips.
-
TEM with a high-speed camera.
3. Methodology:
-
Step 1: Holder Assembly:
-
Plasma clean the SiN window chips to ensure surfaces are hydrophilic.
-
Assemble the liquid cell holder according to the manufacturer's instructions, creating a sealed microchamber with a defined liquid thickness.
-
-
Step 2: Sample Loading and Flow:
-
Introduce the nanoparticle suspension in a neutral buffer (e.g., pH 7.4) into the liquid cell using one of the ports.
-
Insert the holder into the TEM and allow the system to stabilize.
-
-
Step 3: In-Situ Imaging and Triggering Release:
-
Locate an area of interest containing a good population of intact micelles. Begin video recording using a low electron dose.
-
Using the holder's microfluidic system, flow the acidic buffer (pH 5.5) into the cell to trigger the pH-sensitive structural change in the micelles.
-
-
Step 4: Data Acquisition:
-
Continuously record the dynamic process. Capture the swelling, disassembly, or degradation of the micelles in response to the pH drop.[16]
-
-
Step 5: Data Analysis:
-
Analyze the recorded video sequence frame-by-frame.
-
Use image analysis software to measure changes in nanoparticle size, shape, and population over time.
-
Correlate the observed morphological changes with the expected mechanism of drug release. This direct visual evidence can validate the design of the smart drug delivery system.[17]
-
References
- 1. In situ | Gatan, Inc. [gatan.com]
- 2. A study of nanoparticle growth using in situ transmission electron microscopy(TEM) - Materials Square [materialssquare.com]
- 3. Cryo-electron microscopy-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments, applications, and prospects of cryo‐electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cryo-Electron Microscopy in Drug Discovery | Applications [jeolusa.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Towards native-state imaging in biological context in the electron microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM For Imaging Liquid Crystal Phases At Nanoscale [eureka.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Improving Protein–Ligand Interaction Modeling with cryo-EM Data, Templates, and Deep Learning in 2021 Ligand Model Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liquid-Phase Electron Microscopy - Wikipedia [en.wikipedia.org]
- 13. Liquid-Phase Transmission Electron Microscopy for Reliable In Situ Imaging of Nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. azonano.com [azonano.com]
- 15. In situ transmission electron microscopy characterization and manipulation of the morphology, composition and phase evolution of nanomaterials under ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01214G [pubs.rsc.org]
- 16. Frontiers | In situ Electron Microscopy of Complex Biological and Nanoscale Systems: Challenges and Opportunities [frontiersin.org]
- 17. Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Submitting an EM Service Request to DCCEM
These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals to effectively submit Electron Microscopy (EM) service requests to the David Cockayne Centre for Electron Microscopy (DCCEM).
Introduction to this compound Services
The David Cockayne Centre for Electron Microscopy (this compound) provides access to a suite of advanced electron microscopy instrumentation and expertise. Services are broadly categorized into Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Focused Ion Beam (FIB) techniques, supported by a range of specimen preparation equipment.[1] The center offers both direct service work, where this compound staff perform the experiments and data acquisition, and user training for independent operation of the instruments.[2]
The EM Service Request Workflow
The process for requesting EM services at this compound is designed to be systematic and collaborative, ensuring that the experimental goals are well-defined and achievable. The general workflow involves user registration, project consultation, sample submission, data acquisition, and data delivery.
Detailed Protocols and Procedures
New User Registration and Project Consultation
All new users must register for an account on the departmental online booking system (iLab).[3] Following registration, the Principal Investigator (PI) or a designated researcher should complete the "Request for Access to Electron Microscopes" form and submit it to --INVALID-LINK--.[3]
For service-only requests, an online "EM Service Request" form should be completed.[4] This form will require detailed information about the research project, the scientific goals, and the specific EM data required.[3]
Upon submission, a this compound support scientist will be assigned to the request and will schedule a consultation, often via a Teams call, to discuss the project specifics, experimental design, and sample preparation requirements.[4]
Sample Submission
All samples must be properly labeled and accompanied by a completed sample information form. This form typically includes details about the sample composition, buffer components, concentration, and any potential hazards.[5] Samples should be handed over in a safe manner, which can be arranged with the support scientist.[4]
Experimental Protocols
Protocol for Negative Stain Transmission Electron Microscopy (TEM)
Negative staining is a rapid method for visualizing the morphology of isolated macromolecules and complexes.
Materials:
-
Glow-discharged, carbon-coated copper grids.
-
EM-grade forceps.
-
Pipettes and tips.
-
Filter paper (Whatman No. 1).
-
Sample in a suitable buffer (low salt, e.g., <150 mM).[6]
-
Negative stain solution (e.g., 2% Uranyl Acetate or 2% Phosphotungstic Acid, pH 7.3).[7]
Procedure:
-
Place a 3-5 µL drop of the sample solution onto a freshly glow-discharged grid held by forceps.
-
Allow the sample to adsorb for 30-60 seconds.[3]
-
Blot away the excess liquid from the edge of the grid using filter paper.[4]
-
Wash the grid by touching it to the surface of one or two 20-40 µL drops of deionized water or a suitable buffer. Blot after each wash.[6]
-
Apply the negative stain by touching the grid to a drop of the staining solution for 30-60 seconds.[3]
-
Blot away the excess stain thoroughly with filter paper.[6]
-
Allow the grid to air-dry completely before loading into the microscope.
| Parameter | Recommendation |
| Sample Concentration | >0.2 mg/mL (can be diluted if necessary)[6] |
| Buffer Composition | Low salt (<150 mM), avoid sucrose (B13894) and detergents[3][6] |
| Grid Type | Carbon-coated copper grids |
| Stain | 2% Uranyl Acetate or 2% Phosphotungstic Acid |
Protocol for Cryo-Electron Microscopy (Cryo-EM) Sample Preparation (Vitrification)
Vitrification preserves the sample in a near-native, hydrated state by rapid freezing.
Materials:
-
Cryo-EM grids (e.g., Quantifoil).
-
Vitrification robot (e.g., Vitrobot).
-
Liquid ethane, cooled by liquid nitrogen.
-
EM-grade forceps.
-
Filter paper.
Procedure:
-
Ensure the sample is of high purity (>99%) and monodisperse.[8]
-
Place the vitrification robot in a temperature and humidity-controlled environment.
-
Glow-discharge the cryo-EM grids to make them hydrophilic.
-
Apply 3-4 µL of the sample solution to the grid.[9]
-
The vitrification robot will blot the grid for a set time to create a thin film of the sample.
-
The robot then plunges the grid into liquid ethane, vitrifying the sample.[9]
-
The grid is then transferred to a storage box under liquid nitrogen.
| Parameter | Recommendation |
| Sample Purity | >99% (verified by SDS-PAGE)[8] |
| Sample Homogeneity | Monodisperse (verified by SEC)[8] |
| Concentration Range | 50 nM to 5 µM[8] |
| Volume Required | ~4 µL per grid |
| Grid Type | Holey carbon grids (e.g., Quantifoil)[9] |
Protocol for Scanning Electron Microscopy (SEM) Sample Preparation (Sputter Coating)
For non-conductive samples, a thin layer of conductive material is applied to prevent charging under the electron beam.
Materials:
-
SEM stubs with adhesive tabs.
-
Sample to be imaged.
-
Sputter coater.
-
Conductive target material (e.g., Gold, Platinum).
Procedure:
-
Mount the sample securely on an SEM stub using a carbon adhesive tab.
-
Ensure the sample is completely dry.
-
Place the stub in the sputter coater chamber.
-
Pump the chamber down to the required vacuum level.
-
Introduce an inert gas (e.g., Argon).
-
Apply a current to the target material, creating a plasma that deposits a thin conductive layer onto the sample. A typical thickness is 5-10 nm.[10]
-
Vent the chamber and remove the coated sample for imaging.
| Parameter | Recommendation |
| Coating Material | Gold (standard), Platinum or Chromium (high-resolution)[10] |
| Coating Thickness | 5-10 nm[10] |
| Sample State | Must be dry and vacuum-compatible |
Data Collection and Analysis
Following successful sample preparation and quality control, this compound staff will proceed with data acquisition as discussed during the project consultation.[4] The expected duration for data collection for a single service request is typically one to two instrument sessions.[4]
Researchers are encouraged to participate in the data acquisition sessions interactively via Teams call.[4] After the practical work is completed, the data will be made available to the applicants for processing.[4]
For complex datasets, such as those from cryo-EM, this compound may offer data processing and analysis support. This can include motion correction, CTF estimation, particle picking, 2D and 3D classification, and high-resolution refinement.[1][11]
Fee Structure and Turnaround Time
Access to this compound facilities is charged based on a Small Research Facility (SRF) model.[2] A detailed fee schedule can be obtained by contacting the facility management. For grant applications, it is recommended to discuss the project and obtain the latest access rates in advance.[2] The table below provides an example of typical academic EM service fees.
| Service | Unit | Representative Cost (Internal Academic) |
| Initial Consultation | Per Project | $105[12] |
| TEM Staff Assistance | Per Hour | $95 - $115[12][13] |
| SEM Staff Assistance | Per Hour | $95 - $115[12][13] |
| Cryo-EM Scope Time (Assisted) | Per Hour | ~$115[12] |
| Negative Stain Sample Prep | Per Sample | ~$52.50[12] |
| Cryo-EM Sample Prep (Vitrification) | Per Sample | ~$52.50[12] |
| Data Analysis Support | Per Hour | ~$105[12] |
Turnaround times are project-dependent. Individual service requests are generally completed within one or two instrument sessions.[4] Following the completion of a service request, a new request can be submitted.[4]
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 3. Negative Staining | Central Microscopy Research Facility - Office of the Vice President for Research | The University of Iowa [cmrf.research.uiowa.edu]
- 4. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 5. utsouthwestern.edu [utsouthwestern.edu]
- 6. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]
- 7. Electron Microscopy Negative Staining Protocol - Method 2 - IHC WORLD [ihcworld.com]
- 8. sptlabtech.com [sptlabtech.com]
- 9. MyScope [myscope.training]
- 10. Sputter coating for SEM: how this sample preparation technique assists your imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. frederick.cancer.gov [frederick.cancer.gov]
- 12. Pricing | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 13. Rates | Electron Microscopy [medicine.yale.edu]
Specimen Preparation Systems at the David Cockayne Centre for Electron Microscopy (DCCEM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the specimen preparation systems available at the David Cockayne Centre for Electron Microscopy (DCCEM). The information is intended to guide researchers, scientists, and drug development professionals in preparing high-quality samples for various electron microscopy applications.
Overview of Specimen Preparation Systems
The this compound is equipped with a comprehensive suite of instruments for the preparation of a wide variety of biological and materials science specimens for Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). Proper specimen preparation is a critical step to obtain high-quality imaging and analytical results. The available systems at this compound facilitate processes such as cutting, grinding, polishing, thinning, and coating of specimens.
Mechanical Preparation Systems
Mechanical preparation is often the initial step in rendering a bulk sample suitable for electron microscopy. This typically involves reducing the size and thickness of the specimen to or near the point of electron transparency for TEM or to a suitable dimension for mounting and coating for SEM.
Buehler Isomet Low Speed Saw
The Buehler Isomet Low Speed Saw is a precision sectioning tool designed for cutting various materials with minimal deformation.[1][2] It is particularly useful for delicate and brittle samples where preserving the microstructure is crucial.
Application Note:
The Isomet saw is ideal for the initial sectioning of bulk materials, such as metals, ceramics, composites, and electronic components, to produce smaller, manageable pieces for subsequent preparation steps.[2] Its low-speed operation (0-300 rpm) minimizes cutting-induced damage and produces a smooth cut surface, reducing the need for extensive subsequent grinding and polishing.[1][2] The use of diamond wafering blades allows for precise and clean cuts.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Speed Range | 0 - 300 rpm | [1][2] |
| Blade Types | Diamond Wafering Blades (High and Low Concentration), CBN Blades | [2] |
| Sample Holding | Various chucks for different sample geometries | [1][2] |
| Cutting Load | Adjustable via weights (in 25g increments) and a sliding counterweight | [1][2] |
Experimental Protocol: Sectioning a Bulk Material
-
Blade Selection: Choose an appropriate diamond wafering blade based on the material to be cut.
-
Sample Mounting: Secure the bulk sample in the appropriate chuck.
-
Alignment: Use the micrometer to precisely position the sample for the desired cut.
-
Coolant: Fill the coolant tray with an appropriate cutting fluid to lubricate the blade and cool the sample during cutting.
-
Cutting: Set the desired cutting speed and gently lower the rotating blade onto the sample. The gravity-fed specimen arm provides a constant cutting pressure.
-
Completion: The saw will automatically shut off upon completion of the cut.
-
Cleaning: Carefully remove the sectioned piece and clean both the sample and the saw.
Workflow Diagram:
Grinder/Polisher Systems: Metprep and Struers Labopol-5
Grinding and polishing are essential for producing flat, smooth surfaces, which is critical for both SEM imaging and the subsequent thinning of TEM samples. The this compound is equipped with Metprep and Struers Labopol-5 grinder/polisher systems.
Application Note:
These systems are used to progressively remove surface damage and achieve a mirror-like finish on the specimen. This is accomplished by using a series of abrasive papers with decreasing grit size, followed by polishing with diamond or alumina (B75360) suspensions on polishing cloths. The Struers Labopol-5 is a manual grinder/polisher.[3]
Quantitative Data:
| Parameter | Metprep Grinder/Polisher (Typical) | Struers Labopol-5 | Reference |
| Platen Diameter | 8" or 10" | 200 mm or 230 mm | [4] |
| Speed Range | Variable | 250 rpm or 500 rpm | [4] |
| Abrasives | SiC paper (various grits), Diamond suspension, Alumina suspension | SiC paper, MD-Piano, MD-Primo, MD-Allegro, MD-Largo | [4] |
| Lubricant | Water, polishing lubricant | Water | [5] |
Experimental Protocol: Grinding and Polishing a Mounted Specimen
-
Mounting: If the specimen is small or has an irregular shape, it should first be mounted in a conductive resin for SEM or a suitable medium for TEM preparation.
-
Grinding:
-
Start with a coarse grit SiC paper (e.g., 240 grit) to planarize the surface.
-
Progressively move to finer grit papers (e.g., 400, 600, 800, 1200 grit), ensuring to rinse the sample and holder thoroughly between each step to avoid carrying over coarser grit.
-
During grinding, apply moderate pressure and rotate the sample to ensure even material removal.
-
-
Polishing:
-
After the final grinding step, clean the sample thoroughly.
-
Use a polishing cloth with a coarse diamond suspension (e.g., 6 µm) and an appropriate lubricant.
-
Polish until the scratches from the final grinding step are removed.
-
Clean the sample and move to a finer polishing cloth with a finer diamond suspension (e.g., 1 µm).
-
For a final mirror finish, a very fine polishing suspension (e.g., 0.25 µm diamond or 0.05 µm alumina) can be used.
-
-
Cleaning: After the final polishing step, the sample should be ultrasonically cleaned in a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any remaining polishing residue.
Logical Relationship Diagram:
Gatan 656 Dimple Grinder
The Gatan 656 Dimple Grinder is used to create a dimple in the center of a 3 mm TEM disc, which significantly reduces the time required for final ion milling.[6] The resulting specimen has a thin central area with a thick, supportive rim.[6]
Application Note:
This technique is particularly advantageous for brittle materials like ceramics and semiconductors, as well as for preparing cross-sectional TEM samples.[7] By creating a pre-thinned area, the subsequent ion milling process can be more controlled, leading to a higher success rate in producing large, electron-transparent areas.
Quantitative Data:
| Parameter | Value | Reference |
| Specimen Size | 3 mm diameter discs | [6] |
| Initial Thickness | 100 - 150 µm for ductile materials | [6] |
| Final Center Thickness | Down to ~10 µm for ductile materials, < 3 µm for ceramics/semiconductors | [6][7] |
| Grinding Wheel Diameter | 15 mm or 20 mm | [6] |
| Polishing Grit | Cubic Boron Nitride (CBN) for ductile materials, Diamond paste for others | [6] |
Experimental Protocol: Dimpling a TEM Disc
-
Mounting: Secure the 3 mm disc onto the specimen mount.
-
Grinding:
-
Select an appropriate grinding wheel.
-
Use a coarse abrasive (e.g., 4-6 µm CBN paste for ductile materials) to create the initial dimple.[6]
-
Monitor the thickness reduction using the dial indicator.
-
-
Polishing:
-
Switch to a felt polishing wheel.
-
Use a finer abrasive (e.g., 0-2 µm CBN paste) to polish the dimpled surface and remove any grinding marks.[6]
-
-
Final Thickness: Continue polishing until the desired center thickness is achieved.
-
Cleaning: Carefully remove the dimpled disc and clean it thoroughly.
Workflow Diagram:
Logitech Precision Lapping Machine
The Logitech PM5 precision lapping and polishing machine provides highly reproducible results for a variety of materials.[8] It features an abrasive auto-feed system and automatic plate flatness control, which is crucial for achieving high-quality polished surfaces.[8][9]
Application Note:
This system is ideal for applications requiring extremely flat and parallel surfaces, such as in the preparation of semiconductor wafers, optical components, and geological samples.[10] The precise control over the lapping and polishing process ensures minimal subsurface damage.
Quantitative Data:
| Parameter | Value | Reference |
| Plate Speed | 1 - 70 rpm | [8] |
| Plate Size | 300 mm (12") | [8] |
| Abrasive Feed | Automatic, metered | [9] |
| Sample Size | Up to 100 mm (4") wafers | [10] |
Experimental Protocol: Precision Lapping and Polishing
-
Sample Mounting: Mount the sample on a carrier disc.
-
Plate Preparation: Select the appropriate lapping or polishing plate and condition it.
-
Process Parameters: Set the plate speed, abrasive type and flow rate, and process time in the control system.
-
Lapping/Polishing: Start the process. The machine will automatically maintain the plate flatness and dispense the abrasive slurry.
-
Monitoring: The process can be monitored, and adjustments can be made if necessary.
-
Completion and Cleaning: Once the process is complete, remove the sample, clean it thoroughly, and clean the machine.
South Bay Technology Tripod Polisher
The tripod polisher is a versatile tool for preparing precise cross-sections of materials for TEM analysis. It allows for controlled wedge polishing to achieve electron transparency at a specific interface or feature of interest.
Application Note:
The tripod polisher is particularly useful for preparing cross-sectional samples of layered materials, interfaces in semiconductor devices, and for targeted analysis of specific microstructural features. The ability to create a wedge-shaped sample allows for a large electron-transparent area along the edge of the wedge.
Experimental Protocol: Tripod Polishing for Cross-Sectional TEM
-
Sample Mounting: Mount the cross-sectioned sample onto a stub compatible with the tripod polisher.
-
Coarse Polishing: Use a coarse diamond lapping film to planarize the sample and bring the feature of interest close to the edge.
-
Fine Polishing: Switch to finer lapping films (e.g., down to 0.1 µm) to create a smooth, damage-free surface.
-
Wedge Creation: Adjust the micrometers on the tripod polisher to create a slight angle, resulting in a wedge-shaped sample.
-
Final Polish: Perform a final polish on the wedge to achieve a mirror finish.
-
Cleaning and Transfer: Carefully remove the sample, clean it, and mount it onto a TEM grid for subsequent ion milling.
Final Thinning and Coating Systems
Final thinning to electron transparency for TEM and conductive coating for SEM are the ultimate steps in specimen preparation.
Gatan PECS (Precision Etching and Coating System)
The Gatan PECS is a versatile instrument that combines ion beam etching and sputter coating in a single system.[11][12] This allows for the final thinning of TEM samples and the coating of SEM samples without breaking vacuum, which is crucial for preventing surface contamination of reactive materials.[13]
Application Note:
The PECS is ideal for producing high-quality surfaces for SEM imaging, particularly for techniques like Electron Backscatter Diffraction (EBSD) where a damage-free and clean surface is essential.[11] For TEM, it can be used for the final, gentle thinning of a sample to remove any amorphous layer created during FIB milling or mechanical polishing. The system can also be used to coat non-conductive SEM samples with a thin layer of conductive material to prevent charging under the electron beam.[11]
Quantitative Data:
| Parameter | Value | Reference |
| Ion Beam Energy | 1 keV to 10.0 keV | [11] |
| Ion Current Density | 3 mA/cm² (etching), 10 mA/cm² (coating) | [11] |
| Sample Size | Accepts 1.25" metallographic mounts and most SEM stubs | [11] |
| Sample Rotation | 10 to 60 rpm | [11] |
| Standard Target Materials | C, Cr, Pt, Au/Pd | [11] |
Experimental Protocol: Ion Beam Etching for EBSD
-
Sample Loading: Mount the polished sample in the PECS chamber.
-
Pump Down: Evacuate the chamber to the operating pressure.
-
Etching Parameters: Set the ion beam energy, current, and etching time. For EBSD, a low-angle, low-energy etch is typically used to remove the surface damage layer.
-
Etching: Start the ion beam etching process. The sample is rotated to ensure uniform etching.
-
Completion: After the set time, the process stops.
-
Venting and Unloading: Vent the chamber and remove the sample.
Experimental Protocol: Sputter Coating for SEM
-
Sample Loading: Mount the non-conductive SEM sample in the PECS chamber.
-
Target Selection: Select the desired coating material (e.g., Au/Pd).
-
Pump Down: Evacuate the chamber.
-
Coating Parameters: Set the coating time or desired thickness. The film thickness monitor can be used for precise control.[11]
-
Coating: Start the sputter coating process.
-
Completion and Unloading: Vent the chamber and remove the coated sample.
Signaling Pathway Diagram (Conceptual Process Flow):
Bio-Rad Gold Sputter Coating System
The Bio-Rad gold sputter coater is a dedicated system for depositing a thin layer of gold or other noble metals onto non-conductive SEM specimens.
Application Note:
This is a standard and essential procedure for imaging non-conductive materials in a high-vacuum SEM. The conductive coating prevents the build-up of static charge on the sample surface, which would otherwise lead to image distortions and artifacts. A typical coating thickness for SEM is in the range of 5-20 nm.
Quantitative Data:
| Parameter | Typical Value | Reference |
| Target Material | Gold (Au), Gold/Palladium (Au/Pd) | |
| Sputtering Gas | Argon | [14] |
| Plasma Current | ~18-25 mA | [14][15] |
| Coating Time | 30 - 180 seconds (variable) | [14][15] |
| Resulting Thickness | 5 - 20 nm (approximate) |
Experimental Protocol: Gold Sputter Coating
-
Sample Mounting: Mount the dry, non-conductive sample on an SEM stub using conductive adhesive.
-
Loading: Place the stub in the sputter coater chamber.
-
Pump Down: Evacuate the chamber to the required vacuum level.
-
Gas Inlet: Introduce argon gas into the chamber.
-
Sputtering: Apply a high voltage to the target material, creating a plasma that sputters gold atoms onto the sample surface.
-
Coating Time: The duration of the sputtering process determines the thickness of the coating.
-
Venting and Unloading: After coating, vent the chamber and remove the sample.
Fischione 1020 Plasma Cleaner
The Fischione 1020 Plasma Cleaner is used to remove hydrocarbon contamination from TEM specimens and holders immediately before insertion into the electron microscope.[16]
Application Note:
Even with careful handling, specimens can accumulate a thin layer of hydrocarbon contamination from the atmosphere or from storage containers. This contamination can degrade image quality, especially during high-resolution imaging and analytical microscopy. The plasma cleaner uses a low-energy, reactive gas plasma (typically an argon/oxygen mixture) to gently remove this contamination without damaging the specimen.[16][17]
Quantitative Data:
| Parameter | Value | Reference |
| Process Gas | Argon/Oxygen mixture (e.g., 75% Ar, 25% O₂) | [17] |
| Cleaning Time | 5 seconds to a few minutes (typically short) | [17] |
| Pressure | Operating pressure is in the mTorr range |
Experimental Protocol: Plasma Cleaning of a TEM Grid
-
Loading: Place the TEM grid in the specimen holder and insert it into the plasma cleaner.
-
Pump Down: Evacuate the chamber to high vacuum.
-
Cleaning Cycle: Set the desired cleaning time. The system will automatically introduce the process gas and initiate the plasma.
-
Completion: Once the cleaning cycle is complete, the plasma is extinguished.
-
Venting and Unloading: Vent the chamber and immediately transfer the cleaned specimen holder to the electron microscope to minimize re-contamination.
Workflow Diagram:
References
- 1. hanyko-praha.cz [hanyko-praha.cz]
- 2. buehler.com [buehler.com]
- 3. metallographycanada.com [metallographycanada.com]
- 4. struers.com [struers.com]
- 5. m.youtube.com [m.youtube.com]
- 6. azom.com [azom.com]
- 7. Gatan Model 656 Dimple Grinder | Stanford Nano Shared Facilities [snsf.stanford.edu]
- 8. Polishing and Lapping Machine | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 9. manualzz.com [manualzz.com]
- 10. Logitech PM5 Lapper - LNF Wiki [lnf-wiki.eecs.umich.edu]
- 11. Materials and Fuels Complex - Gatan precision etching and coating system [mfc.inl.gov]
- 12. scientificservices.eu [scientificservices.eu]
- 13. Gatan Precision Etching Coating System (PECS) | Materials Research Laboratory | Illinois [mrl.illinois.edu]
- 14. smu.ca [smu.ca]
- 15. PPT - BioRad Sputter Coater PowerPoint Presentation, free download - ID:9332140 [slideserve.com]
- 16. Plasma cleaner - University of Victoria [uvic.ca]
- 17. ncf.unm.edu [ncf.unm.edu]
Application Note: Energy-Dispersive X-ray Spectroscopy (EDS) Analysis with SEM for Pharmaceutical Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique integrated with Scanning Electron Microscopy (SEM) that provides elemental and chemical characterization of a sample.[1][2] By combining the high-resolution imaging capabilities of SEM with the elemental analysis of EDS, researchers can gain comprehensive insights into the morphology, topography, and compositional makeup of a wide variety of materials.[3] In the pharmaceutical industry, SEM-EDS is invaluable for applications ranging from particle characterization and impurity detection to analyzing the distribution of active pharmaceutical ingredients (APIs) in complex formulations and ensuring the quality of drug delivery devices.[3][4]
2. Principle of SEM-EDS
The fundamental principle of EDS relies on the interaction between a high-energy electron beam, generated by the SEM, and the atoms within the sample. This interaction stimulates the emission of characteristic X-rays, which have energies unique to each element.[5] The process unfolds in two main steps:
-
Excitation: The focused electron beam from the SEM strikes the sample, potentially dislodging an electron from an inner electron shell of an atom. This creates a temporary vacancy, or "hole," in the shell.[1][5]
-
Emission: To regain stability, an electron from a higher-energy outer shell fills the vacancy. The excess energy from this transition is released as an X-ray photon.[1] The energy of this emitted X-ray is equal to the energy difference between the two electron shells, which is a distinct characteristic of the element from which it originated.[1][5]
An EDS detector, typically a Silicon Drift Detector (SDD), collects these emitted X-rays, measures their energies, and counts them.[6][7] The system's software then processes this information to generate an energy spectrum, plotting X-ray intensity (counts) versus energy (in keV).[8] The peaks in the spectrum correspond to the characteristic X-rays of the elements present in the sample, allowing for both qualitative and quantitative analysis.[9]
Diagram: Principle of Characteristic X-ray Generation
Caption: Electron beam interaction ejects an inner-shell electron, causing a higher-shell electron to fill the vacancy and emit a characteristic X-ray.
3. Applications in Drug Development
SEM-EDS is a versatile tool used throughout the drug development lifecycle.
-
Particle Morphology and Characterization: The size, shape, and surface texture of pharmaceutical powders are critical to their clinical effectiveness, influencing factors like dissolution rates and bioavailability.[3] SEM provides high-resolution images, while EDS can confirm the elemental composition of individual particles.
-
API Distribution in Formulations: SEM-EDS is used to visualize the distribution of the active pharmaceutical ingredient within the excipient matrix.[3][10] Elemental mapping can quickly reveal whether the API is uniformly dispersed, which is crucial for consistent dosing and product performance.
-
Impurity and Contaminant Identification: Trace amounts of inorganic impurities can be introduced during manufacturing from raw materials or equipment.[3] EDS is highly effective at identifying these contaminants, helping to pinpoint their source and ensure product purity and safety.[3]
-
Controlled-Release and Stability Testing: The technique allows for the observation of drug formulations over time to understand the mechanisms of controlled-release systems and to assess the stability of the product.[3]
-
Drug Delivery Device Analysis: SEM-EDS plays a role in the quality control and failure analysis of drug delivery devices, ensuring their structural and functional integrity.[3]
4. Data Presentation: Quantitative Analysis
Quantitative analysis in EDS determines the concentration of elements present in a sample, typically expressed in weight percent (Wt%) or atomic percent (At%).[11] The accuracy of "standardless" quantitative analysis is often within ±2% to ±5% for major components on flat, polished samples but can be higher for particles or rough surfaces.[12]
Table 1: Example Quantitative EDS Analysis of a Pharmaceutical Tablet Formulation
| Element | Weight % | Atomic % |
| C | 55.45 | 64.12 |
| O | 28.10 | 24.41 |
| N | 8.21 | 8.19 |
| Cl | 4.15 | 1.63 |
| Mg | 2.59 | 1.48 |
| Si | 1.50 | 0.74 |
| Total | 100.00 | 100.00 |
This table illustrates a hypothetical analysis where Carbon, Oxygen, and Nitrogen are major components of the API and excipients. Chlorine could be part of the API salt form, while Magnesium and Silicon may originate from excipients like magnesium stearate (B1226849) or silicon dioxide.
Table 2: Example Impurity Analysis in an API Powder
| Location | Element | Weight % | Possible Source |
| Point 1 (API) | C, O, N | >99.5 | Active Pharmaceutical Ingredient |
| Point 2 (Inclusion) | Fe | 65.3 | Stainless Steel (Manufacturing Equipment) |
| Cr | 18.5 | Stainless Steel (Manufacturing Equipment) | |
| Ni | 10.2 | Stainless Steel (Manufacturing Equipment) | |
| Mn | 2.0 | Stainless Steel (Manufacturing Equipment) | |
| Si | 1.1 | Stainless Steel (Manufacturing Equipment) | |
| C | 2.9 | Stainless Steel (Manufacturing Equipment) |
This table shows a point analysis identifying a metallic particle, likely from the manufacturing process, within the bulk API.
Protocols: SEM-EDS Analysis
Protocol 1: Sample Preparation
Proper sample preparation is critical for obtaining high-quality SEM images and accurate EDS data.[13] The primary goals are to ensure the sample is stable in the SEM's vacuum and is electrically conductive to prevent charging artifacts.[14]
Materials:
-
SEM stubs (aluminum is common)
-
Adhesive carbon tabs or conductive epoxy
-
Sputter coater with gold (for imaging) or carbon (for EDS) target
-
Tweezers and spatulas
-
Nitrogen gas duster or compressed air
Methodology:
-
Mounting:
-
For Powders: Gently press a clean SEM stub onto the powder bed or use a double-sided carbon adhesive tab. Disperse a small, representative amount of the powder onto the tab. Use a nitrogen gas duster to remove any loose particles that could contaminate the SEM column.[15]
-
For Solid Dosage Forms (Tablets): The tablet can be mounted whole or fractured to expose the internal structure. Secure the sample to the stub using a carbon tab or conductive epoxy.
-
For Suspensions: Filter the suspension through a polycarbonate membrane filter.[16] Allow the filter to dry completely, then mount a piece of the filter onto the SEM stub.[17]
-
-
Drying: Ensure the sample is completely dry to withstand the high vacuum of the SEM chamber. For samples containing volatile components, a critical point dryer or freeze dryer may be necessary.
-
Coating (for non-conductive samples):
-
Place the mounted sample into a sputter coater.
-
For general high-resolution imaging, a thin layer of gold or gold-palladium is often used.[15]
-
Crucially, for EDS analysis, a carbon coat is required. Gold and other heavy metals produce strong X-ray signals that can interfere with and mask the peaks of elements within the sample.[14]
-
Coat the sample with a thin (5-20 nm) layer of carbon to ensure conductivity while minimizing X-ray absorption from the coating itself.
-
Protocol 2: Qualitative and Quantitative Elemental Analysis
This protocol outlines the steps for identifying the elements present in a sample and determining their relative amounts.
Instrumentation & Settings:
-
SEM with integrated EDS system
-
Accelerating Voltage: 15-20 kV is typically recommended for general quantitative analysis, as it is sufficient to excite at least one X-ray line family for most elements.[13]
-
Probe Current/Spot Size: Adjust to achieve an EDS detector dead time of 20-50% for optimal data collection without excessive pulse pile-up.
-
Working Distance: Use the manufacturer-recommended working distance for EDS analysis to ensure the detector has a clear line of sight to the sample.
Methodology:
-
Sample Loading: Load the prepared sample into the SEM chamber and evacuate to the required vacuum level.
-
Image Acquisition: Navigate to the area of interest on the sample and obtain a clear, focused SEM image.
-
Qualitative Analysis (Spectrum Acquisition):
-
Select the desired analysis mode (spot, line, or area). For an overview, an area scan is useful. For specific features, use spot analysis.
-
Begin acquiring the EDS spectrum. A collection time of 60-120 seconds is typically sufficient for good statistics for major elements.[11]
-
The EDS software will automatically identify peaks and label the corresponding elements. Visually inspect the spectrum to confirm the presence of expected elements and identify any unexpected ones.
-
-
Quantitative Analysis:
-
Define the list of elements to be quantified based on the qualitative analysis.[18]
-
Initiate the quantitative analysis routine in the software. The software applies complex corrections (ZAF or similar) to the raw peak intensities to account for matrix effects (atomic number, absorption, and fluorescence).
-
The results will be presented in a table showing the weight % and atomic % of the detected elements.[13]
-
Evaluate the quality of the analysis by checking the sum of the elemental percentages (which should be close to 100%) and the reported error values.
-
Protocol 3: Elemental Mapping
Elemental mapping visualizes the spatial distribution of selected elements across a scanned area.[19]
Methodology:
-
Setup: Follow steps 1 and 2 from the previous protocol to locate the region of interest.
-
Map Acquisition:
-
Select the "Mapping" or "X-ray Spectrum Imaging (XSI)" mode in the EDS software.[7][20]
-
Define the elements to be mapped based on the initial spectrum.
-
Set the map parameters:
-
Resolution (Pixel Density): 256x256 or 512x512 are common starting points. Higher resolution requires longer acquisition times.
-
Dwell Time: The time the beam spends at each pixel. Longer dwell times improve the signal-to-noise ratio.
-
Frame Count: Multiple frames can be averaged to improve map quality.
-
-
-
Data Collection: Start the map acquisition. A complete X-ray spectrum is collected at each pixel of the scanned area.[19] This can take from a few minutes to over an hour, depending on the desired quality and resolution.[21]
-
Map Interpretation:
-
The software will generate individual maps for each selected element, where color intensity corresponds to the concentration of that element.
-
Overlay maps can be created to show the co-localization of different elements. For example, mapping an element unique to the API and another unique to an excipient can clearly show the drug's distribution.
-
Diagram: General SEM-EDS Experimental Workflow
References
- 1. Energy-dispersive X-ray spectroscopy - Wikipedia [en.wikipedia.org]
- 2. nanoscience.com [nanoscience.com]
- 3. nanoscience.com [nanoscience.com]
- 4. researchgate.net [researchgate.net]
- 5. EDX Analysis - SEM - EDS Analysis - Advancing Materials [thermofisher.com]
- 6. nanoimages.com [nanoimages.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Energy-Dispersive X-Ray Spectroscopy (EDS) [serc.carleton.edu]
- 9. MyScope [myscope.training]
- 10. [Energy-dispersive X-ray analysis of pharmaceutical formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cfamm.ucr.edu [cfamm.ucr.edu]
- 12. Can I Trust My Quantitative EDS Data? | JEOL Resources [jeolusa.com]
- 13. MyScope [myscope.training]
- 14. How Do You Prepare Samples For Sem Analysis? Achieve Clear, Accurate Imaging Every Time - Kintek Solution [kindle-tech.com]
- 15. atascientific.com.au [atascientific.com.au]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. users.encs.concordia.ca [users.encs.concordia.ca]
- 18. MyScope [myscope.training]
- 19. Elemental mapping (EDS) | Glossary | JEOL Ltd. [jeol.com]
- 20. Elemental mapping of microstructures by scanning electron microscopy-energy dispersive X-ray spectrometry (SEM-EDS): extraordinary advances with the silicon drift detector (SDD) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 21. azom.com [azom.com]
Three-Dimensional Characterization Using FIB-SEM Tomography: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) is a powerful imaging technique that enables high-resolution, three-dimensional (3D) characterization of biological samples.[1] By combining the precise milling capabilities of a focused ion beam with the high-resolution imaging of a scanning electron microscope, FIB-SEM allows for the sequential removal of thin layers from a sample followed by imaging of each newly exposed surface.[2][3] This "slice and view" approach generates a stack of images that can be computationally reconstructed to create a detailed 3D model of the specimen, offering unprecedented insights into cellular and tissue ultrastructure.[4] This technology is particularly valuable in life sciences and drug development for visualizing complex biological systems, understanding disease mechanisms, and evaluating the effects of therapeutic interventions at the nanoscale.[2][5][6]
Principle of FIB-SEM Tomography
FIB-SEM integrates two beams within a single instrument: a gallium ion beam for milling and an electron beam for imaging.[7] The process involves the iterative removal of material from the sample surface by the focused ion beam, with each milling step followed by the acquisition of a high-resolution image of the freshly exposed block-face by the scanning electron microscope.[8][9] This cycle is repeated automatically, generating a registered stack of 2D images that can be reconstructed into a 3D volume.[10] This technique provides exceptional z-axis resolution, minimizing the need for extensive post-processing and image registration.[3][8]
Applications in Research and Drug Development
FIB-SEM tomography has a wide range of applications in biological research and pharmaceutical development:
-
Cellular and Tissue Morphology: Detailed 3D visualization of organelles, cells, and their interactions within the native tissue context.[11][12]
-
Neurobiology: High-resolution mapping of neuronal circuits (connectomics) and synapses to understand neural connectivity and pathology.[3][6]
-
Oncology: Characterization of the tumor microenvironment, including cancer cell invasion, angiogenesis, and the interaction between tumor cells and immune cells.[13]
-
Drug Delivery: Visualization and analysis of the intracellular trafficking of drug delivery systems, such as nanoparticles, and their interaction with target cells and tissues.[5]
-
Virology: Studying the mechanisms of viral entry, replication, and egress from host cells in 3D.[14]
-
Pharmaceutical Formulation: Evaluation of the nanoscale porosity and particle networks in complex drug dosage forms like microspheres and implants.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters of FIB-SEM tomography, providing a reference for experimental design and system capabilities.
| Parameter | Typical Range | Notes |
| XY Resolution | 1 - 10 nm | Dependent on SEM imaging conditions. |
| Z Resolution (Slice Thickness) | 3 - 50 nm | Determined by the FIB milling parameters.[2] |
| Voxel Size (Isotropic) | 4 x 4 x 4 nm³ - 16 x 16 x 16 nm³ | Isotropic voxels are crucial for accurate 3D reconstruction.[8][15] |
| Imaging Volume | 10³ µm³ - 10⁷ µm³ | Enhanced systems allow for significantly larger volumes.[3][15][16] |
| Acquisition Time | Hours to Months | Dependent on the volume, resolution, and system stability.[3] |
Table 1: Key Performance Parameters of FIB-SEM Tomography.
| Application Area | Example Specimen | Typical Voxel Size | Key Insights |
| Connectomics | Drosophila Brain, Mouse Cortex | 8 x 8 x 8 nm³ | Neuronal process tracing, synapse identification.[8] |
| Cell Biology | Cultured Cells, Algae | 4 x 4 x 4 nm³ | Organelle morphology and interactions.[15] |
| Drug Delivery | Nanoparticle-treated cells | 5 - 10 nm | Intracellular localization and uptake mechanisms.[5] |
| Virology | Virus-infected cells | 5 - 10 nm | Virus-cell and cell-cell interactions.[14] |
Table 2: Application-Specific FIB-SEM Parameters and Insights.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible FIB-SEM data. The following protocols outline the key steps for sample preparation and data acquisition.
Protocol 1: Sample Preparation of Biological Tissues for FIB-SEM
This protocol is adapted for resin-embedded biological tissues.
1. Fixation:
- Immediately after dissection, immerse tissue pieces (no larger than 1 mm³) in a primary fixative solution (e.g., Karnovsky's fixative: 2% paraformaldehyde and 2.5% glutaraldehyde (B144438) in 0.1M cacodylate buffer, pH 7.4).[17]
- Fix overnight at 4°C or for 2-4 hours at room temperature on a rotor.[17]
- Wash the tissue three times for 10 minutes each in 0.1M cacodylate buffer at room temperature.[17]
2. Post-fixation and Staining (Heavy Metal Enhancement):
- Post-fix in a solution of 1% osmium tetroxide (OsO₄) and 1.5% potassium ferrocyanide in 0.1M cacodylate buffer for 1 hour at room temperature. This step enhances membrane contrast.[18]
- Wash three times for 10 minutes each in MilliQ water.[17]
- Incubate in 1% thiocarbohydrazide (B147625) (TCH) solution for 20-45 minutes at 40-60°C to act as a mordant.[17]
- Wash three times for 10 minutes each in MilliQ water.[17]
- Incubate in 2% aqueous osmium tetroxide for 30-60 minutes at room temperature.[18]
- Wash three times for 10 minutes each in MilliQ water.
- Incubate in 1% uranyl acetate (B1210297) overnight at 4°C.
- Wash three times for 10 minutes each in MilliQ water.
- Incubate in lead aspartate solution for 30 minutes at 60°C.
3. Dehydration:
- Dehydrate the samples through a graded series of ethanol (B145695) or acetone (B3395972) (e.g., 30%, 50%, 70%, 90%, 100%, 100%) for 10-15 minutes at each step.[19][20]
4. Infiltration and Embedding:
- Infiltrate the samples with a graded series of epoxy resin (e.g., Epon 812) mixed with the dehydration solvent.[19]
- Perform final infiltration with 100% resin.
- Embed the samples in fresh resin and polymerize in an oven at 60°C for 48 hours.
5. Trimming and Mounting:
- Trim the resin block to expose the region of interest.
- Mount the trimmed block onto an SEM stub using conductive epoxy.
- Sputter-coat the sample with a thin layer of conductive material (e.g., gold or carbon) to prevent charging during imaging.
Protocol 2: FIB-SEM Data Acquisition ("Slice and View")
1. System Setup and Calibration:
- Load the mounted sample into the FIB-SEM chamber.
- Evacuate the chamber to high vacuum.
- Calibrate both the electron and ion beams.
2. Region of Interest (ROI) Identification:
- Use the SEM to navigate the sample surface and identify the desired region for 3D imaging.
- Deposit a protective layer of platinum or carbon over the ROI to protect the surface from the ion beam.[10]
3. Trench Milling:
- Use the FIB to mill a trench adjacent to the ROI. This creates a "cliff face" that will be the starting point for serial imaging and allows for the removal of milled material.[10]
4. Serial Slicing and Imaging:
- Set the desired slice thickness (z-step, e.g., 5-20 nm).
- Configure the SEM imaging parameters (accelerating voltage, beam current, detector settings, pixel size, and dwell time).
- Initiate the automated "slice and view" process:
- The FIB mills away a single slice of material.
- The SEM acquires an image of the newly exposed surface.
- This process is repeated until the entire volume of interest has been imaged.[21]
5. Data Processing and 3D Reconstruction:
- The resulting stack of 2D images is aligned and registered.
- Segmentation is performed to identify and delineate structures of interest. This can be done manually, semi-automatically, or using machine learning algorithms.[14]
- The segmented data is then used to generate a 3D model for visualization and quantitative analysis.[22][23]
Visualizations
Experimental Workflow
Caption: FIB-SEM Tomography Experimental Workflow.
Logical Relationship of FIB-SEM Principle
Caption: Principle of FIB-SEM Tomography.
Example Signaling Pathway Visualization (Hypothetical Drug Action)
Caption: Visualizing Drug-Induced Apoptosis Pathway.
References
- 1. 3D imaging of cells and tissues by focused ion beam/scanning electron microscopy (FIB/SEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FIB-SEM - DigiM Solution [digimsolution.com]
- 3. Enhanced FIB-SEM systems for large-volume 3D imaging | eLife [elifesciences.org]
- 4. MSTï½ï¼»Slice&Viewï¼½FIB/SEM tomography [mst.or.jp]
- 5. Focused ion beam-scanning electron microscopy provides novel insights of drug delivery phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. The principle of the Focused Ion Beam Scanning Electron Microscope (FIB-SEM) | Universal Lab Blog [universallab.org]
- 8. Enhanced FIB-SEM systems for large-volume 3D imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MyScope [myscope.training]
- 11. taawon.com [taawon.com]
- 12. Focused Ion Beam SEM (FIB-SEM) – France-BioImaging [france-bioimaging.org]
- 13. researchgate.net [researchgate.net]
- 14. FIB-SEM as a Volume Electron Microscopy Approach to Study Cellular Architectures in SARS-CoV-2 and Other Viral Infections: A Practical Primer for a Virologist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FIB-SEM Technology | Janelia Research Campus [janelia.org]
- 16. Transforming FIB-SEM Systems for Large-Volume Connectomics and Cell Biology | Springer Nature Experiments [experiments.springernature.com]
- 17. Preparation of Tissue for Volume Electron Microscopy using Focused Ion Beam Scanning Electron Microscopy (F... [protocols.io]
- 18. Preparation of Cells for Volume Electron Microscopy using Focused Ion Beam Scanning Electron Microscopy (FI... [protocols.io]
- 19. Frontiers | Light and focused ion beam microscopy workflow for resin-embedded tissues [frontiersin.org]
- 20. Scanning Electron Microscopy - Focused Ion Beam Biological Sample Preparation [protocols.io]
- 21. FIB-SEM Tomography in Biology | Radiology Key [radiologykey.com]
- 22. Enhancing 3D reconstruction accuracy of FIB tomography data using multi-voltage images and multimodal machine learning [tore.tuhh.de]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common problems in SEM imaging and how to solve them.
Welcome to the Scanning Electron Microscopy (SEM) Imaging Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot common issues encountered during SEM analysis. Browse our frequently asked questions and detailed troubleshooting guides to resolve imaging problems and ensure high-quality, accurate data from your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem: Image is blurry or out of focus.
Q1: Why is my SEM image blurry?
A1: Blurry SEM images can stem from several factors including incorrect focus, sample contamination, charging effects, electron beam damage, or instrumental issues.[1] Contaminants like dust and oils on the sample surface can interfere with the electron beam, leading to a loss of sharpness.[1] For non-conductive samples, an accumulation of charge can distort the image and cause blurriness.[1] It is also crucial to ensure the SEM is properly calibrated and the sample is at the correct focal plane.[1]
Troubleshooting Steps:
-
Check Focus: Use the fine and coarse focus knobs to adjust the image. It's often helpful to focus on a small, recognizable feature at high magnification.
-
Sample Cleanliness: Ensure your sample is clean and free from contaminants before loading it into the SEM.[1]
-
Reduce Charging: If you suspect charging, consider applying a conductive coating or using a low-vacuum mode if available.[1]
-
Optimize Imaging Parameters: Experiment with different accelerating voltages, beam currents, and working distances to find the optimal settings for your sample.[1]
-
Instrument Check: If the problem persists, there may be an issue with the SEM itself, such as a misaligned electron gun or a malfunctioning detector, which may require a service engineer to resolve.[1]
Problem: Image appears distorted or stretched.
Q2: What causes distortion in my SEM images?
A2: Image distortion in SEM is often caused by astigmatism, where the electron beam is not perfectly circular.[2] This can be due to imperfections in the electromagnetic lenses or contamination on the apertures.[2] Other causes can include external electromagnetic fields from nearby equipment or acoustic vibrations.[3]
Troubleshooting Steps:
-
Correct for Astigmatism: This is a critical step for high-resolution imaging. The process involves adjusting the stigmator coils to make the electron beam circular.
-
Check for External Interferences: Be aware of strong magnetic fields or significant vibrations in the vicinity of the SEM, as these can distort the image.[3] Relocating the interfering source or the SEM may be necessary in extreme cases.
Experimental Protocol: Astigmatism Correction
-
Select a suitable feature: Find a small, round, and high-contrast feature on your sample.
-
Increase magnification: Magnify the feature to a high level where the image starts to appear blurry (e.g., 50,000x or higher for a field emission gun SEM).[4]
-
Underfocus and overfocus: Use the fine focus knob to move slightly above and below the point of best focus. If astigmatism is present, the feature will appear to stretch in different directions in the underfocused and overfocused states.[2]
-
Adjust Stigmators: Use the X and Y stigmator controls to make the stretched feature as round as possible in both the underfocused and overfocused conditions.[2][5] The goal is to have the image blur and sharpen symmetrically as you go through focus.
-
Refocus: After adjusting the stigmators, refocus the image.
-
Iterate: Repeat steps 3-5 until the image appears sharp and does not stretch as you move through focus.
Problem: Bright patches or streaks appear on the image (Charging).
Q3: My image of a non-conductive sample has bright areas and is unstable. What is happening?
A3: This phenomenon is known as "charging," where the electron beam injects more electrons than the sample can dissipate.[2][6] This charge accumulation deflects the incoming electron beam, leading to bright patches, streaks, and image drift.[2][7] It is a common issue with non-conductive materials like polymers, ceramics, and biological specimens.[1]
Troubleshooting Steps & Solutions:
| Solution | Description | Advantages | Disadvantages |
| Conductive Coating | A thin layer of a conductive material (e.g., gold, platinum, carbon) is sputtered onto the sample surface.[8][9] | Effectively eliminates charging by providing a path for the excess charge to ground.[6] | Can obscure fine surface details if the coating is too thick.[10] May introduce artifacts. |
| Low Vacuum / Variable Pressure SEM | Introducing a small amount of gas into the sample chamber neutralizes the surface charge.[6] | Allows for imaging of non-conductive samples in their native state without coating. | Image resolution may be lower compared to high-vacuum mode.[9] |
| Lower Accelerating Voltage (kV) | Using a lower energy electron beam reduces the number of electrons injected into the sample, thus minimizing charging.[2][7][8] | Simple to implement and can reduce beam damage to sensitive samples.[2] | May result in lower image resolution and signal-to-noise ratio. |
| Reduce Beam Current | A lower beam current delivers fewer electrons to the sample per unit time. | Can help reduce both charging and beam damage. | Decreases the signal-to-noise ratio, potentially leading to a grainier image. |
Logical Workflow for Troubleshooting Charging
References
- 1. Blurry SEM Image: Causes and Solutions - Element Pi [elementpi.com]
- 2. MyScope [myscope.training]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. stinstruments.com [stinstruments.com]
- 7. nanoscience.com [nanoscience.com]
- 8. Reduction and correction of sample surface charging effects in scanning electron microscopy imaging-ZEPTOOLS [en.zeptools.cn]
- 9. nanoscience-analytical.com [nanoscience-analytical.com]
- 10. SEM Artifacts : Understanding Common Issues - Element Pi [elementpi.com]
Technical Support Center: Mitigating Charging Effects in Non-Conductive SEM Samples
Welcome to the technical support center for Scanning Electron Microscopy (SEM) analysis of non-conductive samples. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to sample charging during their experiments.
Troubleshooting Guide
This section addresses common issues encountered when imaging non-conductive materials and provides step-by-step solutions.
Problem: My SEM image is distorted, excessively bright, or drifting.
These are common artifacts of sample charging, where the insulating nature of the specimen causes a build-up of electrons from the incident beam.[1][2][3][4] This accumulated charge deflects the primary electron beam, leading to image distortion.[2][3]
Solution Workflow:
To systematically address charging, follow this decision-making workflow:
Caption: Decision workflow for troubleshooting charging artifacts.
Frequently Asked Questions (FAQs)
Conductive Coating
Q1: What is conductive coating and why is it used?
A conductive coating is an ultra-thin layer of an electrically conductive material applied to the surface of a non-conductive sample.[5][6] This layer provides a path for the incident electrons to dissipate to the ground, thus preventing charge accumulation on the sample surface.[4][7] It also helps to reduce thermal damage and can improve the secondary electron signal for better topographic imaging.[5]
Q2: What are the common materials used for coating and which one should I choose?
Common coating materials include gold (Au), gold/palladium (Au/Pd), platinum (Pt), iridium (Ir), and carbon (C).[5][8] The choice of material depends on the required image resolution and the type of analysis being performed.
| Coating Material | Typical Thickness | Grain Size | Primary Use Case |
| Gold (Au) | 5-20 nm | 8-12 nm | Low to medium magnification imaging.[7] |
| Gold/Palladium (Au/Pd) | 2-20 nm | Finer than Au | General-purpose, good for varied topography. |
| Platinum (Pt) | 2-20 nm | Finer than Au/Pd | High-magnification imaging (50,000x - 200,000x).[8] |
| Iridium (Ir) | 1-10 nm | Very fine | Ultra-high resolution imaging (>200,000x).[8] |
| Carbon (C) | 5-20 nm | Amorphous | X-ray microanalysis (EDS, WDS) as it doesn't interfere with most elemental peaks.[5] |
Q3: What is the general protocol for sputter coating?
Sputter coating is a common method for applying a thin metal coating.[7]
Experimental Protocol: Sputter Coating
-
Sample Mounting: Securely mount the non-conductive sample on an SEM stub using a conductive adhesive, such as carbon tape or silver paint.[2] Ensure a conductive path from the sample surface to the stub.
-
Loading: Place the mounted sample into the sputter coater chamber.
-
Vacuum: Evacuate the chamber to the required vacuum level.
-
Gas Introduction: Introduce an inert gas, typically argon, into the chamber.
-
Sputtering: Apply a high voltage to the target material (e.g., gold, platinum). This creates a plasma, and ions from the gas bombard the target, ejecting atoms that then coat the sample.[7]
-
Thickness Monitoring: The coating thickness is controlled by the sputtering time and current, often monitored by a quartz crystal microbalance. A typical thickness for SEM imaging is between 2-20 nm.[5]
-
Venting: Once the desired thickness is achieved, turn off the power and vent the chamber to atmospheric pressure to retrieve the coated sample.
Low Vacuum / Variable Pressure SEM
Q4: What is Low Vacuum or Variable Pressure SEM, and how does it reduce charging?
Low Vacuum (LV) or Variable Pressure (VP) SEM allows imaging of non-conductive samples without a conductive coating.[1][9][10] In this mode, a small amount of gas (e.g., air or nitrogen) is introduced into the sample chamber, typically at pressures between a few to a few hundred Pascals.[11][12] The electron beam interacts with these gas molecules, creating positive ions. These ions are then attracted to the negatively charged areas on the sample surface, neutralizing the charge buildup.[4][12][13]
Q5: When should I use Low Vacuum mode?
Use Low Vacuum mode when:
-
The sample cannot be coated because it needs to be analyzed further in its natural state.[8][13]
-
The sample has a complex topography that is difficult to coat evenly.[8]
-
The sample is sensitive and could be damaged by the coating process.
Q6: What are the limitations of Low Vacuum mode?
While effective, LV mode has some drawbacks. The gas in the chamber can scatter the electron beam, which may reduce image resolution compared to high vacuum mode.[14][15] Also, traditional secondary electron detectors do not work well in low vacuum conditions, so imaging often relies on backscattered electron detectors or specialized low vacuum secondary electron detectors.[3][4]
| Parameter | High Vacuum Mode | Low Vacuum / Variable Pressure Mode |
| Chamber Pressure | < 10⁻³ Pa | 5 - 3000 Pa[11][12] |
| Sample Conductivity | Requires conductive samples or coating | Can image non-conductive samples without coating[1][10] |
| Image Resolution | Generally higher | Can be lower due to beam scattering[14] |
| Detector Compatibility | SE and BSE detectors | Primarily BSE or specialized LVSE detectors[3][4] |
Beam Parameter Optimization
Q7: How can I adjust the electron beam settings to reduce charging?
Optimizing the electron beam parameters is a crucial step, especially when coating or low vacuum are not options.[2]
-
Lower the Accelerating Voltage (kV): Reducing the beam energy is a very effective way to decrease charging.[3][16] At lower accelerating voltages (typically 0.5-5 kV), the number of electrons entering the sample is closer to the number of electrons leaving it (as secondary and backscattered electrons), leading to less net charge accumulation.[3]
-
Reduce the Beam Current: A lower beam current (probe current) deposits fewer electrons per unit of time, which can help manage charging.
-
Increase the Spot Size: A larger spot size distributes the electron beam over a wider area, reducing the current density and mitigating localized charging.[16]
Q8: What is Beam Deceleration and how does it help?
Beam Deceleration, also known as sample biasing, is a technique that allows for low landing energy of the electron beam while maintaining high beam energy within the electron column.[17][18] A negative voltage is applied to the sample stage, which decelerates the electrons just before they impact the sample.[18][19] This provides the benefits of low kV imaging (reduced charging and enhanced surface detail) while minimizing the optical aberrations associated with a low-energy beam, thus achieving better resolution.[18][20]
Caption: Principle of Beam Deceleration for reducing charging.
References
- 1. nanoscience.com [nanoscience.com]
- 2. nanoscience-analytical.com [nanoscience-analytical.com]
- 3. nanoscience.com [nanoscience.com]
- 4. stinstruments.com [stinstruments.com]
- 5. Brief Introduction to Coating Technology for Electron Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 6. vaccoat.com [vaccoat.com]
- 7. nanoscience.com [nanoscience.com]
- 8. Sample Preparation Techniques – Conductive Coatings | JEOL Resources [jeolusa.com]
- 9. jhtechnologies.com [jhtechnologies.com]
- 10. Low Vacuum Mode SEM: Explained - Element Pi [elementpi.com]
- 11. epfl.ch [epfl.ch]
- 12. low-vacuum SEM, Natural SEM, Wet SEM, variable pressure SEM, VP-SEM, Environmental SEM, ESEM | Glossary | JEOL Ltd. [jeol.com]
- 13. Low Vacuum Mode (variable pressure) - University of Plymouth [plymouth.ac.uk]
- 14. MyScope [myscope.training]
- 15. researchgate.net [researchgate.net]
- 16. Prevent SEM Sample Charging: Effective Solutions - Element Pi [elementpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 19. deceleration method | Glossary | JEOL Ltd. [jeol.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting blurry images in transmission electron microscopy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to blurry images in Transmission Electron Microscopy (TEM).
Troubleshooting Guide: Blurry TEM Images
This guide addresses specific problems that can cause blurry images during your TEM experiments. Each section is presented in a question-and-answer format to directly tackle the issues you may be encountering.
Issue 1: The entire image is uniformly blurry and out of focus.
Question: Why is my entire TEM image blurry, and how can I fix it?
Possible Causes and Solutions:
-
Incorrect Focus: The most common reason for a blurry image is that the objective lens is not correctly focused on the specimen.
-
Solution: Use the microscope's focus controls to adjust the objective lens current. A common technique is to find the "eucentric height" and then finely adjust the focus until the image appears sharp. The presence of Fresnel fringes (light or dark bands at the edges of features) can be used as a guide; at true focus, these fringes are minimized.[1]
-
-
Astigmatism: This is an objective lens defect that causes features to be elongated in one direction, preventing a sharp focus across the entire image.[2] Astigmatism can vary with imaging conditions like defocus and magnification.[3]
-
Solution: Correct for astigmatism using the objective lens stigmators. This is typically done by observing the shape of Thon rings in the Fast Fourier Transform (FFT) of an image of an amorphous area.[4] The goal is to make the Thon rings perfectly circular. Automated astigmatism correction systems are available on many modern microscopes.[5]
-
-
Incorrect Sample Height (Z-height): If the sample is not at the correct height within the objective lens, it will be impossible to achieve a sharp focus.
-
Solution: Ensure the specimen holder is fully inserted and at the correct Z-height. Follow the microscope manufacturer's instructions for setting the eucentric height for the specimen.
-
Issue 2: The image appears to be drifting or moving.
Question: My TEM image is drifting, causing motion blur. What is causing this and how can I stop it?
Possible Causes and Solutions:
Image drift can be one of the most significant contributors to blurry images, especially during long exposures. The primary causes are mechanical instability, thermal changes, and specimen charging.[6]
-
Mechanical Drift: This can be caused by instability in the specimen holder or the TEM stage itself.[6][7] Environmental vibrations can also contribute to mechanical drift.[8]
-
Thermal Drift: Temperature fluctuations in the microscope column or the specimen holder can cause expansion or contraction, leading to drift.[7][9] This is a common issue after specimen insertion or when using a cryo-holder.[6]
-
Solution:
-
Allow the microscope and specimen holder to reach thermal equilibrium. This can take a significant amount of time, especially for cryo-TEM.
-
Maintain a stable room temperature.[9]
-
-
-
Specimen Charging: For non-conductive or poorly conductive samples, the electron beam can cause a buildup of charge on the specimen.[10][11][12] This charge can deflect the electron beam, leading to image drift and distortion.[13]
Issue 3: The image has sharp and blurry regions.
Question: Some parts of my TEM image are in focus while others are blurry. What is the problem?
Possible Causes and Solutions:
-
Specimen Thickness: If the specimen is too thick, the electron beam can be scattered multiple times, leading to a loss of image clarity and chromatic aberration, which worsens with thicker samples.[2][14]
-
Tilted Specimen: If the specimen is not perpendicular to the electron beam, only a portion of the image that is at the focal plane will be sharp.
-
Solution: Use a tilt holder to adjust the orientation of the specimen so that the area of interest is perpendicular to the beam.
-
-
Contamination: Contamination on the specimen, such as hydrocarbons from the vacuum system or sample preparation, can build up under the electron beam and cause localized blurring.[14][16]
Frequently Asked Questions (FAQs)
Q1: What is the ideal specimen thickness for high-resolution TEM?
A1: The ideal specimen thickness depends on the material and the desired resolution. Generally, for high-resolution TEM, the specimen should be electron transparent, meaning it should be thin enough for the electron beam to pass through without significant energy loss or multiple scattering events.
| Application | Recommended Thickness |
| High-Resolution Imaging | < 100 Å (10 nm)[15] |
| Electron Energy Loss Spectroscopy (EELS) | 100 - 500 Å (10 - 50 nm)[15] |
| Diffraction Contrast Imaging | 300 - 500 nm[15] |
Q2: How can I tell if my image is underfocused or overfocused?
A2: The appearance of Fresnel fringes at the edges of features can indicate the focus condition. In an underfocused image, a bright fringe will be visible on the inside of a dark feature.[1] In an overfocused image, a dark fringe will appear on the outside of the feature.[1] At true focus, these fringes are minimized.
Q3: What are some common artifacts from sample preparation that can cause blurry images?
A3: Sample preparation is a critical step, and improper techniques can introduce artifacts that lead to blurry images.[14] Common issues include:
-
Mechanical Damage: Polishing or ion milling can introduce scratches, bending, or amorphous layers that obscure the true structure of the material.[14]
-
Contamination: Residues from fixatives, embedding media, or cleaning solvents can leave a layer of contamination on the sample.[14][16]
-
Uneven Thickness: If the sample has significant variations in thickness, it will be impossible to get the entire area in focus simultaneously.
Q4: Can the TEM instrument itself be the cause of consistently blurry images?
A4: Yes, while many issues are sample-related, the instrument can also be the source of the problem. Potential instrumental causes include:
-
Lens Aberrations: Spherical and chromatic aberrations are inherent to electromagnetic lenses and can limit resolution.[2] While they cannot be completely eliminated, their effects can be minimized by using thinner samples and appropriate objective apertures.
-
Misalignment: A poorly aligned electron column can lead to various image distortions and a loss of resolution.[17]
-
Instabilities: Fluctuations in the high voltage or lens currents can cause image instability and blurring.[11]
Experimental Protocols
Protocol 1: Basic Astigmatism Correction using FFT
-
Locate an Amorphous Area: Find a region of your sample that is amorphous, such as a carbon support film.
-
Acquire an Image: Take an image of this area at a sufficiently high magnification.
-
Calculate the FFT: Use the microscope's imaging software to calculate the Fast Fourier Transform (FFT) of the acquired image.
-
Observe Thon Rings: The FFT will display a pattern of concentric rings, known as Thon rings. If astigmatism is present, these rings will be elliptical.
-
Adjust Stigmators: Use the objective lens stigmators (typically X and Y controls) to adjust the shape of the Thon rings. The goal is to make them as circular as possible.
-
Iterate: Repeat the process of acquiring an image, calculating the FFT, and adjusting the stigmators until the Thon rings are circular, indicating that the astigmatism has been corrected.
Diagrams
Caption: A workflow diagram for troubleshooting blurry TEM images.
Caption: Common causes of image drift in TEM.
References
- 1. MyScope [myscope.training]
- 2. MyScope [myscope.training]
- 3. biorxiv.org [biorxiv.org]
- 4. MyScope [myscope.training]
- 5. researchgate.net [researchgate.net]
- 6. Specimen (Stage) Drift/Instability in TEMs/STEMs [globalsino.com]
- 7. SEM Drift Causes: Understanding the Factors - Element Pi [elementpi.com]
- 8. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
- 9. researchgate.net [researchgate.net]
- 10. Instability of TEM Imaging due to Specimen Charging [globalsino.com]
- 11. Sample Charging in Electron Microscopes (EMs) and Sample Thickness Effect [globalsino.com]
- 12. Dynamics of the charging-induced imaging instability in transmission electron microscopy - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 13. charging phenomenon, charging | Glossary | JEOL Ltd. [jeol.com]
- 14. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 15. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. TROUBLE-SHOOTING [ou.edu]
Optimizing focus and astigmatism in a scanning electron microscope.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing focus and astigmatism in their Scanning Electron Microscope (SEM) experiments.
Troubleshooting Guide
Issue: My SEM images appear blurry or stretched.
This is a common issue that can often be resolved by carefully adjusting the focus and correcting for astigmatism. Follow the steps below to systematically improve your image quality.
Q1: What is the first step I should take if my image is out of focus?
The initial step is to adjust the focus to the best possible level before attempting to correct for astigmatism.[1] It is crucial not to try and correct astigmatism when the image is significantly out of focus, as this can prolong the correction process.[2]
Q2: How do I properly focus the electron beam?
A common and effective method for focusing is the "wobble" method.[3] This involves activating a "wobble" mode on the SEM, which automatically varies the focus.[3] If the objective aperture is not centered, the image will appear to swing back and forth.[3][4] Adjust the X and Y positions of the aperture to minimize this movement, so the image only moves in and out of focus.[5][6]
Q3: My image is focused, but still appears stretched or distorted in one direction. What is the cause?
This is a classic sign of astigmatism.[1][7] Astigmatism occurs when the electron beam is not perfectly circular, but rather elliptical, due to imperfections in the electromagnetic lenses.[1][8] This causes the image to be stretched in one direction when under focus and in a perpendicular direction when over focus.[1][9]
Q4: How do I correct for astigmatism?
Astigmatism is corrected using stigmators, which are electromagnetic coils that adjust the shape of the electron beam.[1][8] The process involves iteratively adjusting the X and Y stigmator controls while observing the image. The goal is to make the image features appear sharp and not stretched in any direction as you pass through focus.[1]
Q5: What is the recommended procedure for astigmatism correction?
A systematic approach is key for effective astigmatism correction.[1] First, ensure the image is as focused as possible. Then, adjust one stigmator control (e.g., X) to achieve the sharpest image, and then adjust the other stigmator control (e.g., Y) to further improve sharpness.[1] This process should be repeated, with fine focus adjustments in between, until the image appears sharp and does not streak when moving through focus.[1] This is best performed at a sufficiently high magnification, for instance, 5,000x to 10,000x for a tungsten source SEM or 50,000x to 100,000x for a field-emission gun (FEG) SEM.[10]
Frequently Asked Questions (FAQs)
Q6: What is astigmatism in an SEM?
Astigmatism in a Scanning Electron Microscope is an aberration where the electron beam has an elliptical rather than a circular cross-section.[1][8] This is typically caused by imperfections or asymmetries in the electromagnetic lenses, contamination on the lens surfaces, or mechanical misalignments.[8] The result is a distorted image with reduced resolution and clarity.[8]
Q7: At what magnification does astigmatism become a significant issue?
Astigmatism is generally negligible at magnifications below 1000x.[1] However, it becomes a critical factor to correct at higher magnifications, typically above 10,000x, to achieve a sharp image.[1]
Q8: What visual cues indicate the presence of astigmatism?
The primary visual cue for astigmatism is the "streaking" or stretching of image features.[1][7] As you adjust the focus from under-focus to over-focus, the direction of this stretching will change by 90 degrees.[7][9] A well-corrected image will blur evenly in all directions when you move out of focus.[2]
Q9: Can automated systems correct for focus and astigmatism?
Yes, many modern SEMs are equipped with automated focus and astigmatism correction systems.[10][11] These systems often use algorithms that analyze the image's Fourier transform to determine and correct for defocus and astigmatism.[12][13][14] Some newer methods even employ deep learning and artificial intelligence for real-time optimization.[15] However, manual correction skills remain valuable, especially for high-resolution imaging.[10]
Q10: Besides focus and astigmatism, what other factors can affect image quality?
Several other factors can impact SEM image quality, including:
-
Beam Settings: Accelerating voltage and beam current need to be optimized for the specific sample.[16][17]
-
Working Distance: A shorter working distance generally improves resolution, while a longer working distance increases the depth of field.[2][18]
-
Sample Preparation: For non-conductive samples, proper coating with a conductive material like gold or carbon is crucial to prevent charging artifacts.[19][20]
-
Contamination: Hydrocarbon contamination from the sample or the chamber can degrade image quality.[1]
Quantitative Data Summary
| Parameter | Typical Range for High-Resolution Imaging | Impact on Image Quality |
| Accelerating Voltage | 1 - 30 kV | Lower kV for surface detail and sensitive samples[1][16]; Higher kV for conductive samples and better signal-to-noise. |
| Working Distance | 5 - 15 mm | Shorter distance for higher resolution[2]; Longer distance for greater depth of field.[18] |
| Magnification for Correction | > 5,000x (W gun), > 50,000x (FEG) | Astigmatism correction is more effective and necessary at higher magnifications.[10] |
Experimental Protocols
Protocol 1: Objective Lens Wobble for Aperture Centering
Objective: To ensure the objective lens aperture is correctly centered for optimal focus.
Methodology:
-
Select a small, distinct feature on your sample.
-
Increase the magnification to a level where the feature is clearly visible.
-
Activate the "wobble" function on the SEM. This will cause the focus to oscillate.
-
Observe the image on the screen. If the aperture is not centered, the image will appear to shift from side to side.[3][4]
-
Use the X and Y aperture alignment controls to minimize this lateral shift.
-
The aperture is centered when the image appears to only move in and out of focus (breathe) without any side-to-side motion.[5]
Protocol 2: Manual Astigmatism Correction
Objective: To correct for astigmatism and achieve a sharp, high-resolution image.
Methodology:
-
Obtain the best possible focus using the focus control.
-
Increase the magnification to a suitable level for observing fine details (e.g., >10,000x).[1]
-
Slightly under-focus and then over-focus the image, observing the direction in which the image details stretch. This confirms the presence of astigmatism.
-
Return to the point of best focus.
-
Select the X-stigmator control and adjust it until the image appears as sharp as possible.
-
Re-adjust the fine focus control to get the best focus again.
-
Select the Y-stigmator control and adjust it to further improve the image sharpness.
-
Repeat steps 6 and 7, iterating between fine focus, X-stigmator, and Y-stigmator adjustments.
-
The astigmatism is corrected when the image remains sharp and does not exhibit any directional stretching as you move through the focal point.[1]
Visualizations
References
- 1. MyScope [myscope.training]
- 2. pixl8-cloud-rms.s3.eu-west-2.amazonaws.com [pixl8-cloud-rms.s3.eu-west-2.amazonaws.com]
- 3. NPGS SEM Optimization [jcnabity.com]
- 4. quora.com [quora.com]
- 5. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Astigmatism Correction Coil Control System in SEMs [globalsino.com]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. csl.cornell.edu [csl.cornell.edu]
- 15. Electron Microscopy: Deep Learning-Based Autofocus and Astigmatism Correction - www.max-planck-innovation.com [max-planck-innovation.com]
- 16. Improve SEM Resolution: Effective Strategies - Element Pi [elementpi.com]
- 17. scribd.com [scribd.com]
- 18. Three Tips for Improving Image Quality Using the SEM [mccrone.com]
- 19. nanoscience-analytical.com [nanoscience-analytical.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Best Practices for Minimizing Sample Damage During FIB Milling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing sample damage during Focused Ion Beam (FIB) milling. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of sample damage that occur during FIB milling?
A1: The primary types of sample damage induced by the high-energy gallium (Ga+) ion beam include amorphization, ion implantation, heating, and curtaining.[1][2] Amorphization is the disruption of the crystalline structure of the sample, creating an amorphous layer on the milled surfaces.[1][3] Ion implantation involves the embedding of Ga+ ions into the sample, which can alter its properties.[4] Beam-induced heating can cause melting or deformation, particularly in sensitive materials like polymers and biological specimens.[5] Curtaining appears as striations on the milled cross-section, arising from variations in sputtering rates across the sample.[6][7]
Q2: How does reducing the ion beam energy help in minimizing sample damage?
A2: Lowering the ion beam energy, especially during the final polishing steps, significantly reduces the thickness of the amorphous layer and the depth of ion implantation.[1][8] As the energy of the incident ions is decreased, their penetration depth into the sample is reduced, leading to less subsurface damage.[8] This is a critical step for preparing high-quality samples for high-resolution imaging techniques like transmission electron microscopy (TEM).
Q3: What is Cryo-FIB, and how does it prevent sample damage?
A3: Cryo-FIB is a technique where the sample is cooled to cryogenic temperatures (typically around -130°C) during milling.[9] This method is particularly effective for heat-sensitive materials such as polymers, biological specimens, and battery materials.[5][9] The low temperature minimizes beam-induced heating, preventing melting, deformation, and other thermal artifacts.[9] It also helps to preserve the native state of biological and hydrated samples.
Q4: What are protective coatings, and how do they work?
A4: Protective coatings are layers of material deposited on the sample surface before FIB milling to shield the underlying area of interest from ion beam damage.[10][11] Common materials for protective coatings include carbon, platinum, and tungsten.[11][12] These layers absorb the initial impact of the ion beam, preventing direct damage to the sample surface and preserving near-surface features. They also help to reduce the curtaining effect by providing a more uniform milling surface.[11]
Q5: What is Gas-Assisted Etching (GAE), and what are its advantages?
A5: Gas-Assisted Etching (GAE) is a technique that introduces a reactive gas into the vacuum chamber during FIB milling.[12][13] The gas reacts with the sample material in the presence of the ion beam, which can enhance the etch rate, improve selectivity between different materials, and reduce redeposition of sputtered material.[13][14] This allows for faster and cleaner milling with potentially less damage to the surrounding area.
Troubleshooting Guides
Issue 1: Presence of a thick amorphous layer on the milled surface.
-
Cause: High-energy ion beam bombardment is the primary cause of amorphization. The thickness of this layer is directly proportional to the beam energy.[1]
-
Solution:
-
Reduce Beam Energy for Final Polishing: After the bulk of the material is removed with a high beam current, switch to a lower accelerating voltage (e.g., 5 keV or 2 keV) for the final milling steps.[1] This will significantly reduce the thickness of the amorphous layer.
-
Low-Energy Argon Ion Polishing: After FIB milling, a post-processing step using a broad beam of low-energy argon ions can be used to remove the gallium-induced amorphous layer.[15][16]
-
Optimize Milling Angle: A shallow angle of incidence for the ion beam during final polishing can also help to minimize the thickness of the damaged layer.
-
Issue 2: "Curtaining" or streaking artifacts on the cross-section.
-
Cause: Curtaining is caused by non-uniform milling rates due to variations in material composition, topography, or crystal orientation.[6][7] It is particularly prevalent when milling through layered or composite materials.
-
Solution:
-
Deposit a Protective Layer: Applying a thick, uniform protective layer of platinum or carbon can create a more homogeneous surface for the ion beam to interact with, thus reducing curtaining.[11]
-
Use a Rocking Stage or Alternating Angle Milling: Some FIB systems are equipped with a "rocking stage" that oscillates the sample during milling, effectively averaging out the topographical differences and minimizing curtaining.[17]
-
Backside Milling: For some samples, it is possible to mill from the backside, through a homogenous substrate, to reach the area of interest, thereby avoiding milling through the complex top layers that cause curtaining.
-
Gas-Assisted Etching: In some cases, the use of a suitable etchant gas can enhance the milling of one material over another, leading to a smoother cross-section.
-
Issue 3: Sample melting, deformation, or bubbling, especially in polymers or biological specimens.
-
Cause: These are signs of excessive beam-induced heating.[5] Materials with low thermal conductivity are particularly susceptible.
-
Solution:
-
Cryo-FIB: Cooling the sample to cryogenic temperatures is the most effective way to prevent thermal damage.[9]
-
Reduce Beam Current: Use the lowest practical beam current for the milling process. A lower current deposits less energy into the sample per unit of time.
-
Optimize Dwell Time and Overlap: Reducing the dwell time of the beam at each point and decreasing the beam overlap can help to dissipate heat more effectively.[2]
-
Issue 4: Unwanted redeposition of sputtered material onto the area of interest.
-
Cause: Material sputtered away by the ion beam can redeposit onto the freshly milled surfaces.
-
Solution:
-
Gas-Assisted Etching: GAE can help by forming volatile byproducts that are pumped away by the vacuum system, thus reducing redeposition.[13]
-
Optimize Milling Strategy: A "bottom-up" milling strategy, where the final cleaning pass is performed from the bottom of the cross-section upwards, can help to minimize redeposition on the face of interest.
-
Post-FIB Cleaning: A final, gentle cleaning step with a very low beam current or with a low-energy broad argon ion beam can remove redeposited material.[15]
-
Data Presentation
Table 1: Gallium (Ga+) Ion Beam Energy vs. Amorphous Layer Thickness in Silicon (Si)
| Accelerating Voltage (keV) | Amorphous Layer Thickness (nm) | Citation(s) |
| 30 | ~20-28 | [1][18] |
| 5 | ~2-10 | [1][19] |
| 2 | < 5 | [1][19] |
Experimental Protocols
Protocol 1: Low-Damage FIB Milling using Low-Energy Final Polishing
-
Protective Layer Deposition:
-
Deposit a layer of platinum or carbon onto the area of interest. For electron beam-sensitive samples, use electron beam-induced deposition for the initial layer, followed by ion beam deposition for a thicker layer.
-
-
Bulk Milling:
-
Use a high beam current (e.g., 1-20 nA) and a high accelerating voltage (e.g., 30 keV) to remove the bulk of the material and create a lamella of approximately 1-2 µm thickness.
-
-
Intermediate Thinning:
-
Reduce the beam current (e.g., 100-500 pA) and continue to thin the lamella to approximately 500 nm.
-
-
Low-Energy Final Polishing:
-
Switch to a low accelerating voltage (e.g., 5 keV) and a low beam current (e.g., 10-50 pA) to thin the lamella to its final desired thickness (e.g., <100 nm).
-
For even less damage, a final polishing step at 2 keV can be performed.[1]
-
-
Final Cleaning:
-
Perform a final "cleaning cross-section" with a very low beam current to remove any redeposited material.
-
Protocol 2: Cryo-FIB Milling of Biological Samples
-
Sample Vitrification:
-
Grow or deposit cells on a TEM grid and vitrify by plunge-freezing in liquid ethane.[20]
-
-
Cryo-Transfer:
-
Transfer the vitrified grid to the FIB-SEM under cryogenic conditions using a cryo-transfer shuttle to prevent ice contamination.[21]
-
-
Coating:
-
Apply a thin layer of platinum using a gas injection system (GIS) to protect the sample surface and reduce charging.[22]
-
-
Milling:
-
Maintain the sample stage at a temperature below -160°C.
-
Perform a multi-step milling process, starting with a higher beam current (e.g., 0.3-3 nA) to create a thick lamella (~2 µm) and gradually reducing the current (down to 10-30 pA) for final thinning to 100-200 nm.[20]
-
-
Lamella Transfer and Imaging:
-
Transfer the grid containing the finished lamellae to a cryo-TEM for imaging.
-
Visualizations
Caption: Workflow for low-damage FIB milling.
Caption: Troubleshooting common FIB milling artifacts.
References
- 1. MyScope [myscope.training]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Amorphization induced by focused ion beam milling in metallic and electronic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmc-series.org.uk [mmc-series.org.uk]
- 6. Curtaining Effect in FIB-EM Sample Preparation [globalsino.com]
- 7. MyScope [myscope.training]
- 8. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 9. Preparing samples from whole cells using focused-ion-beam milling for cryo-electron tomography | Springer Nature Experiments [experiments.springernature.com]
- 10. mtu.edu [mtu.edu]
- 11. Each Atom Counts: Protect Your Samples Prior to FIB Processing | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. MyScope [myscope.training]
- 13. Gas-assisted Etching in FIB Milling [globalsino.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Argon ion polishing of focused ion beam specimens in PIPS II system | Gatan, Inc. [gatan.com]
- 16. azom.com [azom.com]
- 17. pubs.aip.org [pubs.aip.org]
- 18. Amorphous Layer Formed during EM Sample Preparation using FIB [globalsino.com]
- 19. instruct-eric.org [instruct-eric.org]
- 20. MyScope [myscope.training]
- 21. cryoem.wisc.edu [cryoem.wisc.edu]
- 22. bio-protocol.org [bio-protocol.org]
Technical Support Center: Troubleshooting Artifacts in TEM Sample Preparation
This technical support center is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve common artifacts that arise during sample preparation for Transmission Electron Microscopy (TEM).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in TEM images?
A1: Artifacts in TEM images can originate from various stages of sample preparation.[1] The most common sources include initial sample handling, chemical fixation, dehydration, resin infiltration, sectioning, and staining.[1] For cryo-TEM, ice contamination is a primary concern.[2][3][4]
Q2: How can I distinguish between different types of artifacts in my TEM images?
A2: Recognizing artifacts is the first step to eliminating them.[1] For example, small, discrete black dots are often stain precipitates, while crystalline structures in cryo-TEM images indicate ice contamination.[5] Sectioning issues can manifest as parallel lines (chatter), vertical lines (knife marks), or folds in the specimen.[6][7][8]
Q3: Can the TEM instrument itself introduce artifacts?
A3: While many artifacts stem from sample preparation, the TEM instrument can also be a source.[5] Issues such as hydrocarbon contamination from the vacuum system, astigmatism in the condenser lens, and beam-induced damage can all introduce artifacts into the final image.[5][9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific artifacts you may encounter.
Contamination
Contamination is a frequent issue that can obscure the sample's true structure. It can appear as dark spots, irregular patches, or a general haziness in the image.
Issue: Small, discrete black dots or fine, dark speckling across the grid.
-
Possible Cause: Precipitation of heavy metal stains, most commonly lead citrate (B86180) reacting with carbon dioxide to form lead carbonate.[5] Overstaining can also cause a fine precipitate.[5]
-
Troubleshooting & Optimization:
Issue: Dark spots that grow under the electron beam.
-
Possible Cause: Hydrocarbon contamination from the microscope's vacuum system, the sample itself, or handling.[5][10] These hydrocarbons can polymerize under the electron beam.[5]
-
Troubleshooting & Optimization:
Sectioning Artifacts
Ultramicrotomy, the process of cutting ultra-thin sections, can introduce several artifacts.
Issue: Parallel lines or bands of varying thickness in the section ("Chatter" or "Venetian Blinds").
-
Possible Cause: Vibrations during the sectioning process.[6] This can be due to a loose specimen block, a dull knife, or incorrect cutting speed.[6][12]
-
Troubleshooting & Optimization:
Issue: Straight, vertical lines running through the section ("Knife Marks").
-
Possible Cause: Imperfections or dirt on the knife edge.[7][15] Hard inclusions within the specimen block can also damage the knife edge and cause marks.[14]
-
Troubleshooting & Optimization:
-
Use a clean, high-quality knife.
-
If using a glass knife, try a different area of the knife edge or make a new knife.[14]
-
For diamond knives, ensure they are properly cleaned according to the manufacturer's instructions.
-
If the marks persist in the same location on the section after moving to a new area of the knife, there may be a hard particle in your sample block.[14]
-
Issue: Wrinkles or folds in the section.
-
Possible Cause: Improper handling during section retrieval from the water bath, static electricity, or a dull microtome blade.[8] Incomplete paraffin (B1166041) infiltration or uneven cooling can also create internal stresses that lead to wrinkling.[8]
-
Troubleshooting & Optimization:
-
Maintain the water bath at the optimal temperature (typically 40–45°C for paraffin sections) to allow sections to flatten properly.[8]
-
Use anti-static devices and handle sections with care to minimize mechanical stress.[8]
-
Ensure the microtome blade is sharp.[8]
-
If wrinkles persist, re-embedding the sample may be necessary.[8]
-
Cryo-TEM Specific Artifacts
Issue: Crystalline structures obscuring the sample.
-
Possible Cause: Ice contamination. This occurs when the rapid freezing process is not optimized, leading to the formation of crystalline ice instead of vitreous (amorphous) ice.[2][4] Contamination can also occur from atmospheric moisture during sample handling and transfer.[3][16]
-
Troubleshooting & Optimization:
-
Optimize vitrification parameters, such as blotting time, to achieve a thin layer of sample solution.[4]
-
Work in a low-humidity environment to minimize exposure to atmospheric water vapor.[3][4]
-
Use freshly decanted liquid nitrogen to reduce ice crystals in the cryogen.[3][4]
-
Pre-cool all tools and components that will come into contact with the grid.[4]
-
Quantitative Data Summary
| Artifact | Common Cause(s) | Key Prevention/Troubleshooting Parameters |
| Stain Precipitates | Reaction of lead citrate with CO2 | Use freshly filtered stain; minimize air exposure. |
| Hydrocarbon Contamination | Vacuum system, sample handling | Plasma clean grid/holder (e.g., 10-40 W for 10-60 seconds); use cold finger.[5] |
| Chatter | Vibrations, dull knife | Secure clamping; use a sharp knife; optimize cutting speed. |
| Knife Marks | Damaged/dirty knife edge | Use a clean, high-quality knife; check for hard inclusions in the sample. |
| Wrinkles/Folds | Improper section handling, static | Optimal water bath temperature (40-45°C for paraffin); anti-static measures.[8] |
| Ice Contamination (Cryo) | Slow freezing, atmospheric moisture | Optimize blotting time; low-humidity environment (<1% humidity is ideal).[3] |
Experimental Protocols & Workflows
Standard Protocol for Biological Sample Preparation (Chemical Fixation)
This protocol outlines the key steps for preparing biological samples for TEM.[17][18][19]
-
Primary Fixation: Chemically preserve the sample, typically with glutaraldehyde, to cross-link proteins.[18][19]
-
Secondary Fixation: Use osmium tetroxide to fix lipids and enhance contrast.[18][19]
-
Dehydration: Gradually remove water from the sample using a graded series of ethanol (B145695) or acetone.[18][19]
-
Infiltration: Slowly replace the dehydration solvent with a liquid embedding resin.[18]
-
Embedding & Polymerization: Place the sample in a mold with fresh resin and harden it, usually with heat or UV light.[18]
-
Ultramicrotomy: Cut ultra-thin sections (typically 50-100 nm) from the hardened block.[17]
-
Staining: Mount the sections on a TEM grid and stain with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.[19]
Troubleshooting Logic for Sectioning Artifacts
This diagram illustrates a logical approach to diagnosing and resolving common artifacts encountered during ultramicrotomy.
References
- 1. MyScope [myscope.training]
- 2. minimizing-ice-contamination-in-cryo-em-sample-preparation-a-comprehensive-approach | Shuimu Biosciences [shuimubio.com]
- 3. blog.delmic.com [blog.delmic.com]
- 4. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
- 5. benchchem.com [benchchem.com]
- 6. bioimaging.dbi.udel.edu [bioimaging.dbi.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. app.studyraid.com [app.studyraid.com]
- 9. m.youtube.com [m.youtube.com]
- 10. TEM Tips and Tricks – Overcoming sample geometry and combating carbon contamination - Nanoanalysis - Oxford Instruments [nano.oxinst.com]
- 11. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 12. Microtome Tissue Sectioning | Accu-Cut SRM 300 LT Manual Microtome [sakuraus.com]
- 13. Microtome Tissue Sectioning | Accu-Cut SRM 300 LT Manual Microtome [sakuraus.com]
- 14. researchgate.net [researchgate.net]
- 15. Microtome Tissue Sectioning | Accu-Cut SRM 300 LT Manual Microtome [sakuraus.com]
- 16. blog.delmic.com [blog.delmic.com]
- 17. hrcak.srce.hr [hrcak.srce.hr]
- 18. Behind the Scenes: A Look into Biological Sample Preparation for TEM [scienceservices.de]
- 19. TEM sample preparation techniques | University of Gothenburg [gu.se]
Getting help from DCCEM support scientists with imaging issues.
Welcome to the DCCEM support center for imaging. This guide provides troubleshooting advice and protocols to help you resolve common issues encountered during your imaging experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common problems researchers face. Each question is followed by a series of potential causes and solutions.
Weak or No Fluorescence Signal
Q: I am not seeing any signal, or the signal is very weak. What could be the problem?
A: This is a common issue with several potential causes. Use the following flowchart to diagnose the problem:
Caption: Troubleshooting workflow for weak or no fluorescence signal.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Microscope & Imaging Settings | ||
| Incorrect filter set for fluorophore | Ensure the excitation and emission filters match the spectral profile of your fluorophore. | [1] |
| Low exposure time or gain | Increase the exposure time or detector gain. Be cautious as this can also increase background noise. | [1][2] |
| Photobleaching (fluorophore destruction) | Minimize light exposure by using neutral density filters, reducing exposure time, or using an anti-fade mounting medium. Image samples promptly after staining. | [1][3][4][5] |
| Sample Preparation | ||
| Inadequate primary antibody concentration | The concentration of the primary antibody is critical. Perform an antibody titration to determine the optimal concentration. | [6][7] |
| Suboptimal fixation | The fixation method can mask the epitope. Try a different fixation method (e.g., methanol (B129727) vs. formaldehyde) or perform antigen retrieval. | [1][7] |
| Insufficient permeabilization | If your target is intracellular, ensure adequate permeabilization. Triton X-100 is a common choice, but the concentration and incubation time may need optimization. | [1][8][9] |
| Antibodies & Reagents | ||
| Incompatible primary and secondary antibodies | The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary). | [1][10] |
| Inactive antibodies | Ensure antibodies have been stored correctly at the recommended temperature and have not been subjected to multiple freeze-thaw cycles. | [1] |
| Biological Factors | ||
| Low or no target protein expression | Confirm that your cell or tissue type expresses the target protein. It is recommended to include a positive control cell line or tissue. | [4][10] |
High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to see my specific signal. How can I fix this?
A: High background can obscure your signal and is often due to issues with blocking, antibody concentrations, or washing steps.
Caption: Decision tree for troubleshooting high background staining.
Detailed Breakdown of Causes and Solutions:
| Potential Cause | Recommended Solution | Citation |
| Autofluorescence | ||
| Endogenous fluorophores in the sample | Image an unstained sample to assess the level of autofluorescence. If present, consider using a different fixative (avoid glutaraldehyde) or treating with a quenching agent like 0.1% sodium borohydride (B1222165) or Sudan Black B. | [1] |
| Reagent & Protocol Issues | ||
| Insufficient blocking | Increase the blocking incubation time or try a different blocking agent. A common and effective blocking solution is 5% normal serum from the same species as the secondary antibody. | [10][11] |
| Primary or secondary antibody concentration too high | High antibody concentrations can lead to non-specific binding. Titrate both primary and secondary antibodies to find the optimal concentration that provides a good signal-to-noise ratio. | [10][11] |
| Inadequate washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies. | [7][10][11] |
| Issues with secondary antibody | A cross-reacting secondary antibody can cause high background. Run a control with only the secondary antibody to check for non-specific binding. | [11] |
Experimental Protocols
Protocol 1: Primary Antibody Titration for Immunofluorescence
This protocol outlines a method for determining the optimal dilution of a primary antibody.
Materials:
-
Cells cultured on coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Prepare a series of primary antibody dilutions. Start with the manufacturer's recommended dilution and prepare a series of two-fold dilutions (e.g., 1:50, 1:100, 1:200, 1:400, 1:800, 1:1600) in blocking buffer.[2] Include a "no primary antibody" control.
-
Fix and permeabilize your cells according to your standard protocol.[9][12]
-
Block the cells for at least 1 hour at room temperature.[13]
-
Incubate separate coverslips with each dilution of the primary antibody overnight at 4°C in a humidified chamber.[7][14]
-
Wash the cells three times for 5 minutes each with PBS.[13]
-
Incubate all coverslips with the same concentration of the appropriate secondary antibody for 1 hour at room temperature, protected from light.[13]
-
Wash the cells three times for 5 minutes each with PBS, protected from light.[13]
-
Mount the coverslips with mounting medium containing DAPI.[14]
-
Image all samples using the same microscope settings (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the dilution that provides the best signal-to-noise ratio (bright specific staining with low background).[15]
Protocol 2: Cell Fixation and Permeabilization
The choice of fixation and permeabilization method depends on the target antigen and its subcellular localization.
Option A: Formaldehyde Fixation followed by Detergent Permeabilization (for most antigens)
-
Fixation: Incubate cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9][13]
-
Wash: Gently rinse the cells three times with PBS.
-
Permeabilization: Incubate cells with 0.1-0.5% Triton X-100 or saponin (B1150181) in PBS for 10-15 minutes at room temperature.[8][13]
-
Wash: Rinse the cells three times with PBS.
-
Proceed with the blocking step.
Option B: Methanol Fixation and Permeabilization (can be better for some cytoskeletal and nuclear antigens)
-
Fixation/Permeabilization: Incubate cells with ice-cold 100% methanol for 10 minutes at -20°C.[9][14]
-
Wash: Gently rinse the cells three times with PBS.
-
Proceed with the blocking step.
| Reagent | Mechanism | Pros | Cons | Citation |
| 4% Paraformaldehyde (PFA) | Cross-linking | Good preservation of cellular morphology | Can mask epitopes, requires separate permeabilization step | [12] |
| Methanol (ice-cold) | Dehydrating/Precipitating | Fixes and permeabilizes simultaneously, can enhance signal for some antigens | Can alter cell morphology, may not be suitable for all antigens | [9][12] |
| Triton X-100 | Non-ionic detergent | Permeabilizes all membranes, including nuclear membrane | Can extract some membrane-associated proteins | [8][9] |
| Saponin | Selective detergent | Permeabilizes the plasma membrane while leaving organellar membranes largely intact | May not be sufficient for accessing all intracellular compartments | [8] |
Protocol 3: Minimizing Photobleaching in Live-Cell Imaging
Photobleaching can rapidly degrade your fluorescent signal and introduce phototoxicity.
Experimental Setup and Acquisition:
-
Use an optimized imaging medium: Whenever possible, use a phenol (B47542) red-free medium to reduce background fluorescence.[16]
-
Minimize light exposure:
-
Choose robust fluorophores: Select bright and photostable fluorescent proteins or dyes. Longer wavelength fluorophores are generally less phototoxic.[5][17]
-
Use sensitive detectors: A more sensitive camera (e.g., EMCCD or sCMOS) will allow you to use lower excitation light levels.[17]
-
Consider anti-fade reagents: For some applications, adding an anti-fade reagent to your live-cell imaging medium can help reduce photobleaching.[3][5]
Workflow for Optimizing Live-Cell Imaging Conditions:
Caption: Experimental workflow for minimizing photobleaching.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. biotech.gsu.edu [biotech.gsu.edu]
- 3. biocompare.com [biocompare.com]
- 4. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lerner.ccf.org [lerner.ccf.org]
- 7. IF Troubleshooting | Proteintech Group [ptglab.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. ibidi.com [ibidi.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. documents.uow.edu.au [documents.uow.edu.au]
- 17. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
Technical Support Center: Optimizing Electron Diffraction Pattern Quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the quality of their electron diffraction patterns.
Troubleshooting Guides
This section addresses specific issues that can arise during electron diffraction experiments.
Issue 1: Weak or No Diffraction Signal
Symptoms:
-
The diffraction pattern is very faint or completely absent.
-
Only the central beam is visible.
Possible Causes & Solutions:
| Cause | Solution |
| Poor Sample Quality | The crystal may be too thin, disordered, or not present in the selected area. Screen for thicker, well-ordered crystals using techniques like negative staining before cryo-EM.[1] |
| Incorrect Microscope Alignment | The electron beam may not be properly aligned with the microscope's optic axis. Perform a full microscope alignment, starting with the illumination system and ensuring the beam is correctly tilted down the objective lens axis.[2] |
| Beam Misalignment on Sample | The electron beam might not be hitting the sample. Check the specimen holder and ensure the sample is correctly positioned. If you've lost the beam, remove apertures and lower the magnification to find it.[2] |
| Incorrect Exposure Settings | The exposure time may be too short to detect the weak diffraction signal. Incrementally increase the exposure time. |
| Sample Sensitivity | The sample may be sensitive to the vacuum and degrading before data collection. Cooling the sample with a cryo-holder prior to insertion into the microscope can help preserve crystallinity.[3] |
Experimental Protocol: Screening Crystals with Negative Staining [1]
-
Apply 2 µl of the crystalline sample to a freshly glow-discharged electron microscopy grid.
-
Wash the grid three times with deionized water.
-
Stain the sample with two drops of 0.75% uranyl formate.
-
Air-dry the grid.
-
View the grid in the electron microscope to identify crystalline areas of at least 1x1 µm. A suitable sample should exhibit strong, sharp reflections to at least 20 Å resolution in its power spectrum.
Issue 2: Blurry or Streaked Diffraction Spots
Symptoms:
-
Diffraction spots are not sharp and appear elongated or streaked.
-
This is often more pronounced for highly tilted specimens.[4]
Possible Causes & Solutions:
| Cause | Solution |
| Imperfect Crystal Flatness | The crystal may be wrinkled or bent, causing the diffraction spots to blur, especially at high tilt angles.[4] Using molybdenum grids can help reduce the wrinkling of carbon films upon cooling.[4] The carbon sandwich technique can also improve crystal flatness.[4] |
| Incorrect Focus | The diffraction pattern is not properly focused. Use the diffraction lens to focus the rim of the objective aperture, then use the condenser lens to focus the diffraction spots.[5] |
| Lens Astigmatism | Astigmatism in the condenser or objective lens can distort the diffraction spots. Correct for astigmatism for each lens at each stage of alignment.[2] |
| Sample Charging | For non-conductive samples, charge can build up and distort the electron beam. Applying a thin conductive coating (e.g., gold or platinum) can mitigate this.[6] |
| Sample Movement | The sample may be drifting during data acquisition. Ensure the specimen stage is stable and allow the sample to settle after any movement before collecting data. |
Logical Relationship: Focusing a Diffraction Pattern
Issue 3: High Background Noise
Symptoms:
-
The diffraction pattern has a "foggy" appearance, making it difficult to distinguish the spots.
-
This is often due to inelastically scattered electrons.[7]
Possible Causes & Solutions:
| Cause | Solution |
| Thick Sample | A thick sample will increase the amount of inelastic and multiple scattering, contributing to a high background.[8] Prepare thinner samples or use an energy filter. |
| Amorphous Material | The presence of amorphous material (e.g., ice, embedding medium) around the crystal will contribute to diffuse scattering. Optimize sample preparation to minimize excess material.[9] |
| Incorrect Background Subtraction | The background correction during data processing may be inadequate. Various software tools can perform dynamic background subtraction to improve the signal-to-noise ratio.[10][11] |
| Inelastic Scattering | Inelastically scattered electrons contribute to a diffuse background. Using an energy filter to select only elastically scattered electrons can significantly enhance contrast and reduce background noise.[8] |
| Air Scattering | Scattering of the electron beam by air along the beam path can increase background noise. Using a helium-filled bag or chamber can reduce this.[9] |
Experimental Workflow: Energy Filtering for Background Reduction
Frequently Asked Questions (FAQs)
Q1: How can I improve the resolution of my electron diffraction patterns?
Improving resolution involves optimizing several factors:
-
Sample Preparation: Ensure your crystals are well-ordered and flat. The carbon sandwich technique can improve flatness for tilted data collection.[4]
-
Microscope Alignment: A precisely aligned electron beam is crucial. Pay close attention to correcting lens astigmatism.[2]
-
Data Collection Strategy: For 3D electron diffraction, using precession electron diffraction can reduce dynamical scattering effects and improve the quality of the diffraction intensities.
-
Energy Filtering: Using an energy filter to remove inelastically scattered electrons can enhance both contrast and resolution.[8]
-
Instrumentation: Modern field-emission gun microscopes provide a smaller, more coherent electron probe, which can improve spatial resolution.[7]
Q2: What are some common artifacts in electron diffraction patterns and how can I avoid them?
Common artifacts include:
-
Parasitic Intensity Stripes: These can arise from various sources in the microscope and detector.[12] Proper alignment and maintenance can minimize these.
-
Irregular Background: This can result from incorrect online dark-count subtraction during data acquisition.[12]
-
Detector-Related Artifacts: Damaged or malfunctioning detector areas can introduce artifacts.[12]
-
Sample Preparation Artifacts: Contamination, precipitates from staining or fixation agents, and mechanical damage during sample handling can all introduce artifacts.[13][14] Careful and clean sample preparation is key to avoiding these.[14]
Q3: How do I choose the correct camera length?
The camera length affects the magnification of the diffraction pattern.[15]
-
A short camera length will result in a pattern with closely spaced spots, which is useful for observing a large area of reciprocal space.[15]
-
A long camera length will produce a pattern with widely spaced spots, which is better for resolving fine details and making precise measurements of lattice spacings.[15]
The optimal camera length depends on the sample and the information you want to obtain. It is essential to calibrate the camera length using a standard sample with a known lattice spacing for accurate measurements.[15][16]
Q4: What software is available for processing electron diffraction data?
Several software packages are available for processing and analyzing electron diffraction data. Some examples include:
-
DiffTools: A suite of tools for DigitalMicrograph that aids in calibration, center determination, and rotational averaging.[17][18]
-
JANA2006: A crystallographic program for structure solution and refinement from electron diffraction data.[19]
-
ADT3D: Used for unit cell parameter determination and intensity extraction from diffraction tomography data.[19]
-
GARFIELD: A toolkit specifically designed for indexing ultrafast electron diffraction patterns.[20]
-
MicroED processing suites: Several ad-hoc suites have been developed for processing MicroED data, often written in Python.[21]
Troubleshooting Decision Tree
References
- 1. The Collection of High-Resolution Electron Diffraction Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to align an electron microscope (TEM) [rodenburg.org]
- 3. youtube.com [youtube.com]
- 4. Specimen Preparation for Electron Diffraction of Thin Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. m.youtube.com [m.youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Enhance the Contrast of Your Analysis | EELS.info [eels.info]
- 9. mitegen.com [mitegen.com]
- 10. researchgate.net [researchgate.net]
- 11. edax.com [edax.com]
- 12. Effective Pattern Intensity Artifacts Treatment for Electron Diffractive Imaging [mdpi.com]
- 13. biomed.cas.cz [biomed.cas.cz]
- 14. MyScope [myscope.training]
- 15. MyScope [myscope.training]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. DiffTools: Electron diffraction software tools for DigitalMicrograph™ | Semantic Scholar [semanticscholar.org]
- 18. DiffTools: electron diffraction software tools for DigitalMicrograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ecrystsolutions.com [ecrystsolutions.com]
- 20. Software toolkit aids indexing crystallographic electron diffraction data - AIP.ORG [aip.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Handling Beam-Sensitive Materials in Transmission Electron Microscopy (TEM)
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with beam-sensitive materials in TEM.
Troubleshooting Guide
Q1: My sample appears to be "melting," "bubbling," or changing contrast uncontrollably under the electron beam. What is happening and what should I do?
A: This is a classic sign of beam damage. The energy from the electron beam is being transferred to your sample, causing various effects like heating, electrostatic charging, and bond breakage (radiolysis).[1][2][3][4]
Immediate Actions:
-
Reduce the Dose Rate: Lower the beam current or use a smaller condenser aperture. This is the most critical first step.[3]
-
Spread the Beam: Defocus the beam to illuminate a larger area than you are recording, which reduces the electron dose on the specific area of interest.
-
Use Low-Dose Mode: If your microscope has a "low-dose" or "minimal-dose" setting, engage it immediately. This function allows you to search for an area of interest at a very low electron dose and only exposes the recording area to the full beam during image acquisition.[5][6]
-
Check for Contamination: Sometimes, what appears to be sample damage is actually the burning or etching of surface contamination. Ensure your sample is clean.[1][7]
Follow-up Actions:
-
Consider Cryo-TEM: Cooling your sample to cryogenic temperatures (around 100 K) can increase its resistance to beam damage by 3 to 4 times.[8]
-
Decrease Accelerating Voltage: For some materials, particularly those susceptible to "knock-on" damage where atoms are physically displaced, using a lower accelerating voltage (e.g., 100 kV instead of 200 or 300 kV) can be beneficial.[4][9] However, for other damage mechanisms, the effect can be complex.
-
Use a More Sensitive Detector: A direct detection electron-counting camera is significantly more sensitive than scintillator-based cameras and can acquire high-quality data under extremely low electron dose conditions.[6][10][11]
Q2: My high-resolution images are noisy and lack detail, even when I use a low dose. How can I improve the signal-to-noise ratio (SNR) without damaging my sample?
A: This is a common challenge with beam-sensitive materials, as reducing the electron dose inherently lowers the signal.[11][12]
Troubleshooting Steps:
-
Image Stack Alignment and Averaging: Acquire a series of images with a very short exposure time per frame. These individual frames can then be computationally aligned to correct for drift and averaged to produce a final image with a much better SNR.[11]
-
Optimize Defocus: For phase-contrast imaging, which is crucial for many biological and organic samples, finding the optimal defocus is key to revealing structural details. Use a live Fast Fourier Transform (FFT) of the image to guide your focusing.[6]
-
Use a Direct Detection Camera: These detectors have a higher detective quantum efficiency (DQE), meaning they are more efficient at converting incoming electrons into a usable signal. This allows for useful images to be generated with very few electrons.[8][10]
-
Consider Alternative Imaging Modes:
-
Integrated Differential Phase Contrast STEM (iDPC-STEM): This technique is highly efficient in its use of electrons and can be effective for acquiring atomic-resolution images of both heavy and light elements under low-dose conditions.[8][12]
-
4D-STEM/Ptychography: These advanced techniques can reconstruct images from diffraction patterns, offering high efficiency and robustness against some microscope aberrations.[8]
-
Q3: I am trying to perform electron tomography on my sensitive sample, but it gets destroyed before I can collect a full tilt series. What can I do?
A: Electron tomography requires a significant total electron dose distributed over many tilted images, posing a major challenge for sensitive materials.[5]
Strategies to Mitigate Damage:
-
Dose Fractionation: Distribute the total allowable electron dose across the entire tilt series. This means each individual tilt image will be very noisy.
-
Reduce the Number of Projections: Acquiring fewer images (undersampling the tilt series) can reduce the total dose, but may introduce reconstruction artifacts.[5] Finding the optimal balance is key.
-
Use Cryo-Tomography: As with single-particle imaging, cooling the sample significantly increases its tolerance to the electron beam, making it possible to collect a more complete tilt series before critical damage occurs.[13]
-
Reconstruction Algorithms: Utilize advanced reconstruction algorithms (e.g., iterative reconstruction techniques) that are better at handling noisy, undersampled data to improve the quality of the final 3D volume.
Frequently Asked Questions (FAQs)
Q1: What is "beam-sensitive," and which materials are most affected? A: Beam-sensitive materials are substances that are structurally or chemically altered by the electron beam in a TEM.[14] The damage can manifest as loss of crystallinity, mass loss, bond breakage, or changes in morphology.[1][3]
-
Extremely Sensitive: Biological macromolecules (proteins, viruses), organic crystals, polymers, metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and some hybrid perovskites.[8][10][11][15]
-
Moderately Sensitive: Zeolites, hydrated minerals, and some alkali halides.[15][16]
-
Relatively Robust: Most metals and many ceramics (though they can still be damaged at very high doses or by specific mechanisms like knock-on damage).[4][15]
Q2: What is the "critical electron dose" (CF)? A: The critical fluence or critical dose (CF) is the total number of electrons per unit area (typically measured in e⁻/Ų) that a sample can withstand before a specific, measurable aspect of its structure is damaged.[15] This could be the fading of diffraction spots, loss of high-resolution image features, or a change in the EELS spectrum.[15] Knowing the approximate CF for your material is crucial for planning a successful low-dose experiment.
Q3: How can I measure the electron dose my sample is receiving? A: Measuring the electron dose is fundamental to controlling it.[5][17]
-
Use a Faraday Cup: Many microscopes are equipped with a Faraday cup that can directly measure the beam current.[17]
-
Calibrated Screen Current: The microscope software often provides a reading of the current on the fluorescent screen, which can be calibrated to give the dose rate.
-
Camera-Based Calculation: If the sensitivity of your camera (in counts per electron) is known, you can calculate the dose directly from the average counts in a blank image of the beam.[17]
-
Dedicated Software: Some modern TEMs have integrated software, like Thermo Fisher's EDC or Gatan's AXON Dose, that can track and manage the electron dose in real-time.[5][18]
Q4: Does cooling the sample always help? A: For most sensitive materials, especially those damaged by radiolysis (common in organic and biological samples), cryogenic cooling is highly effective. It can increase the dose tolerance by a factor of 3-4 or more.[8] However, it does not fundamentally solve the problem and is less effective against atomic displacement (knock-on) damage.[4][8] It also introduces its own challenges, such as ice contamination and the need for specialized holders and workflows.[19][20]
Q5: Is STEM or conventional TEM (CTEM) better for sensitive samples? A: The answer is complex. In STEM, a focused probe rasters across the sample, which can lead to very high dose rates at the point of the probe, potentially causing more damage for a given total dose.[1][8] However, techniques like iDPC-STEM are very dose-efficient.[12] CTEM (especially with modern direct detectors) is often preferred for extremely sensitive materials because the dose is spread out over the entire imaged area simultaneously.[8] The choice depends on the specific material, the information required, and the available equipment.
Data Presentation: Electron Dose Tolerances
The following table summarizes the approximate critical electron dose (CF) for various classes of materials at room temperature. Note that these values can vary significantly based on the specific material, sample thickness, and microscope conditions (e.g., accelerating voltage).
| Material Class | Critical Electron Dose (CF) in e⁻/Ų | Primary Damage Mechanism |
| Biological Macromolecules (in cryo-EM) | 1 - 15 | Radiolysis |
| Organic Crystals | 0.2 - 120 | Radiolysis |
| Metal-Organic Frameworks (MOFs) | 5 - 30 | Radiolysis |
| Hybrid Halide Perovskites | ~6 | Radiolysis |
| Zeolites & Hydrated Minerals | 100 - 600 | Radiolysis, Atomic Displacement |
| Transition Metal Oxides | > 1,000,000 | Atomic Displacement |
Data compiled from multiple sources.[8][15]
Experimental Protocols
Protocol: Low-Dose HRTEM Imaging of a Crystalline Sample
This protocol outlines a standard workflow for acquiring high-resolution TEM images of a beam-sensitive crystalline material using the "minimal dose" approach.
Objective: To acquire a high-resolution image of the crystal lattice while minimizing electron-beam-induced damage.
Required Equipment:
-
Transmission Electron Microscope
-
Low-dose software module
-
High-sensitivity camera (Direct Detection Camera recommended)
-
Cryo-holder (optional, but recommended)
Methodology:
-
Initial Microscope Setup:
-
Set the accelerating voltage appropriate for your sample (e.g., 200 kV or 300 kV). Lower voltages may be better for some samples.[4]
-
Ensure the microscope is well-aligned (gun, condenser, objective lens).
-
Select a small condenser aperture and a low spot size to work with a low beam current.
-
-
Engage Low-Dose Mode:
-
Activate the low-dose software on your microscope. This will create three distinct illumination settings:
-
Search: A very dim, spread beam used for navigating the grid.
-
Focus: A brighter, focused beam that is directed onto an area adjacent to your target (e.g., on the carbon support film).
-
Exposure: The illumination conditions (brightness, area) specifically for image acquisition.
-
-
-
Sample Navigation (Search Mode):
-
Using the highly defocused 'Search' beam, navigate across your sample grid at low magnification (e.g., 500x - 5000x) to find a crystal of interest. The dose should be extremely low, just enough to see general shapes.
-
-
Focusing (Focus Mode):
-
Once a crystal of interest is identified, move the stage so that the beam is on a disposable area adjacent to the crystal (e.g., 1-2 µm away).
-
Switch to 'Focus' mode. The beam will now be focused on this adjacent area.
-
Perform focusing and correct objective lens astigmatism using the live FFT of the image from this disposable area. This ensures your area of interest is not irradiated during the focusing procedure.[16]
-
-
Image Acquisition (Exposure Mode):
-
Move the beam back to your pristine area of interest on the crystal. Do not change focus.
-
Switch to 'Exposure' mode. The pre-calibrated illumination will be applied to the sample, and the camera will acquire the image (or a stack of images).
-
The total exposure time and dose rate should be set so the cumulative dose does not exceed the known or estimated critical dose of your material.[6]
-
-
Data Processing:
-
If an image stack was acquired, perform drift correction by aligning all frames.
-
Sum the aligned frames to produce a final, low-noise micrograph.
-
Mandatory Visualizations
Logical Workflow for Handling Beam-Sensitive Samples
Caption: General workflow for TEM analysis of beam-sensitive materials.
Decision Tree for Mitigation Strategy
Caption: Decision tree for selecting a damage mitigation strategy.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Scanning Electron Microscope | Electron Beam Damage | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. joachimfranklab.org [joachimfranklab.org]
- 5. researchgate.net [researchgate.net]
- 6. Imaging extremely beam-sensitive materials with Metro | Gatan, Inc. [gatan.com]
- 7. nuance.northwestern.edu [nuance.northwestern.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. DSpace [repository.kaust.edu.sa]
- 11. researchgate.net [researchgate.net]
- 12. Low-dose electron microscopy imaging for beam-sensitive metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MyScope [myscope.training]
- 14. Sample damage in TEM measurements [globalsino.com]
- 15. Analysis of complex, beam-sensitive materials by transmission electron microscopy and associated techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimizing Transmission Electron Microscopy Beam Damage during the Study of Surface Reactions on Sodium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Estimating Electron Dose: Transmission Electron Microscopy (TEM): Techniques: Equipment: Electron Microscopy Center: Indiana University [iubemcenter.indiana.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. [PDF] Cryo-electron Microscopy Specimen Preparation By Means Of a Focused Ion Beam | Semantic Scholar [semanticscholar.org]
- 20. A Guide to Understanding & Overcoming TEM Imaging Challenges | NIS [nanoimagingservices.com]
Technical Support Center: Cold Field Emission Scanning Electron Microscope (CFE-SEM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the daily maintenance and operation of a Cold Field Emission Scanning Electron Microscope (CFE-SEM).
Troubleshooting Guides
This section provides systematic guidance to diagnose and resolve common issues encountered during CFE-SEM operation.
Issue: Image Instability or Drift
Q1: My image is unstable and drifting. What are the possible causes and how can I fix it?
A1: Image instability or drift can be caused by several factors. Follow this troubleshooting workflow to identify and resolve the issue.
Technical Support Center: Troubleshooting Electron Beam Instability in Your SEM
Welcome to the technical support center for resolving electron beam instability in your Scanning Electron Microscope (SEM). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of electron beam instability in an SEM?
A1: Electron beam instability can manifest in several ways, including a flickering or fluctuating image on the screen, drifting of the image, changes in brightness, and a decrease in image resolution. These issues can prevent the acquisition of high-quality, stable images necessary for analysis.
Q2: What are the primary causes of electron beam instability?
A2: The primary causes of electron beam instability can be categorized into three main areas:
-
Electron Gun and Column Issues: Problems with the electron source (filament), improper alignment of the gun and apertures, and contamination within the column.
-
System and Electronics: Fluctuations in the high voltage power supply, lens currents, and other electronic components.[1]
-
Environmental Factors: External vibrations, fluctuating magnetic fields, and temperature variations in the laboratory.[2][3]
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Issue 1: The image is flickering or has fluctuating brightness.
Q: My SEM image is flickering and the brightness is unstable. What should I do?
A: An unstable image brightness is often related to the electron source. The most common cause is an improperly saturated filament.
Experimental Protocol: Filament Saturation
-
Initial Setup: Set the scan speed to a fast rate (TV rate) to easily observe changes in brightness.
-
Increase Filament Current: Slowly and carefully increase the filament current. You will observe the image brightness increase.
-
Identify the Saturation Point: Continue to increase the current until the brightness of the image no longer increases. This is the saturation point.[4] It is crucial not to increase the current beyond this point, as it will significantly shorten the filament's lifespan without improving emission.[4][5]
-
Check for False Peaks: Be aware of "false peaks" or "knees" where the brightness may appear to peak before the true saturation point.[4][6] A well-aligned gun will often show this behavior. Continue to increase the current slightly to ensure you have reached the true maximum emission.
-
Final Adjustment: Once the saturation point is reached, it is best to slightly decrease the filament current to just below saturation. This will provide a stable beam while maximizing the filament's life.
Data Presentation: Typical Filament Operating Parameters
| Parameter | Tungsten Filament | LaB6 Filament |
| Operating Vacuum | 10⁻⁵ to 10⁻⁶ Torr | Better than 10⁻⁷ Torr |
| Typical Lifespan | 40 - 100 hours | 500 - 2000 hours |
| Brightness | ~10⁵ A/cm²sr | ~10⁶ A/cm²sr |
Note: These values are approximate and can vary depending on the specific instrument and operating conditions.
Logical Relationship: Filament Saturation Workflow
Caption: Troubleshooting workflow for achieving proper filament saturation.
Issue 2: The image is drifting or moving.
Q: My SEM image is slowly drifting across the screen. How can I fix this?
A: Image drift can be caused by several factors, including mechanical vibrations, thermal instability, sample charging, or a misaligned objective aperture.[1]
Experimental Protocol: Aperture Alignment
Proper alignment of the objective aperture is critical for a stable beam. A misaligned aperture can cause the image to shift as focus is changed.[7]
-
Select a Small, High-Contrast Feature: Find a distinct feature on your sample and center it in the field of view at a moderate magnification (e.g., 5,000x - 10,000x).
-
Engage the Wobbler: Most SEMs have a "wobbler" function that intentionally oscillates the focus.[8] When the wobbler is active, a misaligned aperture will cause the image to move back and forth.
-
Adjust Aperture Position: Use the X and Y mechanical controls for the objective aperture to minimize the side-to-side movement of the feature while the wobbler is engaged.[8] The goal is to have the feature appear to "pulse" or go in and out of focus without lateral shifting.[9]
-
Refine at Higher Magnification: For high-resolution imaging, repeat the process at a higher magnification to achieve more precise alignment.
Logical Relationship: Aperture Alignment Workflow
Caption: Workflow for aligning the objective aperture to correct image drift.
Issue 3: The image appears stretched or distorted, and I can't achieve a sharp focus.
Q: My image is stretched, and I'm unable to get a sharp focus across the entire field of view. What is the cause?
A: This is a classic symptom of astigmatism in the electron beam. Astigmatism is caused by an asymmetric magnetic field in the objective lens, resulting in an elliptical, rather than a circular, beam spot.[5]
Experimental Protocol: Stigmation Correction
The stigmator coils are used to apply a corrective magnetic field to make the beam circular.[10][11]
-
Find a Suitable Feature: Locate a small, round feature on your sample. If your sample lacks such features, a standard gold-on-carbon resolution standard is ideal.
-
Achieve Best Possible Focus: Use the main focus control to get the image as sharp as possible. You will notice that the image stretches in one direction when you are slightly under focus and in a perpendicular direction when slightly over focus.[12]
-
Adjust Stigmators: At the point of best focus, use the X and Y stigmator controls to correct the stretching. Adjust one stigmator control to make the image sharp in one direction, and then use the other control to sharpen the image in the perpendicular direction.[9]
-
Iterate between Focus and Stigmation: You will need to iterate between adjusting the main focus and the X and Y stigmators.[9][13] With each adjustment, the overall image should become sharper and less distorted.
-
Confirm at Higher Magnification: For optimal results, perform the final stigmation correction at a higher magnification than your intended imaging magnification.[12]
Data Presentation: Common Sources of Astigmatism
| Source of Astigmatism | Description | Solution |
| Contaminated Aperture | Dirt or debris on the objective aperture disrupts the magnetic field. | Clean or replace the aperture. |
| Charging of Contaminants | Non-conductive contaminants in the column can charge, deflecting the beam. | Column cleaning (baking). |
| Asymmetric Lens Fields | Inherent imperfections in the electromagnetic lenses. | Correct with stigmator coils. |
| External Magnetic Fields | Stray magnetic fields in the lab environment.[2] | Identify and shield the source of the field. |
Signaling Pathway: Stigmation Correction Logic
Caption: The iterative process of correcting astigmatism.
Additional Factors Affecting Beam Stability
-
Vacuum Level: A poor vacuum can lead to scattering of the electron beam and instability. Ensure your system is reaching the optimal vacuum level for your electron source.[1][14]
-
Sample Charging: For non-conductive samples, charge can build up on the surface, deflecting the electron beam and causing image drift and distortion.[15][16] Consider using a lower accelerating voltage or applying a conductive coating to your sample.
-
Mechanical Stability: Ensure the SEM is on a vibration-isolation table and that there are no nearby sources of mechanical vibration.[1]
-
Room Temperature: Significant temperature fluctuations in the laboratory can cause thermal drift of the SEM components, leading to image instability.[1][2] Maintain a stable room temperature for best performance.
References
- 1. SEM Drift Causes: Understanding the Factors - Element Pi [elementpi.com]
- 2. cntech.co.uk [cntech.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. MyScope [myscope.training]
- 5. geo.umass.edu [geo.umass.edu]
- 6. fangang.site.nthu.edu.tw [fangang.site.nthu.edu.tw]
- 7. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 8. MyScope [myscope.training]
- 9. m.youtube.com [m.youtube.com]
- 10. Astigmatism Correction Coil Control System in SEMs [globalsino.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. academic.oup.com [academic.oup.com]
- 13. csl.cornell.edu [csl.cornell.edu]
- 14. Instability/Variation of Electron Gun Emission in EMs [globalsino.com]
- 15. MyScope [myscope.training]
- 16. Dynamics of the charging-induced imaging instability in transmission electron microscopy - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00140J [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Nanoparticle Characterization: Transmission Electron Microscopy (TEM) vs. Scanning Electron Microscopy (SEM)
For researchers, scientists, and professionals in drug development, the precise characterization of nanoparticles is paramount. The size, shape, and structure of these materials dictate their physical, chemical, and biological properties. Among the most powerful tools for this task are Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). While both utilize electron beams to generate high-resolution images, they operate on different principles and provide distinct types of information. This guide offers an objective comparison of TEM and SEM, complete with experimental data and detailed protocols, to aid in selecting the most appropriate technique for your research needs.
Core Principles: A Tale of Two Electron Beams
The fundamental difference between TEM and SEM lies in how the electron beam interacts with the sample.
-
Transmission Electron Microscopy (TEM): In TEM, a high-voltage electron beam is passed through an ultrathin sample.[1] As the electrons transmit through the material, they are scattered and diffracted. Electromagnetic lenses then focus these transmitted electrons to form a highly magnified, two-dimensional projection image on a detector.[2] This method allows for the visualization of the nanoparticle's internal structure, including its crystallography and any defects.[1][3]
-
Scanning Electron Microscopy (SEM): SEM, in contrast, scans a focused beam of electrons across the surface of a sample.[4][5][6] The interaction of the electron beam with the sample's surface generates various signals, primarily secondary electrons and backscattered electrons.[7] Detectors collect these signals to create an image that reveals the sample's surface topography, morphology, and composition.[5][6][7][8] This technique produces images that appear three-dimensional, providing a detailed view of the particle's surface features.[4][9]
Quantitative Performance Comparison
The choice between TEM and SEM often comes down to the specific quantitative data required. The following table summarizes the key performance metrics for each technique in the context of nanoparticle characterization.
| Feature | Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM) |
| Principle | Electron beam is transmitted through the sample. | Electron beam is scanned across the surface of the sample.[4][5][6] |
| Information Obtained | Internal structure, crystallography, lattice defects, morphology, size, and shape.[1][3][4][10] | Surface topography, morphology, size, shape, and elemental composition.[4][5][6][7][8] |
| Image Dimensionality | 2D projection.[9] | 3D-like surface image.[4][9] |
| Typical Resolution | Sub-nanometer to atomic level (e.g., < 0.2 nm).[9][11] | Typically 1-5 nm.[8][11] |
| Magnification | Up to >1,000,000x | Up to ~300,000x.[7] |
| Sample Preparation | Complex and time-consuming; requires very thin samples (<100 nm).[9][12] | Simpler and faster; can accommodate bulk samples.[13] |
| Sample Throughput | Lower; analysis is on a very small sample area.[9] | Higher; can analyze a larger sample area more efficiently.[9] |
| Best Suited For | Detailed internal structure, crystallographic analysis, and very small nanoparticles (<10 nm).[14] | Surface analysis, shape characterization of larger nanoparticles, and quality control.[9] |
Experimental Workflows and Logical Comparisons
Visualizing the processes and principles behind each technique can clarify their differences and applications.
Caption: A flowchart illustrating the experimental workflow for nanoparticle characterization using TEM.
Caption: A flowchart outlining the experimental workflow for nanoparticle characterization using SEM.
Caption: A diagram comparing the core principles and resulting information from TEM and SEM.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous sample preparation. Below are detailed protocols for preparing nanoparticle samples for both TEM and SEM analysis.
Protocol 1: TEM Sample Preparation for Nanoparticles
This protocol is a standard procedure for depositing nanoparticle suspensions onto a TEM grid.
-
Grid Preparation:
-
Select a Formvar-carbon coated copper TEM grid (typically 200-400 mesh).
-
To enhance the hydrophilicity of the grid surface for better particle dispersion, it can be glow-discharged for 30-60 seconds.
-
-
Sample Dispersion:
-
Prepare a dilute suspension of the nanoparticles in a volatile solvent like ethanol (B145695) or deionized water. The concentration should be optimized to achieve a monolayer of well-separated particles on the grid.
-
Sonicate the suspension for 5-10 minutes to break up any aggregates.
-
-
Deposition:
-
Using a pipette, carefully place a small droplet (5-10 µL) of the nanoparticle suspension onto the coated side of the TEM grid.[15]
-
Allow the droplet to sit for 1-2 minutes to let the nanoparticles adsorb onto the surface.
-
-
Blotting and Washing (Optional):
-
Carefully blot away the excess liquid from the edge of the grid using filter paper. Be cautious not to touch the grid surface.
-
To remove any residues from the solvent or unbound particles, the grid can be washed by placing it on a drop of deionized water for a few seconds, followed by blotting.
-
-
Negative Staining (for low-contrast or biological nanoparticles):
-
Place the grid on a droplet of a negative staining solution (e.g., 2% uranyl acetate) for 30-60 seconds.
-
Blot away the excess stain and allow the grid to air dry completely.
-
-
Drying:
-
Let the grid air dry thoroughly in a dust-free environment before loading it into the TEM sample holder.
-
Protocol 2: SEM Sample Preparation for Nanoparticles
This protocol is suitable for imaging nanoparticles on a solid substrate.
-
Substrate Preparation:
-
Choose a suitable substrate, such as a polished silicon wafer or a standard aluminum SEM stub.
-
Clean the substrate surface by sonicating it in acetone, followed by isopropanol, and then dry it with a stream of nitrogen gas.
-
-
Sample Deposition:
-
Disperse the nanoparticles in a volatile solvent as described in the TEM protocol.
-
Deposit a small droplet of the suspension onto the prepared substrate and allow the solvent to evaporate completely in a dust-free environment.
-
-
Fixation and Dehydration (for biological samples):
-
If nanoparticles are interacting with cells, first grow the cells on the substrate.
-
After incubation with nanoparticles, fix the cells using a solution like 2.5% glutaraldehyde.
-
Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).[16]
-
-
Drying:
-
For robust samples, air drying may be sufficient.
-
For delicate biological samples, critical point drying is often used to preserve the cellular morphology by replacing the ethanol with liquid CO2 under pressure and then sublimating it.[17]
-
-
Mounting:
-
Securely mount the substrate onto an SEM stub using conductive carbon tape or silver paint to ensure a good electrical connection.[16]
-
-
Conductive Coating:
Conclusion: Making the Right Choice
Both TEM and SEM are indispensable tools for nanoparticle characterization, each offering unique advantages.[9]
-
Choose TEM when your primary goal is to understand the internal structure of your nanoparticles. It is the superior technique for determining crystallinity, identifying lattice defects, analyzing core-shell structures, and accurately measuring the size of individual, very small nanoparticles.[4][9] TEM is considered the "gold standard" for nanoparticle size and morphology analysis.[19][20]
-
Choose SEM when you need to characterize the surface morphology and topography of your nanoparticles.[5][6][7][9] It is more efficient for analyzing larger sample areas, assessing the state of aggregation or agglomeration, and performing quality control on bulk samples.[9] Its simpler sample preparation also makes it a more time-efficient option for many applications.[13]
Ultimately, the most comprehensive characterization often comes from a correlative approach, using both techniques to build a complete picture of the nanoparticle's properties.[21] By understanding the strengths and limitations of each method, researchers can confidently select the right tool to advance their work in nanotechnology, drug development, and materials science.
References
- 1. delongamerica.com [delongamerica.com]
- 2. azonano.com [azonano.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Scanning Electron Microscopy: Principle and Applications in Nanomaterials Characterization | springerprofessional.de [springerprofessional.de]
- 6. Scanning Electron Microscopy: Principle and Applications in Nanomaterials Characterization | Semantic Scholar [semanticscholar.org]
- 7. shahroodut.ac.ir [shahroodut.ac.ir]
- 8. Characterization of nanoparticles | PPTX [slideshare.net]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparing AFM, SEM and TEM [afmworkshop.com]
- 12. Transmission Electron Microscopy as a Powerful Tool to Investigate the Interaction of Nanoparticles with Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azooptics.com [azooptics.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LABTips: Characterizing Polymeric Nanoparticles using Electron Microscopy | Labcompare.com [labcompare.com]
- 19. delongamerica.com [delongamerica.com]
- 20. delongamerica.com [delongamerica.com]
- 21. updates.reinste.com [updates.reinste.com]
Focused Ion Beam (FIB) vs. Traditional Methods: A Comparative Guide to Sample Preparation
Introduction
In the realms of materials science, life sciences, and drug development, the quality of sample preparation is paramount to obtaining high-resolution, reliable data from electron microscopy. For decades, traditional methods like ultramicrotomy and mechanical polishing have been the standard. However, the advent of Focused Ion Beam (FIB) technology has revolutionized this critical step, offering unprecedented precision, efficiency, and versatility.[1][2] This guide provides an objective comparison between FIB and traditional sample preparation techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
Core Advantages of Focused Ion Beam (FIB) Technology
FIB technology utilizes a highly focused beam of ions, typically gallium, to mill and ablate material from a sample's surface with nanoscale precision.[3] This capability, often integrated with a scanning electron microscope (SEM) in a dual-beam system (FIB-SEM), provides several distinct advantages over conventional methods.[4][5]
-
Site-Specific Analysis : The most significant advantage of FIB is the ability to select a precise location of interest for sample extraction.[1][2][6] Researchers can identify a specific feature, such as a single faulty transistor on a semiconductor chip, a grain boundary in a metal alloy, or a specific organelle within a cell, and prepare a thin section from that exact spot.[1] This targeted approach is a substantial improvement over the often indiscriminate nature of traditional thinning techniques, which have a much lower success rate for specific features.[1]
-
Versatility Across Materials : The FIB milling process is largely independent of a material's hardness or structure.[7] It can effectively prepare samples from a wide range of materials, including hard substances like ceramics and metals, soft polymers, and complex, multi-layered composites, without introducing the mechanical stresses, scratches, or smearing common with mechanical polishing.[7][8][9]
-
Enhanced Throughput and Efficiency : While the preparation of a single sample can take a few hours, FIB has dramatically simplified and accelerated the overall workflow compared to traditional methods, which could often require several days for a single sample.[1][10] This increased efficiency allows researchers to dedicate more time to actual analysis.[1]
Comparative Analysis: FIB vs. Traditional Methods
Traditional methods for preparing electron-transparent samples primarily include ultramicrotomy and various forms of mechanical and chemical polishing.
-
Ultramicrotomy : This technique uses a diamond or glass knife to cut extremely thin sections (50-200 nm) from a resin-embedded sample.[13][14] It is a well-established method, particularly for biological specimens, but can introduce artifacts like compression, chatter marks, and tearing, especially with hard or brittle materials.[14][15] The selection of a specific, sub-surface feature is often challenging.[16]
-
Mechanical Polishing & Ion Milling : This involves physically grinding, polishing, and thinning the sample to the desired thickness.[4][17] A common approach is tripod polishing followed by broad-beam ion milling.[4] While effective for creating large, uniform surfaces, this method is labor-intensive, operator-dependent, and can introduce mechanical damage.[1][17] It also lacks the site-specificity of FIB.[3]
Quantitative Data Comparison
The following table summarizes the key performance differences between FIB and traditional sample preparation methods.
| Parameter | Focused Ion Beam (FIB) | Traditional Methods (Ultramicrotomy, Polishing) |
| Site Specificity | High (within 50 nm)[6] | Low to moderate; often non-specific |
| Typical Preparation Time | 2-8 hours per sample | Can take several days[1] |
| Achievable Thickness | < 100 nm, down to ~30 nm for atomic resolution[8] | 50-200 nm (Ultramicrotomy)[13][18] |
| Success Rate for Specific Targets | High, approaching 100% | Low and highly variable[1] |
| Material Compatibility | Very broad: hard, soft, and composite materials[7][8] | Limited by material hardness and ductility[9][14] |
| Common Artifacts | Amorphous surface layers, Ga+ ion implantation, curtaining effect[6] | Mechanical deformation, scratches, compression, chatter[14] |
| 3D Imaging Capability | Intrinsic ("Slice-and-View")[8][12] | Requires serial sectioning and complex reconstruction (Array Tomography)[19] |
Experimental Protocols
Focused Ion Beam (FIB) Lift-Out Technique for TEM Sample Preparation
This protocol provides a generalized workflow for the standard in-situ lift-out procedure used in many FIB-SEM systems.
-
Locate Region of Interest (ROI) : Use the SEM to identify the precise feature for extraction.
-
Protective Layer Deposition : Deposit a layer of platinum or carbon over the ROI to protect the surface from the ion beam during milling.
-
Initial Milling (Trenching) : Mill two trenches, one on each side of the ROI, using a high ion beam current. This isolates a section of material, often referred to as a "lamella".
-
J-Cuts and Freeing the Lamella : Make angled cuts at the bottom and one side of the lamella to free it from the bulk substrate.
-
Weld and Lift-Out : Bring a micromanipulator needle into contact with the freed end of the lamella. Weld the needle to the lamella using ion-beam-induced deposition. Cut the final remaining attachment point to completely free the lamella.
-
Transfer to TEM Grid : Carefully retract the micromanipulator and transfer the lamella to a TEM grid.
-
Mounting : Weld the lamella to the TEM grid, typically on a copper or carbon support finger. Once secure, cut the lamella free from the micromanipulator needle.
-
Final Thinning : Mill the lamella from both sides with progressively lower ion beam currents to achieve the final desired thickness (typically <100 nm). A final low-energy polish is often used to minimize surface damage.[2]
Ultramicrotomy for Biological Sample Preparation
This protocol outlines the standard steps for preparing biological samples for TEM analysis via ultramicrotomy.
-
Fixation : Chemically fix the biological tissue to preserve its structure. This is often done using glutaraldehyde (B144438) and osmium tetroxide.[20][21]
-
Dehydration : Remove water from the sample by passing it through a graded series of ethanol (B145695) concentrations (e.g., 35% to 100%).[22]
-
Embedding : Infiltrate the dehydrated sample with a liquid epoxy resin and then polymerize (harden) it inside a mold to form a solid block.[13]
-
Trimming the Block : Mount the resin block in the ultramicrotome. Use a razor blade or a trimming knife to shape the block face into a small square or trapezoid (typically 1-2 mm in diameter).[13]
-
Sectioning :
-
Mount a glass or diamond knife in the ultramicrotome.[13]
-
Fill the knife's boat with water.[13]
-
Advance the specimen block to the knife edge.
-
Begin sectioning. The ultramicrotome arm moves the block past the knife, cutting thin sections that float onto the water surface. Section thickness is typically set between 50-100 nm.[13][14]
-
-
Section Collection : Carefully bring a TEM grid up from underneath the floating sections to collect them.
-
Staining : Apply a heavy metal stain (e.g., uranyl acetate (B1210297) and lead citrate) to the sections on the grid to enhance contrast for TEM imaging.
Visualizing Workflows and Advantages
The following diagrams illustrate the comparative workflows and the logical basis for choosing FIB technology.
References
- 1. azom.com [azom.com]
- 2. JEOL USA blog | A Beginner's Guide to TEM Sample Preparation [jeolusa.com]
- 3. nanoscience.com [nanoscience.com]
- 4. A Comparative Study of TEM Specimen Preparation: FIB vs. Tripod and PIPS Techniques – ScienceOpen [scienceopen.com]
- 5. Electron Microscopy | Thermo Fisher Scientific - ID [thermofisher.com]
- 6. Advantages and Disadvantages of FIB Technology [globalsino.com]
- 7. FIB Sampling for Materials Scientists - NanoScope Services Ltd® [nanoscopeservices.co.uk]
- 8. measurlabs.com [measurlabs.com]
- 9. azom.com [azom.com]
- 10. protochips.com [protochips.com]
- 11. researchgate.net [researchgate.net]
- 12. Cryo FIB | Cryo FIB Milling | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. cntech.co.uk [cntech.co.uk]
- 15. Comparative Sample Preparation Using Focused Ion Beam and Ultramicrotomy of Human Dental Enamel and Dentine for Multimicroscopic Imaging at Micro- and Nanoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined Focused Ion Beam-Ultramicrotomy Method for TEM Specimen Preparation of Porous Fine-Grained Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. High Quality Sectioning in Ultramicrotomy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 19. Essential Guide to Ultramicrotomy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 20. Preparation of Cells for Volume Electron Microscopy using Focused Ion Beam Scanning Electron Microscopy (FI... [protocols.io]
- 21. A Simple Protocol for Sample Preparation for Scanning Electron Microscopic Imaging Allows Quick Screening of Nanomaterials Adhering to Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scanning Electron Microscopy - Focused Ion Beam Biological Sample Preparation [protocols.io]
A Guide to Correlative Light and Electron Microscopy (CLEM) Techniques
For Researchers, Scientists, and Drug Development Professionals
Correlative Light and Electron Microscopy (CLEM) is a powerful suite of techniques that bridges the gap between the functional dynamics observed with light microscopy (LM) and the high-resolution ultrastructural detail provided by electron microscopy (EM). By combining these two modalities, researchers can first identify a molecule or event of interest within a whole cell using fluorescence LM and then investigate the precise ultrastructure of that same location using EM. This approach is invaluable for understanding complex biological systems, from viral-host interactions to the subcellular trafficking of drug targets.
This guide provides a comparative overview of common CLEM techniques, detailing their performance, experimental protocols, and applications in cellular signaling analysis.
Comparison of CLEM Techniques
The choice of CLEM technique depends on the specific biological question, the nature of the sample, and the required resolution and preservation of cellular structures. The main distinction lies between room temperature (RT) CLEM, which is often performed on chemically fixed and resin-embedded samples, and cryo-CLEM, which involves the rapid freezing of samples to preserve them in a near-native state.
| Technique | Typical LM Resolution | Typical EM Resolution | Correlation Accuracy | Key Advantages | Key Disadvantages |
| Standard CLEM (Resin Embedding) | 200-250 nm (Confocal) | 1-5 nm (TEM) | 50-200 nm | Well-established protocols, good for large samples, stable samples for long-term storage. | Potential for artifacts from chemical fixation and dehydration, fluorescence quenching by heavy metals. |
| Super-Resolution CLEM | 20-100 nm (STORM, PALM, STED) | 1-5 nm (TEM) | 20-100 nm | Overcomes diffraction limit of light, enabling more precise localization. | More complex sample preparation and imaging, potential for phototoxicity. |
| Cryo-CLEM | >250 nm (Cryo-fluorescence) | 2-10 nm (Cryo-TEM/Tomography) | 20-100 nm | Near-native state preservation of cellular structures, reduced chemical artifacts. | Technically challenging workflow, lower contrast in cryo-EM images. |
| Integrated CLEM (iCLEM) | 250-300 nm (Widefield) | 2-10 nm (SEM) | <50 nm | Seamless switching between LM and EM, high correlation accuracy, reduced sample handling. | Limited to SEM, may require specialized equipment. |
Experimental Workflows and Protocols
The successful implementation of CLEM requires careful planning and execution of a multi-step workflow. Below are representative protocols for a standard room-temperature CLEM procedure and a cryo-CLEM workflow.
General CLEM Experimental Workflow
A typical CLEM experiment follows a logical progression from sample preparation to image correlation. The specific steps can vary significantly depending on the chosen technique (e.g., room temperature vs. cryo).
Protocol 1: Standard CLEM with Immunofluorescence and SEM
This protocol is adapted for cultured cells grown on coverslips and combines immunofluorescence with scanning electron microscopy (SEM).
1. Sample Preparation and Fixation:
-
Culture adherent cells on gridded coverslips to facilitate relocation of the region of interest (ROI).
-
Fix cells with a mixture of 4% paraformaldehyde (PFA) and 0.1% glutaraldehyde (B144438) in phosphate-buffered saline (PBS) for 1 hour at room temperature.
-
Quench unreacted aldehydes with 0.1% sodium borohydride (B1222165) in PBS for 10 minutes.
2. Immunofluorescence:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
-
Incubate with primary antibody diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Wash three times with PBS and mount on a slide for LM imaging.
3. Light Microscopy Imaging:
-
Image the sample using a confocal or widefield fluorescence microscope.
-
Acquire overview images and high-resolution images of the ROIs, carefully recording the grid coordinates.
4. Preparation for SEM:
-
Post-fix the sample with 2.5% glutaraldehyde in PBS for 1 hour.
-
Perform a secondary fixation with 1% osmium tetroxide for 1 hour.
-
Dehydrate the sample through a graded series of ethanol (B145695) (50%, 70%, 90%, 100%).
-
Critical point dry the sample.
-
Mount the coverslip on an SEM stub and sputter coat with a thin layer of gold or platinum.
5. SEM Imaging and Correlation:
-
Relocate the ROI in the SEM using the grid coordinates and surrounding cell morphology.
-
Acquire high-resolution SEM images of the ROI.
-
Correlate the LM and SEM images using fiducial markers (e.g., gold nanoparticles) or image features.
Protocol 2: Cryo-CLEM Workflow
This protocol outlines the key steps for performing CLEM on vitrified samples, preserving them in a near-native state.
1. Sample Preparation:
-
Grow cells on gold EM grids.
-
Just before freezing, add fiducial markers (e.g., fluorescent beads or gold nanoparticles) to the grid.
2. Vitrification:
-
Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification device (e.g., Vitrobot). This process must be extremely rapid to prevent the formation of ice crystals.
3. Cryo-Light Microscopy:
-
Transfer the vitrified grid to a cryo-stage on a fluorescence microscope.
-
Image the grid at cryogenic temperatures to identify fluorescently labeled structures of interest. The low temperature helps to reduce photobleaching.
4. Cryo-Electron Tomography:
-
Transfer the grid to a cryo-transmission electron microscope (cryo-TEM).
-
Relocate the ROI identified in the cryo-LM.
-
Acquire a tilt series of the ROI to generate a 3D tomogram, revealing the ultrastructure in its native context.
5. Image Correlation:
-
Use the fiducial markers visible in both the cryo-LM and cryo-EM images to align and overlay the datasets.
Application in Signaling Pathway Analysis: EGFR Signaling
CLEM is a powerful tool for dissecting cellular signaling pathways by providing spatial and temporal context to molecular events. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, is an excellent example.
Upon binding of its ligand (e.g., EGF), EGFR dimerizes and becomes autophosphorylated, initiating a downstream signaling cascade. This activation also triggers the internalization of the receptor through endocytosis, a key mechanism for signal modulation and termination. CLEM can be used to visualize these events with high precision. For instance, researchers can track the movement of fluorescently tagged EGFR from the plasma membrane to intracellular compartments and then use EM to identify the specific endocytic structures involved (e.g., clathrin-coated pits, endosomes, lysosomes).
By applying CLEM to the study of EGFR, drug development professionals can gain valuable insights into how therapeutic agents affect receptor trafficking and signaling at the subcellular level, aiding in the development of more effective cancer therapies.
A Comparative Guide to High-Resolution Elemental Mapping for Material Composition Validation
For researchers, scientists, and drug development professionals, accurately validating the elemental composition of materials at high resolution is paramount. This guide provides an objective comparison of leading elemental mapping techniques, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific research needs.
The ability to visualize the spatial distribution of elements within a sample is crucial for understanding material properties, identifying contaminants, and ensuring the quality of pharmaceutical products.[1][2] A variety of techniques are available, each with distinct advantages and limitations in terms of sensitivity, spatial resolution, and the type of information they can provide. This guide will compare Energy Dispersive X-ray Spectroscopy (EDS), Wavelength Dispersive X-ray Spectroscopy (WDS), Electron Energy Loss Spectroscopy (EELS), Secondary Ion Mass Spectrometry (SIMS), X-ray Photoelectron Spectroscopy (XPS), and Laser-Induced Breakdown Spectroscopy (LIBS).
Comparative Analysis of Elemental Mapping Techniques
The selection of an appropriate elemental mapping technique is contingent on the specific requirements of the analysis, such as the desired spatial resolution, sensitivity, and the nature of the sample. The following table summarizes the key performance characteristics of the aforementioned techniques.
| Technique | Principle | Elements Detected | Detection Limits | Spatial Resolution | Strengths | Limitations |
| EDS (Energy Dispersive X-ray Spectroscopy) | Detects characteristic X-rays emitted from a sample bombarded by an electron beam. The entire spectrum is collected simultaneously.[3][4] | B to U | ~1000 ppm (0.1 wt%)[5] | Typically µm to nm scale[1][6] | Fast analysis, real-time mapping, versatile.[3][5] | Lower energy resolution, peak overlaps can be an issue.[5] |
| WDS (Wavelength Dispersive X-ray Spectroscopy) | Uses a crystal to diffract X-rays of a specific wavelength to a detector.[3] | B to U[7] | Down to 10s of ppm[7] | µm scale[7] | High spectral resolution (10x better than EDS), excellent for trace elements and resolving peak overlaps.[5][7][8] | Slower than EDS as it measures one element at a time.[3][9] |
| EELS (Electron Energy Loss Spectroscopy) | Measures the energy loss of electrons that have passed through a thin sample.[10] | Li to U[10] | Comparable to EDS, but better for light elements.[10] | Can achieve atomic resolution.[11][12] | Excellent for light element detection, provides chemical bonding information.[10][11] | Requires very thin samples, complex data analysis.[10] |
| SIMS (Secondary Ion Mass Spectrometry) | A primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer.[13] | H to U, including isotopes.[14] | ppb to ppm range, most sensitive surface technique.[13][15] | Down to 40 nm, 1 µm in imaging mode.[14][16] | Extremely high sensitivity, excellent for depth profiling.[14][16] | Destructive, quantification requires standards.[13][14] |
| XPS (X-ray Photoelectron Spectroscopy) | Irradiates a sample with X-rays and measures the kinetic energy of emitted photoelectrons to determine elemental composition and chemical state.[17] | Li to U, except H and He.[18] | 0.1–1 at%[18] | 10 µm – 2 mm, down to 3 µm with imaging spectrometers.[18][19] | Provides chemical state information, surface sensitive (top 1-10 nm).[17][18] | Lower spatial resolution compared to electron beam techniques, not ideal for bulk analysis. |
| LIBS (Laser-Induced Breakdown Spectroscopy) | A high-power laser pulse ablates a small amount of material, creating a plasma. The light emitted from the plasma is analyzed to determine the elemental composition.[20][21] | All elements.[21][22] | ppm range[21] | A few microns, limited by laser crater size.[20][23] | Fast, requires no sample preparation, can be used in-situ and for stand-off analysis.[20][23] | Lower spatial resolution than electron beam methods.[24] |
Experimental Protocols and Methodologies
Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible results. Below are generalized methodologies for the key techniques discussed.
EDS/WDS Analysis
Sample Preparation:
-
Ensure the sample is solid and vacuum compatible.
-
For non-conductive samples, apply a thin conductive coating (e.g., carbon or gold) to prevent charging under the electron beam.
-
Mount the sample securely on a holder.
Data Acquisition:
-
Insert the sample into the scanning electron microscope (SEM) or electron probe microanalyzer (EPMA).
-
Obtain a clear electron image of the area of interest.
-
For EDS, position the electron beam on the desired point or define an area for mapping and acquire the full X-ray spectrum.[2] For live mapping, scan the beam across the sample.[5]
-
For WDS, select the element of interest and the corresponding analyzing crystal. The spectrometer then moves to the correct angle to detect the characteristic X-rays for that element.[9]
-
For mapping, the electron beam is rastered across the sample surface, and the X-ray intensity is recorded at each pixel.[7]
EELS Analysis
Sample Preparation:
-
The sample must be electron transparent, typically less than 100 nm thick.[10] This is often achieved through techniques like ultramicrotomy, focused ion beam (FIB) milling, or electropolishing.
-
Mount the thin section on a TEM grid.
Data Acquisition:
-
The analysis is performed in a transmission electron microscope (TEM) equipped with an EELS spectrometer.
-
An electron beam is passed through the thin sample.
-
The transmitted electrons are passed through a magnetic prism in the EELS spectrometer, which separates them based on their energy.
-
The resulting spectrum shows the number of electrons as a function of their energy loss, with characteristic edges corresponding to the elements present in the sample.[12]
-
For elemental mapping, an energy-selecting slit is used to form an image with electrons that have lost a specific amount of energy.[25]
SIMS Analysis
Sample Preparation:
-
The sample must be a solid and compatible with high vacuum.[14]
-
Ensure the surface is clean, as SIMS is highly surface-sensitive.
Data Acquisition:
-
The sample is placed in the SIMS instrument's vacuum chamber.
-
A primary ion beam (e.g., O₂⁺ or Cs⁺) is focused onto the sample surface.[14]
-
The primary ions sputter away the surface atoms, a fraction of which become ionized (secondary ions).[15]
-
These secondary ions are extracted and analyzed by a mass spectrometer, which separates them based on their mass-to-charge ratio.[13]
-
For imaging, the primary ion beam is rastered across the surface, and the intensity of a specific secondary ion is recorded at each pixel to generate an elemental map.[15]
Visualizing Workflows and Relationships
Understanding the workflow of each technique and the relationships between them is crucial for effective experimental design. The following diagrams, generated using Graphviz, illustrate these concepts.
References
- 1. Unveiling the Secrets of Elemental Mapping Techniques [mindthegraph.com]
- 2. Virtual Labs [emb-iitk.vlabs.ac.in]
- 3. meteoritic.com [meteoritic.com]
- 4. AMA | EDS/Elemental Mapping [advancedmicroanalytical.com]
- 5. Difference between EDS and WDS? What is it all about? - Oxford Instruments [oxinst.com]
- 6. Elemental Mapping | Atomic Resolution Elemental Mapping | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Wavelength-Dispersive X-Ray Spectroscopy (WDS) [serc.carleton.edu]
- 8. youtube.com [youtube.com]
- 9. What is WDS? | Wavelength Dispersive Spectroscopy | Bruker [bruker.com]
- 10. MyScope [myscope.training]
- 11. JEOL USA blog | When to Choose EDS Analysis Over EELS? [jeolusa.com]
- 12. element (elemental) mapping | Glossary | JEOL Ltd. [jeol.com]
- 13. Secondary-ion mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Secondary Ion Mass Spectrometry (SIMS) | EAG Laboratories [eag.com]
- 15. Dynamic-SIMS (D-SIMS) - Surface Science Western [surfacesciencewestern.com]
- 16. Introduction to Secondary Ion Mass Spectrometry (SIMS) technique [cameca.com]
- 17. X-Ray Photoelectron Spectroscopy | Learning Center | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. X-ray Photoelectron Spectroscopy | XPS-ESCA [eag.com]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. spectroscopyeurope.com [spectroscopyeurope.com]
- 21. automatedmineralogy.com.au [automatedmineralogy.com.au]
- 22. Application Notes [appliedspectra.com]
- 23. Automated 2D Elemental Mapping | Elemental Spectroscopy- Oxford Instruments [andor.oxinst.com]
- 24. researchgate.net [researchgate.net]
- 25. Locate Elements within Sample | EELS.info [eels.info]
Cross-Validation of Experimental Results with Electron Microscopy: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of scientific rigor and accuracy, cross-validation of experimental findings is paramount. This is particularly crucial in fields that rely on high-resolution imaging techniques like electron microscopy (EM), where sample preparation and data interpretation can influence results. This guide provides an objective comparison of various electron microscopy techniques and their cross-validation with alternative methods, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Microscopy Techniques
Table 1: Nanoparticle Size and Morphology Analysis
The accurate characterization of nanoparticles is critical in drug delivery systems. This table compares the performance of Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) in determining nanoparticle size.
| Parameter | Transmission Electron Microscopy (TEM) | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |
| Principle | Transmitted electrons create a 2D projection image. | Scattered electrons create a 3D surface image. | A physical probe scans the surface to create a 3D topographical map. |
| Typical Resolution | ~0.1-0.2 nm | ~1-10 nm | Lateral: ~1-5 nm, Vertical: ~0.1 nm |
| Information Obtained | Internal structure, size, shape, crystallinity. | Surface morphology, size, shape, topography. | 3D surface topography, size, roughness. |
| Quantitative Comparison Example: Iron Oxide Nanoparticles | Provides high-resolution images for precise size and shape distribution analysis.[1] | Can overestimate particle size compared to TEM due to edge effects. Deviations of up to 8% have been reported when compared to TEM.[1] | Provides accurate height measurements, but lateral dimensions can be affected by tip convolution.[2] |
| Cross-Validation Note | Considered the "gold standard" for nanoparticle sizing, often used to validate data from other techniques like DLS and SEM.[3] | Results should be cross-validated with TEM for accurate size determination, especially for particles smaller than 50 nm.[4] | Complements EM techniques by providing true 3D topographical data.[5][6] |
Table 2: High-Resolution Structural Biology of Proteins
Determining the three-dimensional structure of proteins is fundamental in drug development. This table compares the capabilities of Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for studying G-protein coupled receptors (GPCRs), a major class of drug targets.
| Parameter | Cryo-Electron Microscopy (Cryo-EM) | X-ray Crystallography | Cross-Validation with other techniques |
| Principle | Single-particle analysis of flash-frozen molecules in vitreous ice. | X-ray diffraction from a protein crystal. | Solid-State NMR |
| Resolution | Near-atomic resolution (typically 2-4 Å).[7][8][9] | Atomic resolution (often <2 Å).[7][8][9] | Provides complementary structural and dynamic information.[10][11][12][13][14] |
| Sample Requirements | Smaller sample quantities, no need for crystals. Can study large, flexible complexes.[7][8][9] | Requires well-ordered crystals, which can be challenging to grow for membrane proteins. | Can study non-crystalline or partially ordered samples.[12][13] |
| Quantitative Comparison Example: GPCRs | Average resolution for GPCR-G protein complexes improved from 3.76 Å in 2019 to 3.11 Å in 2021, with some structures reaching below 3 Å.[9] | Remains the preferred technique for inactive state GPCRs due to their smaller size.[9] | Can validate the structure of amyloid fibrils determined by cryo-EM, especially for dynamic regions.[10][11][14] |
| Cross-Validation Note | Increasingly becoming the method of choice for large, dynamic complexes.[7][8] | The "gold standard" for high-resolution structures of well-ordered proteins. | Combining cryo-EM and solid-state NMR provides a more comprehensive structural investigation of protein fibrils.[10][11][14] |
Experimental Protocols
Detailed and reproducible methodologies are the bedrock of reliable scientific research. Here, we provide step-by-step protocols for key experiments relevant to the cross-validation of electron microscopy results.
Protocol 1: Negative Staining Transmission Electron Microscopy (TEM) for Protein Aggregates
This protocol is a rapid method for visualizing the morphology of isolated protein aggregates, such as amyloid fibrils.
Materials:
-
Glow-discharged carbon-coated copper grids
-
Protein aggregate sample (concentration >0.2 mg/mL in low salt buffer)[2]
-
Negative stain solution (e.g., 2% uranyl acetate (B1210297) in water, pH 4)[2]
-
Ultrapure water
-
Filter paper
-
Forceps
Procedure:
-
Apply 5 µL of the protein aggregate suspension onto a freshly glow-discharged grid and incubate for 1 minute.[2]
-
Blot the excess liquid with filter paper.[2]
-
Wash the grid by placing it on three successive drops of ultrapure water, blotting briefly between each wash.[2]
-
Incubate the grid on a drop of the negative stain solution for 30-60 seconds.[2][15]
-
Blot the excess stain solution completely with filter paper.[2]
-
Allow the grid to air-dry thoroughly before imaging in the TEM.
Protocol 2: Scanning Electron Microscopy (SEM) of Nanoparticles on a Solid Substrate
This protocol describes a simple method for preparing nanoparticle samples for SEM imaging to analyze their size, shape, and surface morphology.
Materials:
-
SEM stubs
-
Double-sided conductive carbon tape
-
Substrate (e.g., silicon wafer piece)[16]
-
Nanoparticle suspension in a volatile solvent (e.g., ethanol (B145695) or methanol)[16]
-
Micropipette
-
Fume hood
Procedure:
-
Mount the substrate onto the SEM stub using the carbon tape.[16]
-
In a fume hood, dispense a small droplet (5-10 µL) of the nanoparticle suspension onto the substrate.[16]
-
Allow the solvent to evaporate completely, leaving the nanoparticles dispersed on the substrate.[16]
-
For non-conductive samples, a thin conductive coating (e.g., gold or carbon) may be required.
-
The sample is now ready for imaging in the SEM.
Protocol 3: Immunogold Labeling for TEM to Localize Cellular Proteins
This pre-embedding protocol allows for the precise localization of specific proteins within cells at the ultrastructural level.
Materials:
-
Cell or tissue sample
-
Fixative solution (e.g., 4% paraformaldehyde with 0.1% glutaraldehyde)[17]
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 1% BSA in PBS)[17]
-
Primary antibody specific to the target protein
-
Gold-conjugated secondary antibody
-
Embedding resin (e.g., Epon)
-
Uranyl acetate and lead citrate (B86180) for staining
Procedure:
-
Fix the sample in the fixative solution for 1 hour at room temperature.[17]
-
Wash the sample with PBS.
-
Incubate the sample in blocking solution for 30 minutes to reduce non-specific binding.[5]
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.[18]
-
Wash the sample extensively with PBS.
-
Incubate with the gold-conjugated secondary antibody for 1-2 hours at room temperature.[18]
-
Wash the sample again with PBS.
-
Post-fix the sample (e.g., with 1% glutaraldehyde) to stabilize the antibodies.[5]
-
Dehydrate the sample through a graded ethanol series and embed in resin.
-
Cut ultrathin sections, stain with uranyl acetate and lead citrate, and image in the TEM.[19]
Mandatory Visualization
Diagrams are essential for visualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.
PI3K/Akt/mTOR Signaling Pathway in Drug Development
The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer and is a major target for drug development.[3][4][20][21][22][23][24][25][26][27] Understanding the interactions within this pathway is crucial for designing effective therapies.
References
- 1. Preparation of Negative Stain Transmission Electron Microscopy Grids [protocols.io]
- 2. Negative staining TEM - PÔLE FACULTAIRE DE MICROSCOPIE ULTRASTRUCTURALE (PFMU) ELECTRON MICROSCOPY FACILITY - UNIGE [unige.ch]
- 3. Targeting the mTOR Signaling Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immunogold Labeling Protocols | SPI Supplies [2spi.com]
- 6. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cryo-EM and Solid State NMR Together Provide a More Comprehensive Structural Investigation of Protein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid State NMR Studies of Amyloid Fibril Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid-state NMR studies of amyloid fibril structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Negative-staining protocol for EM: Harvey McMahon lab [www2.mrc-lmb.cam.ac.uk]
- 16. youtube.com [youtube.com]
- 17. electron-microscopy.hms.harvard.edu [electron-microscopy.hms.harvard.edu]
- 18. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 19. TEM Immunogold Labeling Protocol: Pre-embedding Method - IHC WORLD [ihcworld.com]
- 20. mTOR signaling, function, novel inhibitors, and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 25. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. portlandpress.com [portlandpress.com]
- 27. Targeting mTOR as a Cancer Therapy: Recent Advances in Natural Bioactive Compounds and Immunotherapy | MDPI [mdpi.com]
Confirming Crystal Structures: A Comparative Guide to High-Resolution TEM
High-Resolution Transmission Electron Microscopy (HR-TEM) stands as a powerful tool in materials science, nanoscience, and drug development, offering unparalleled insights into the atomic arrangement of crystalline materials.[1] This guide provides a comprehensive comparison of HR-TEM with other analytical techniques, detailed experimental protocols, and its applications, particularly in the pharmaceutical industry. By providing a direct view of the crystal lattice, HR-TEM is invaluable for studying the structure of nanomaterials, identifying defects, and understanding the crystalline properties of active pharmaceutical ingredients (APIs).[2][3]
A Comparative Analysis: HR-TEM vs. X-ray Diffraction (XRD)
The choice of analytical technique for crystal structure confirmation depends on the specific research question and the nature of the sample. While X-ray Diffraction (XRD) is a widely used and powerful method for determining the bulk crystal structure of a material, HR-TEM provides complementary, localized information at the atomic scale.[4][5]
| Feature | High-Resolution Transmission Electron Microscopy (HR-TEM) | X-ray Diffraction (XRD) |
| Principle | Uses a high-energy electron beam to image the atomic arrangement of a thin sample.[4] | Uses X-rays to determine the crystal structure based on the diffraction pattern from a bulk sample.[4] |
| Resolution | Atomic resolution, typically below 0.1 nanometers.[4] | Typically in the range of 0.1 to 0.2 nanometers.[4] |
| Sample Requirements | Requires very thin samples (typically a few nanometers thick) that are electron transparent.[6] | Can analyze a variety of sample forms, including powders, thin films, and single crystals.[4] |
| Information Obtained | Provides a direct image of the atomic lattice, allowing for the visualization of crystal structure, defects, interfaces, and nanoparticle morphology.[4][7] | Provides information about the average crystal structure, phase identification, lattice parameters, and crystallite size from a bulk sample.[4] |
| Key Advantages | Direct visualization of atomic structures, ability to study individual nanoparticles and localized defects.[4] | Non-destructive, relatively simple sample preparation, and provides statistically averaged data from a large area.[4] |
| Limitations | Complex and time-consuming sample preparation, potential for sample damage from the electron beam, and analysis of a very small, localized area.[2] | Less effective for amorphous materials and provides an average structure, potentially missing localized variations or defects.[4] |
Deciding on the Right Technique
The choice between HR-TEM and XRD often depends on the specific information required. The following flowchart illustrates a simplified decision-making process:
Caption: Decision-making flowchart for choosing between XRD and HR-TEM.
Experimental Protocol for HR-TEM Crystal Structure Confirmation
Confirming a crystal structure using HR-TEM involves a meticulous workflow, from sample preparation to data analysis.
Caption: Experimental workflow for HR-TEM crystal structure confirmation.
Detailed Methodologies
1. Sample Preparation:
-
For Nanoparticles: A common method involves dispersing the nanoparticle suspension onto a Formvar® film-coated TEM grid.[8] The grid is then rinsed to remove excess particles, negatively stained (e.g., with uranyl acetate), rinsed again, blotted, and stored in a grid box.[8]
-
For Bulk Materials: Samples must be thinned to electron transparency (a few nanometers thick).[6] This can be achieved through methods like grinding, ion-beam etching, or focused ion-beam (FIB) cutting.[6]
2. Image Acquisition:
-
Microscope Setup: The HR-TEM is aligned and calibrated to ensure optimal performance. This includes aligning the electron beam and correcting for lens aberrations.
-
Imaging Mode: HR-TEM imaging relies on phase contrast, which arises from the interference of the transmitted and scattered electron beams.[7] The image contrast is sensitive to the focus conditions and lens aberrations.
-
Scherzer Defocus: Images are typically taken under optimal weak-phase-object conditions at Scherzer defocus to directly represent the projected potential of the crystal.[9]
3. Data Analysis and Interpretation:
-
Fast Fourier Transform (FFT): The acquired HR-TEM image is subjected to a Fast Fourier Transform to generate a diffractogram, which is a representation of the reciprocal lattice of the crystal.[10]
-
Image Simulation: The experimental HR-TEM image and its FFT are compared with simulated images generated from a known or proposed crystal structure.[10] Software like Digital Micrograph (DM) or ImageJ can be used for this analysis.[11]
-
Structure Confirmation: A close match between the experimental and simulated images and diffraction patterns confirms the crystal structure.[12] This process can also help in identifying the crystallographic orientation of the imaged area.[12]
Application in Drug Development
In the pharmaceutical industry, understanding the solid-state properties of active pharmaceutical ingredients (APIs) and excipients is crucial for formulation development, stability, and bioavailability.[13] HR-TEM plays a significant role in the characterization of these materials.
-
Polymorph Identification: Different crystalline forms (polymorphs) of a drug can have different physical properties. HR-TEM can be used to directly visualize the crystal structure of different polymorphs, especially in cases where XRD patterns are ambiguous.
-
Characterization of Nanocrystals: The use of nanocrystals in drug delivery is a growing area. HR-TEM is essential for characterizing the size, shape, and crystal structure of these nanoparticles.[5] For instance, HR-TEM has been used to confirm the hexagonal structure of mesoporous silica (B1680970) nanoparticles (MSN) used in drug delivery.[5]
-
Defect Analysis: Crystal defects can impact the stability and dissolution rate of a drug. HR-TEM can identify and characterize various types of defects at the atomic level, providing insights that are not accessible with bulk techniques like XRD.[2]
-
Amorphous Content: HR-TEM can help to visualize and quantify the presence of amorphous domains within a crystalline matrix, which can affect the stability and performance of the drug product.
Conclusion
High-Resolution Transmission Electron Microscopy is a powerful and indispensable technique for the confirmation and detailed analysis of crystal structures at the atomic level. While it requires meticulous sample preparation and data interpretation, it provides unique insights that are complementary to bulk techniques like XRD. For researchers, scientists, and drug development professionals, a thorough understanding of HR-TEM's capabilities and limitations is essential for advancing materials science and developing effective pharmaceutical products. The direct visualization of atomic arrangements offered by HR-TEM provides a fundamental understanding of a material's structure-property relationships.[3]
References
- 1. youtube.com [youtube.com]
- 2. trustrade.ae [trustrade.ae]
- 3. HRTEM | HRTEM Microscopy | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. indico.ncp.edu.pk [indico.ncp.edu.pk]
- 7. High Resolution Transmission Electron Microscopy (HRTEM) – Nanoscience and Nanotechnology II [ebooks.inflibnet.ac.in]
- 8. microscopyinnovations.com [microscopyinnovations.com]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 10. researchgate.net [researchgate.net]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmaceutical Solid State Materials Characterisation [intertek.com]
A Researcher's Guide to Quantitative Elemental Analysis: EDS vs. Alternatives
For researchers, scientists, and drug development professionals, the precise determination of a material's elemental composition is a critical step in characterization and quality control. Energy-Dispersive X-ray Spectroscopy (EDS) is a widely accessible technique for this purpose, but a comprehensive understanding of its capabilities in comparison to other methods is essential for selecting the optimal analytical approach. This guide provides an objective comparison of EDS with Wavelength-Dispersive X-ray Spectroscopy (WDS), X-ray Photoelectron Spectroscopy (XPS), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), supported by quantitative data and detailed experimental protocols.
Principles of Elemental Analysis Techniques
Energy-Dispersive X-ray Spectroscopy (EDS) operates by detecting characteristic X-rays emitted from a sample that has been bombarded with a focused beam of electrons.[1] The energy of these X-rays is unique to each element, allowing for their identification. The intensity of the X-ray peaks is proportional to the concentration of the corresponding elements, enabling quantitative analysis.[1]
Wavelength-Dispersive X-ray Spectroscopy (WDS) also analyzes characteristic X-rays generated by an electron beam but utilizes Bragg's law of diffraction to separate X-rays by their wavelength.[2] This method offers significantly higher energy resolution compared to EDS.[3][4]
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material when it is irradiated with X-rays.[5] The binding energy of these electrons provides information about the elemental composition and chemical state of the elements on the sample's surface.[5]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique that introduces a sample, typically in liquid form, into an argon plasma, which ionizes the atoms.[6] A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio.[6]
Quantitative Performance Comparison
The choice of an elemental analysis technique often depends on the specific requirements of the experiment, such as the desired sensitivity, the nature of the sample, and the need for spatial information. The following tables provide a quantitative comparison of EDS, WDS, XPS, and ICP-MS across several key performance metrics.
| Feature | Energy-Dispersive X-ray Spectroscopy (EDS) | Wavelength-Dispersive X-ray Spectroscopy (WDS) | X-ray Photoelectron Spectroscopy (XPS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | Energy analysis of characteristic X-rays[1] | Wavelength analysis of characteristic X-rays[2] | Kinetic energy analysis of photoelectrons[5] | Mass-to-charge ratio analysis of ions[6] |
| Detectable Elements | Beryllium (Be) to Uranium (U)[7] | Beryllium (Be) to Uranium (U)[7] | Lithium (Li) to Uranium (U) | Lithium (Li) to Uranium (U)[7] |
| Analysis Type | Bulk (micrometer scale)[5] | Bulk (micrometer scale)[2] | Surface (top 1-10 nm)[5] | Bulk (after dissolution)[7] |
| Spatial Resolution | High (nanometer to micrometer) | High (micrometer) | Low (micrometer to millimeter) | None (bulk analysis) |
Table 1: General characteristics of elemental analysis techniques.
| Performance Metric | Energy-Dispersive X-ray Spectroscopy (EDS) | Wavelength-Dispersive X-ray Spectroscopy (WDS) | X-ray Photoelectron Spectroscopy (XPS) | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Detection Limit (approx.) | 0.1 - 1 at%[7] | 10 ppm - 0.1 at% | 0.1 - 1 at%[8] | ppt to ppm[7] |
| Energy Resolution | ~125-150 eV[3][4] | ~5-10 eV[3][4] | ~0.5 eV | Not Applicable |
| Typical Analysis Time | Minutes[9] | Tens of minutes to hours[2][9] | Tens of minutes to hours | Minutes per sample |
| Quantitative Accuracy | Good (with standards) | Excellent | Good (semi-quantitative without standards)[10] | Excellent |
| Cost | Low to Moderate | Moderate to High | High | High[11] |
Table 2: Quantitative performance comparison of elemental analysis techniques.
Experimental Protocols
Accurate quantitative analysis is highly dependent on proper experimental procedures, including sample preparation and instrument calibration.
Quantitative EDS Analysis Protocol
-
Sample Preparation:
-
Instrument Setup and Calibration:
-
Use an accelerating voltage sufficient to excite the characteristic X-rays of the elements of interest (typically 15-20 kV).[12]
-
Calibrate the energy scale of the EDS detector using a standard sample with known elemental peaks (e.g., copper).
-
For fully standardized quantitative analysis, acquire spectra from pure element or compound standards under the same conditions as the unknown sample.[13][14]
-
-
Data Acquisition and Analysis:
-
Acquire a spectrum with sufficient counts to achieve good statistical precision.
-
Perform background subtraction to isolate the characteristic X-ray peaks.
-
Use matrix correction algorithms (e.g., ZAF or Phi-Rho-Z) to account for absorption and fluorescence effects.[13]
-
Calculate the elemental concentrations based on the peak intensities relative to the standards or using a standardless quantification method.[12]
-
Quantitative WDS Analysis Protocol
The protocol for WDS is similar to EDS, with the main difference being the sequential acquisition of X-ray signals for each element by scanning the spectrometer.[9]
Quantitative XPS Analysis Protocol
-
Sample Preparation:
-
Samples must be ultra-high vacuum (UHV) compatible.[15]
-
Ensure the sample surface is clean, as XPS is highly sensitive to surface contamination. Sputtering with an ion gun can be used to clean the surface, but may alter the surface chemistry.[10]
-
Powders can be pressed into a pellet or mounted on a conductive tape.[16]
-
-
Instrument Setup and Calibration:
-
Calibrate the instrument's energy scale using standard materials with known binding energies (e.g., Au 4f7/2 at 84.0 eV).
-
Use a monochromatic X-ray source for high-resolution analysis.
-
-
Data Acquisition and Analysis:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest to determine their chemical states.
-
Perform background subtraction (e.g., Shirley background).
-
Fit the peaks to determine their area.
-
Calculate atomic concentrations using relative sensitivity factors (RSFs).[17]
-
Quantitative ICP-MS Analysis Protocol
-
Sample Preparation (Digestion):
-
Solid samples must be digested into a liquid form. This is typically done using strong acids (e.g., nitric acid, hydrochloric acid) and heat, often with a microwave digestion system for efficiency.[18][19]
-
The choice of acid depends on the sample matrix.[20]
-
After digestion, the sample is diluted to a suitable concentration with deionized water.[18]
-
-
Instrument Setup and Calibration:
-
Data Acquisition and Analysis:
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow for quantitative EDS analysis and the logical relationship between the compared analytical techniques.
Conclusion
Energy-Dispersive X-ray Spectroscopy is a rapid and accessible technique for quantitative elemental analysis, particularly when combined with a scanning electron microscope for microscale characterization.[23] However, for applications requiring higher precision, better energy resolution to resolve peak overlaps, or trace element detection, WDS is a superior choice.[9][24] When surface composition and chemical state information are critical, XPS is the designated technique.[5] For the highest sensitivity in trace and ultra-trace elemental analysis of bulk materials, ICP-MS is the gold standard, albeit with the requirement of sample dissolution.[7] A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and obtain the most accurate and relevant elemental composition data for their specific needs.
References
- 1. X-ray Compositional MicroAnalysis: EDS and WDS [geology.wisc.edu]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. McSwiggen & Associates, -Tech Note: WDS vs EDS [mcswiggen.com]
- 4. Comparison between EDS and WDS [globalsino.com]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. measurlabs.com [measurlabs.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. meteoritic.com [meteoritic.com]
- 10. X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA) [serc.carleton.edu]
- 11. agilent.com [agilent.com]
- 12. MyScope [myscope.training]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. How to measure your own standards for quantitative EDS - Oxford Instruments [oxinst.com]
- 15. tedpella.com [tedpella.com]
- 16. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 17. casaxps.com [casaxps.com]
- 18. namsa.com [namsa.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. Microwave Digestion for ICP Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 21. Qualitative and Quantitative Analysis by ICP-MS | Inductively Coupled Plasma Mass Spectrometry: SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 23. XPS手法 | XPS分析 | 材料科学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Difference between EDS and WDS? What is it all about? - Oxford Instruments [oxinst.com]
Unveiling the Nanoscale: A Comparative Guide to Characterizing Structural Defects with HR-TEM and its Alternatives
For researchers, scientists, and drug development professionals striving to understand and control the properties of materials at the atomic level, the characterization of structural defects is paramount. These imperfections, ranging from single-atom vacancies to extensive grain boundaries, profoundly influence a material's mechanical, electronic, and chemical behavior. High-Resolution Transmission Electron Microscopy (HR-TEM) stands as a cornerstone technique for visualizing these defects with atomic precision. This guide provides an objective comparison of HR-TEM with other key analytical methods—Scanning Transmission Electron Microscopy (STEM), X-ray Diffraction (XRD), and Atomic Force Microscopy (AFM)—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
High-Resolution Transmission Electron Microscopy (HR-TEM): The Atomic-Level View
HR-TEM is a powerful imaging mode of transmission electron microscopy that allows for the direct visualization of the atomic structure of a material. By transmitting a high-energy electron beam through an ultrathin specimen, HR-TEM can resolve features smaller than 0.1 nanometers, making it possible to directly image atomic columns and identify various crystalline defects. This technique is invaluable for studying the intricate details of point defects (like vacancies and interstitials), dislocations, stacking faults, and the structure of grain boundaries.
However, the high resolution of HR-TEM comes with stringent sample preparation requirements; specimens must be electron transparent, typically less than 100 nanometers thick, to allow the electron beam to pass through with minimal scattering. Image interpretation can also be complex due to phase contrast effects and lens aberrations.
A Comparative Analysis: HR-TEM vs. STEM, XRD, and AFM
While HR-TEM offers unparalleled resolution for direct atomic imaging, other techniques provide complementary or alternative approaches for defect characterization. The choice of technique depends on the specific type of defect, the nature of the material, and the information required.
Quantitative Comparison of Techniques
| Feature | HR-TEM (High-Resolution Transmission Electron Microscopy) | STEM (Scanning Transmission Electron Microscopy) | XRD (X-ray Diffraction) | AFM (Atomic Force Microscopy) |
| Principle | Phase contrast imaging of transmitted electrons. | Scanning a focused electron probe and detecting scattered electrons. | Diffraction of X-rays by the crystal lattice. | Scanning a sharp tip across the sample surface and measuring tip-sample interactions. |
| Primary Information | Direct atomic-resolution images of crystal lattices and defects. | Atomic-resolution imaging (Z-contrast), elemental mapping. | Crystal structure, phase identification, lattice strain, crystallite size. | High-resolution 3D surface topography, surface roughness, and mechanical properties. |
| Types of Defects | Point defects, dislocations, stacking faults, grain boundaries, interfaces. | Point defects, dislocations, grain boundaries, elemental segregation at defects. | Lattice strain, dislocations (indirectly through peak broadening), crystallite size. | Surface vacancies, steps, pits, scratches, and other topographical irregularities. |
| Resolution (Typical) | < 0.1 nm (lateral) | < 0.1 nm (lateral) | ~0.1-0.2 nm (indirectly from diffraction data) | Sub-nanometer (vertical), 1-10 nm (lateral) |
| Sample Requirements | Ultrathin films (< 100 nm), electron transparent. | Ultrathin films (< 100 nm), electron transparent. | Powders, thin films, bulk materials. | Relatively flat surfaces. |
| Key Advantages | Direct imaging of atomic structures and defects. | High Z-contrast imaging for elemental analysis at defects. | Non-destructive, provides bulk structural information. | High-resolution 3D surface imaging in various environments (air, liquid). |
| Key Limitations | Destructive sample preparation, localized analysis, complex image interpretation. | Can be sensitive to sample damage from the focused electron beam. | Provides averaged information from a large area, not direct imaging of individual defects. | Limited to surface analysis, tip-sample interaction can modify the surface. |
Experimental Protocols
HR-TEM Protocol for Defect Analysis
-
Sample Preparation:
-
The primary challenge in HR-TEM is the preparation of an electron-transparent sample. This often involves mechanical polishing, dimpling, and subsequent ion milling to create a thin area of interest. For cross-sectional analysis of interfaces or thin films, focused ion beam (FIB) milling is a common technique. The final sample thickness in the region of interest should be less than 100 nm for high-quality imaging.
-
-
Microscope Alignment:
-
Proper alignment of the TEM is crucial for achieving high resolution. This includes aligning the electron gun, condenser lens system, and objective lens. The objective lens astigmatism must be carefully corrected.
-
-
Image Acquisition:
-
The sample is inserted into the microscope, and the area of interest is located at low magnification.
-
The crystal is tilted to a specific zone axis where the atomic columns are aligned with the electron beam. This is achieved by observing the diffraction pattern.
-
A series of images are taken at different defocus values (Scherzer defocus) to optimize the phase contrast and accurately interpret the atomic structure.
-
-
Image Analysis:
-
The acquired images are often processed using software to reduce noise and enhance contrast.
-
Fast Fourier Transform (FFT) of the images can be used to analyze the crystal structure and identify lattice spacings.
-
Defects are identified by direct observation of disruptions in the periodic atomic arrangement. For example, dislocations appear as extra half-planes of atoms, and stacking faults are seen as a change in the stacking sequence of atomic planes.
-
STEM Protocol for Defect Characterization
-
Sample Preparation:
-
Similar to HR-TEM, STEM requires electron-transparent samples. FIB is a widely used method for preparing site-specific cross-sections for STEM analysis.
-
-
Microscope Setup:
-
In STEM mode, a finely focused electron probe is scanned across the sample.
-
Various detectors can be used simultaneously, such as a bright-field (BF) detector for transmitted electrons and a high-angle annular dark-field (HAADF) detector for scattered electrons.
-
-
Image Acquisition:
-
The electron probe is raster-scanned across the region of interest.
-
HAADF-STEM images, where the image intensity is roughly proportional to the square of the atomic number (Z-contrast), are particularly useful for identifying heavy atoms and elemental segregation at defects.
-
Simultaneously, Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) can be used to acquire elemental maps, providing chemical information at the location of the defects.
-
-
Data Analysis:
-
The acquired images and elemental maps are correlated to link the structural defects with their chemical composition. This is especially powerful for understanding the role of impurities or alloying elements in defect formation.
-
XRD Protocol for Defect Analysis
-
Sample Preparation:
-
For powder XRD, the sample is typically ground into a fine, homogeneous powder to ensure random orientation of the crystallites.
-
For thin films or bulk materials, the sample surface should be flat and representative of the material.
-
-
Instrument Setup:
-
An X-ray diffractometer is used, which consists of an X-ray source, a sample holder, and a detector.
-
The instrument is calibrated using a standard reference material.
-
-
Data Collection:
-
The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).
-
The detector measures the intensity of the diffracted X-rays at each angle.
-
The resulting data is a diffractogram, which is a plot of intensity versus 2θ.
-
-
Data Analysis:
-
The positions of the diffraction peaks are used to determine the crystal structure and lattice parameters using Bragg's Law.
-
The broadening of the diffraction peaks can be analyzed to estimate the crystallite size and the amount of lattice strain, which is an indirect measure of the dislocation density. The Williamson-Hall plot is a common method for this analysis.
-
AFM Protocol for Surface Defect Imaging
-
Sample Preparation:
-
The sample should have a relatively flat surface. Minimal sample preparation is often required, which is a significant advantage of AFM. The sample is mounted on a sample holder.
-
-
Instrument Setup:
-
An AFM with a suitable cantilever and tip is selected based on the desired resolution and the nature of the sample surface.
-
The instrument is calibrated for scanner movement and cantilever deflection sensitivity.
-
-
Image Acquisition:
-
The AFM can be operated in various modes, including contact mode, tapping mode, and non-contact mode. Tapping mode is often preferred for delicate samples to minimize surface damage.
-
The tip is brought into close proximity to the sample surface, and the feedback loop is engaged to maintain a constant interaction force or cantilever oscillation amplitude.
-
The tip is then raster-scanned across the surface, and the vertical movement of the scanner required to maintain the setpoint is recorded to generate a 3D topographical image.
-
-
Image Analysis:
-
The AFM software is used to visualize the 3D surface topography.
-
Surface defects such as pits, scratches, and steps can be directly observed and their dimensions (height, width, and depth) can be quantitatively measured from the image.
-
Surface roughness parameters can also be calculated from the topographical data.
-
Visualization of Workflows
Conclusion
The characterization of structural defects is a critical aspect of materials science and drug development. HR-TEM provides an unparalleled ability to directly visualize these defects at the atomic scale. However, a comprehensive understanding often requires a multi-technique approach. STEM offers the added advantage of chemical analysis at the defect site. XRD provides valuable statistical information about the bulk material's crystallinity and defect density, while AFM is an excellent tool for high-resolution imaging of surface defects. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method or combination of methods to gain a complete picture of the structural integrity of their materials, ultimately leading to better control over their properties and performance.
Safety Operating Guide
Proper Disposal Procedures for Dichloromethane (DCM)
Disclaimer: The following guidelines are based on the likely assumption that "Dccem" is a typographical error for Dichloromethane (B109758) (DCM), a common laboratory solvent also known as methylene (B1212753) chloride. Dichloromethane is a hazardous chemical that requires strict handling and disposal protocols.[1][2][3] Professionals should always consult their institution's specific Safety Data Sheets (SDS) and waste disposal procedures.
Immediate Safety and Logistical Information
Dichloromethane is a volatile, colorless liquid with a sweetish odor that poses several health risks.[2][4] It is a suspected carcinogen, can cause skin and eye irritation, and may lead to central nervous system depression upon inhalation.[4][5][6] Due to its high volatility, the primary exposure route is inhalation.[1][4]
Personal Protective Equipment (PPE) is mandatory when handling DCM:
-
Ventilation: Always handle dichloromethane in a certified chemical fume hood to minimize inhalation of vapors.[1][7]
-
Eye Protection: Chemical safety goggles or a face shield are required.[1]
-
Protective Clothing: A lab coat, preferably buttoned, should be worn.[1]
-
Gloves: Dichloromethane can penetrate standard nitrile gloves quickly.[1] For short-duration tasks involving small quantities, double-gloving with nitrile gloves is a common practice. For handling larger volumes or for spill cleanup, more resistant gloves such as Viton or Silvershield® are recommended.[1] Contaminated gloves must be removed and disposed of as hazardous waste immediately.[1][8]
Quantitative Data
The following table summarizes key quantitative data for Dichloromethane (DCM).
| Property | Value |
| Chemical Formula | CH₂Cl₂[4] |
| Molar Mass | 84.93 g/mol [3] |
| Density | 1.3266 g/cm³ (at 20°C)[4] |
| Boiling Point | 39.6 °C (103.3 °F)[4] |
| Melting Point | -96.7 °C (-142.1 °F)[4] |
| Vapor Pressure | 350 mbar (at 20°C)[9] |
| Solubility in Water | 17.5 g/L (at 25°C)[4] |
| Autoignition Temperature | 556 °C (1032.8 °F)[9] |
| Lower Flammability Limit | 13 vol %[9] |
| Upper Flammability Limit | 23 vol %[9] |
Experimental Protocols
Protocol for Segregation and Collection of Dichloromethane Waste:
-
Designated Waste Container: All waste containing dichloromethane must be collected in a designated, chemically compatible, and properly sealed container.[1][10] Suitable containers are typically made of glass or high-density polyethylene (B3416737) (HDPE).[10]
-
Labeling: The container must be clearly labeled as "Hazardous Waste: Dichloromethane".[1] The label should also list any other chemicals mixed with the DCM and their approximate concentrations.[1]
-
Segregation: Do not mix dichloromethane waste with incompatible materials such as strong oxidizers, strong acids, amines, or chemically active metals like aluminum or magnesium.[11][12]
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from heat sources and direct sunlight.[10] The storage location should be a designated satellite accumulation area for hazardous waste.[8]
Protocol for Managing Dichloromethane Spills:
-
Immediate Evacuation: In the event of a large spill, evacuate the immediate area.[7]
-
Ventilation: Ensure the area is well-ventilated, typically by working within a chemical fume hood. For larger spills, further ventilation may be necessary.
-
Containment: For small spills (<100 mL), use an absorbent material like vermiculite, sand, or a commercial spill pillow to contain the liquid.[10] Do not use combustible materials like sawdust.[10]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water after the initial cleanup.[11]
-
Reporting: Report all spills to the institution's Environmental Health & Safety (EHS) department.[1] For large spills, contact EHS or emergency services immediately.[13]
Disposal Plan
Dichloromethane waste is classified as hazardous and must be disposed of through a licensed hazardous waste management company.[1][10] It is illegal and unsafe to dispose of dichloromethane down the drain.[1][8] The primary disposal method for halogenated solvent waste is high-temperature incineration.[10] Some facilities may also offer solvent recycling or reclamation services.[10] Always follow your institution's specific procedures for arranging the collection and disposal of hazardous waste.[1]
Visualizations
Caption: Workflow for the safe handling and disposal of dichloromethane waste.
References
- 1. benchchem.com [benchchem.com]
- 2. Dichloromethane | 75-09-2 [chemicalbook.com]
- 3. Methylene Chloride | Fisher Scientific [fishersci.com]
- 4. Dichloromethane - Wikipedia [en.wikipedia.org]
- 5. chemos.de [chemos.de]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. labproinc.com [labproinc.com]
- 8. wcu.edu [wcu.edu]
- 9. fishersci.com [fishersci.com]
- 10. bdmaee.net [bdmaee.net]
- 11. safety.duke.edu [safety.duke.edu]
- 12. environex.net.au [environex.net.au]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Essential Safety and Operational Guide for Handling N,N'-Dicyclohexylcarbodiimide (DCC)
Disclaimer: The following guide is based on the assumption that "Dccem" is a typographical error for N,N'-Dicyclohexylcarbodiimide (DCC), a common laboratory reagent. DCC is a hazardous chemical and should only be handled by trained professionals in a controlled laboratory environment.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N'-Dicyclohexylcarbodiimide (DCC). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Immediate Safety and Hazard Information
DCC is a potent sensitizer (B1316253) and a corrosive chemical. It poses several significant hazards:
-
Toxicity: Toxic when in contact with skin and harmful if swallowed.[1][2][3]
-
Corrosivity: Causes severe skin burns and serious eye damage, with a risk of blindness.[1][2]
-
Sensitization: May cause an allergic skin reaction (contact eczema) upon re-exposure.[1][2][4]
-
Inhalation Hazard: Inhalation of dust can cause severe irritation to the respiratory tract.[1][2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling DCC. The following table summarizes the required equipment.
| Protection Type | Equipment Specification | Purpose |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a full-face shield.[1][2] | To protect against dust, splashes, and severe eye irritation or burns.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC or nitrile) and impervious protective clothing (e.g., Tyvek suit or sleeves).[1][2][5][6] | To prevent skin contact, which can cause toxicity and severe burns.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., full-face particle respirator type N100 or P3) is required when engineering controls are insufficient or during spill cleanup.[7] | To prevent inhalation of harmful dust particles.[1][2] |
| Foot Protection | Safety footwear or rubber gumboots.[1] | To protect against spills and contamination. |
Note: Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
Operational and Disposal Plans
This section provides step-by-step guidance for the safe handling and disposal of DCC.
Experimental Protocol: Handling DCC
-
Preparation and Engineering Controls :
-
All work with DCC, especially handling the solid powder and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and an eyewash station are readily accessible.[8]
-
Before starting, inspect all PPE for integrity.
-
Keep containers of DCC tightly closed and stored under an inert, dry atmosphere.
-
-
Handling the Compound :
-
Avoid all personal contact, including inhalation and skin/eye contact.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Minimize dust generation and accumulation when working with solid DCC.[2]
-
Use appropriate tools for transfers to avoid generating dust.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Emergency Procedures: Spill and Exposure
-
Minor Spill (Solid) :
-
Remove all sources of ignition.[1]
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, dampen the spilled material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[5]
-
Carefully sweep or scoop the dampened material into a suitable, labeled, and closed container for hazardous waste disposal.[2][5]
-
Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution.[5]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Major Spill :
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Seek immediate medical attention from an ophthalmologist.[2]
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical aid.[2][5]
-
Ingestion : Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[2]
-
Inhalation : Remove the victim from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical aid.[2]
-
Disposal Plan
All DCC waste, including empty containers, contaminated PPE, and spill cleanup materials, is considered hazardous waste.
-
Waste Collection :
-
Collect all DCC waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix DCC waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure :
Workflow Visualization
The following diagram illustrates the logical workflow for safely handling DCC.
Caption: Workflow for handling DCC, from preparation to disposal, including emergency procedures.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. N,N'-Dicyclohexylcarbodiimide - Wikipedia [en.wikipedia.org]
- 5. N,N'-DICYCLOHEXYLCARBODIIMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Dicyclohexylcarbodiimide | C13H22N2 | CID 10868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
